molecular formula C8H10N2O2 B1584607 2-Methoxybenzhydrazide CAS No. 7466-54-8

2-Methoxybenzhydrazide

Cat. No.: B1584607
CAS No.: 7466-54-8
M. Wt: 166.18 g/mol
InChI Key: QMGXWNSSMGAHCA-UHFFFAOYSA-N
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Description

2-Methoxybenzhydrazide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402658. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxybenzohydrazide
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InChI

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QMGXWNSSMGAHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70225642
Record name 2-Methoxybenzoyl hydrazide
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Molecular Weight

166.18 g/mol
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CAS No.

7466-54-8
Record name 2-Methoxybenzohydrazide
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Record name 2-Methoxybenzoyl hydrazide
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Record name o-Methoxybenzohydrazide
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Record name 2-Methoxybenzoyl hydrazide
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Record name o-anisohydrazide
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Record name 2-METHOXYBENZOYL HYDRAZIDE
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Foundational & Exploratory

what is the structure of 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 2-Methoxybenzhydrazide

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 7466-54-8), a pivotal intermediate in pharmaceutical and chemical research. We will dissect its core molecular structure, including its three-dimensional conformation and crystallographic properties. The document details established synthetic protocols, such as the classical hydrazinolysis of esters and modern microwave-assisted methods, explaining the chemical principles that underpin these techniques. Furthermore, this guide explores the compound's physicochemical and spectroscopic profile, which is essential for its identification and quality control. Finally, we examine its applications, focusing on its role as a versatile scaffold for generating Schiff bases and other derivatives with significant biological activity. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound's chemical nature and utility.

Core Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a carefully arranged set of functional groups that dictate its chemical reactivity and utility. Its structure consists of a benzene ring substituted at the ortho-positions with a methoxy group (-OCH₃) and a benzhydrazide group (-CONHNH₂).

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and experimental design.

IdentifierValue
IUPAC Name 2-methoxybenzohydrazide[1][2][3]
CAS Number 7466-54-8[1][4]
Molecular Formula C₈H₁₀N₂O₂[1][2][4][5]
Molecular Weight 166.18 g/mol [1][2][4][5]
Synonyms o-Anisohydrazide, o-Anisic acid hydrazide, 2-Methoxybenzoylhydrazine[2][4][6]
Structural Elucidation

The molecule's architecture is centered on a phenyl ring. The key functional groups are:

  • Hydrazide Group (-C(=O)NHNH₂): This is the primary reactive center of the molecule. The carbonyl group imparts typical amide characteristics, while the terminal primary amine (-NH₂) is a potent nucleophile, making it an ideal handle for derivatization, particularly in condensation reactions.

  • Methoxy Group (-OCH₃): Located at the C2 position (ortho to the hydrazide), this electron-donating group influences the electronic properties of the aromatic ring. It can also participate in intramolecular hydrogen bonding, which affects the molecule's conformation.

3D Conformation and Crystallography

X-ray crystallography studies have revealed the precise three-dimensional structure of this compound in its solid state.[7] A notable finding is that the compound crystallizes with two independent, yet chemically identical, molecules within the crystallographic unit cell.[7]

The stability of the crystal lattice is significantly influenced by a network of hydrogen bonds.[7] Both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonds are present. Specifically, N—H⋯N and N—H⋯O interactions create a linear chain of molecules, contributing to the material's overall stability and physical properties, such as its melting point.[7]

Physicochemical and Spectroscopic Profile

Proper characterization is essential for verifying the identity and purity of this compound.

Physical Properties

The macroscopic properties of the compound are consistent with its molecular structure.

PropertyValueSource
Appearance Off-white to light brown solid[4]
Melting Point 78-80 °C[4]
Solubility Slightly soluble in water[2][4]
Spectroscopic Characterization

Spectroscopic methods provide a fingerprint of the molecule, allowing for unambiguous structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Expected characteristic absorption bands include a strong C=O (carbonyl) stretch, N-H (amine) stretching vibrations, and C-O-C (ether) stretches associated with the methoxy group. NIST provides reference IR spectral data for this compound.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the proton environment. Expected signals include distinct peaks for the aromatic protons, a singlet for the methoxy (-OCH₃) protons, and exchangeable peaks for the amine (-NH₂) and amide (-NH-) protons. ¹³C NMR would show characteristic signals for the carbonyl carbon, the methoxy carbon, and the distinct aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under electron ionization (EI), the compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 166.18 g/mol .[1] Analysis of the fragmentation pattern can further validate the structure.

Synthesis and Derivatization

This compound is typically synthesized via the hydrazinolysis of a corresponding ester. This foundational structure is then frequently used to create more complex molecules, such as Schiff bases.

Primary Synthesis Pathway: Hydrazinolysis of Esters

The most common and reliable method for preparing this compound is the reaction of an ortho-methoxy-substituted benzoic acid ester with hydrazine hydrate.[7]

Causality Behind the Protocol:

  • Nucleophilic Acyl Substitution: The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine (NH₂NH₂) is a strong alpha-effect nucleophile, meaning it is more reactive than predicted by its basicity alone. It readily attacks the electrophilic carbonyl carbon of the ester.

  • Leaving Group Departure: The alkoxy group (e.g., -OEt from ethyl-2-methoxybenzoate) is expelled as a stable alcohol (ethanol), driving the reaction forward.

  • Use of Reflux: Heating the reaction mixture to reflux in a solvent like ethanol increases the reaction rate, ensuring the completion of the synthesis in a reasonable timeframe.[7]

Experimental Protocol:

  • Dissolve ethyl-2-methoxybenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 5 equivalents) to the solution.[7] The excess ensures the reaction goes to completion.

  • Heat the mixture to reflux and maintain for several hours (e.g., 5 hours).[7]

  • After cooling, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • A solid product will precipitate. Wash the resulting solid with a non-polar solvent like hexane to remove unreacted starting material and other impurities.[7]

  • The final product, this compound, can be further purified by recrystallization if necessary.

G cluster_reactants Reactants Ethyl-2-methoxybenzoate Ethyl-2-methoxybenzoate Reaction_Condition Reflux in Ethanol (5 hours) Ethyl-2-methoxybenzoate->Reaction_Condition Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Condition Product This compound Reaction_Condition->Product

Synthesis workflow for this compound.
Application in Schiff Base Synthesis

A primary application of this compound is its use as a building block for synthesizing Schiff bases (also known as hydrazones in this context). The terminal -NH₂ group readily undergoes a condensation reaction with the carbonyl group of an aldehyde or ketone.

Causality Behind the Protocol: This reaction is a cornerstone of combinatorial chemistry. By reacting the single this compound scaffold with a diverse library of aldehydes and ketones, a large number of distinct derivative compounds can be generated efficiently. These derivatives often possess enhanced or entirely new biological activities.[9][10]

G Scaffold This compound (-CONHNH2) Reaction Condensation (-H2O) Scaffold->Reaction Reactant Aldehyde or Ketone (R-C=O) Reactant->Reaction Product Schiff Base Derivative (-CONHN=C-R) Reaction->Product

General pathway for Schiff base synthesis.

Applications in Drug Discovery and Chemical Biology

While this compound itself has some reported bioactivity, its true value lies in its role as a versatile chemical scaffold.

  • Pharmaceutical Intermediate: The compound is widely used as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][4][11]

  • Intrinsic Biological Activity: Studies have shown that this compound possesses antifungal and phytotoxic properties, indicating its potential for agrochemical applications or as a lead compound for antifungal drug development.[7]

  • Bioactivity of Derivatives: The true power of this scaffold is realized in its derivatives. Schiff bases synthesized from this compound are a well-explored class of compounds with a broad spectrum of biological activities, including:

    • Antibacterial Activity: Derivatives have been synthesized and tested against pathogens like Escherichia coli and Bacillus subtilis.[9][12]

    • Antifungal and Antitumor Activity: The general class of hydrazide-hydrazones is known to be a rich source of compounds with potential antifungal and antitumor properties.[9]

Conclusion

This compound is a structurally well-defined and synthetically accessible molecule of significant importance to the scientific community. Its unique arrangement of a hydrazide moiety and a methoxy group on a phenyl ring provides a reactive and tunable platform for chemical synthesis. A thorough understanding of its structure, confirmed by modern spectroscopic and crystallographic techniques, is paramount for its effective use. As a key intermediate, particularly for the generation of biologically active Schiff bases, this compound continues to be a valuable tool for researchers in medicinal chemistry, drug discovery, and materials science.

References

An In-Depth Technical Guide to 2-Methoxybenzhydrazide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzhydrazide, a versatile aromatic hydrazide, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a methoxy-substituted benzene ring linked to a hydrazide moiety, render it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, an exploration of its reactivity, and an in-depth discussion of its biological activities and applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and related disciplines.

Physicochemical Properties

This compound is a stable, off-white to light brown solid at room temperature.[1] A thorough understanding of its physicochemical properties is fundamental for its effective utilization in research and development.

PropertyValueReference(s)
Molecular Formula C₈H₁₀N₂O₂[2][3][4]
Molecular Weight 166.18 g/mol [2][5]
CAS Number 7466-54-8[2][5]
Melting Point 78-80 °C[1]
Boiling Point 294.38 °C (estimated)[1]
Appearance Off-white to light brown solid[1]
Solubility Slightly soluble in water[1][6]
pKa 12.43 ± 0.10 (Predicted)[1]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound involves the reaction of an ester of 2-methoxybenzoic acid with hydrazine hydrate. The causality behind this experimental choice lies in the high nucleophilicity of hydrazine, which readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the stable hydrazide.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful synthesis can be confirmed through routine analytical techniques such as thin-layer chromatography (TLC) and melting point determination.

Materials:

  • Methyl 2-methoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methoxybenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with hexane to remove any unreacted starting material and other nonpolar impurities.

  • Dry the purified solid to obtain this compound.

G start Methyl 2-methoxybenzoate + Hydrazine Hydrate reflux Reflux in Ethanol (5-6 hours) start->reflux Nucleophilic Acyl Substitution evaporation Rotary Evaporation reflux->evaporation Solvent Removal wash Wash with Hexane evaporation->wash Purification product This compound wash->product

Synthesis workflow for this compound.

Purification

For obtaining high-purity this compound suitable for sensitive applications, recrystallization is the preferred method. The choice of solvent is critical and is typically a polar protic solvent like ethanol or methanol, where the compound exhibits good solubility at elevated temperatures and poor solubility at lower temperatures.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons between δ 7.0 and 8.0 ppm, a singlet for the methoxy group (OCH₃) protons around δ 3.9 ppm, and broad singlets for the amine (NH₂) and amide (NH) protons.

  • ¹³C NMR (CDCl₃): The spectrum will exhibit signals for the aromatic carbons, the carbonyl carbon (C=O) typically above δ 165 ppm, and the methoxy carbon (OCH₃) around δ 56 ppm.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[8][9] Key vibrational frequencies include:

Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching (amine)
~3200N-H stretching (amide)
~1650C=O stretching (amide I)
~1600, ~1480C=C stretching (aromatic)
~1530N-H bending (amide II)
~1250C-O stretching (aryl ether)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 166.[10] The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways likely involve:

  • Loss of the amino group (-NH₂) to give a fragment at m/z 150.

  • Cleavage of the N-N bond to yield the 2-methoxybenzoyl cation at m/z 135.

  • Loss of the methoxy group (-OCH₃) from the benzoyl fragment.

G parent [C₈H₁₀N₂O₂]⁺˙ m/z = 166 frag1 [C₈H₈NO₂]⁺ m/z = 150 parent->frag1 - NH₂ frag2 [C₈H₇O₂]⁺ m/z = 135 parent->frag2 - NHNH₂ frag3 [C₇H₄O]⁺˙ m/z = 104 frag2->frag3 - OCH₃

Proposed Mass Spectrometry Fragmentation Pathway.

Reactivity

The reactivity of this compound is characterized by the presence of the nucleophilic hydrazide group and the aromatic ring.

Reactions with Electrophiles

The terminal nitrogen atom of the hydrazide moiety is a potent nucleophile and readily reacts with various electrophiles.

  • Condensation with Aldehydes and Ketones: this compound undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[11][12] This reaction is a cornerstone for the synthesis of a wide range of biologically active molecules. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition to the carbonyl carbon followed by dehydration.

  • N-Alkylation: The hydrazide nitrogen can be alkylated using alkyl halides. This reaction provides a route to N-substituted benzhydrazide derivatives, further expanding the chemical space for drug discovery.

Cyclization Reactions

This compound is a valuable precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. These reactions often involve intramolecular cyclization of an intermediate formed from the reaction of the hydrazide with a suitable bifunctional reagent.

Biological Activities and Applications

Hydrazide-containing compounds are known to exhibit a broad spectrum of biological activities, and this compound and its derivatives are no exception.

Antifungal Activity

Derivatives of benzhydrazide have demonstrated significant antifungal properties.[13] The mechanism of action is often attributed to the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.[14][15][16] For instance, some hydrazide derivatives act as succinate dehydrogenase inhibitors, while others target the plasma membrane.[2]

Phytotoxic Activity

Certain benzoic acid hydrazide derivatives have been shown to exhibit phytotoxic effects, suggesting their potential as herbicides.[17][18] The mechanism of phytotoxicity can involve the inhibition of key plant enzymes, such as those involved in amino acid or carotenoid biosynthesis.[18]

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[6] Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of the hedgehog signaling pathway, which is implicated in certain cancers.[2][5]

Stability and Storage

Conclusion

This compound is a compound of considerable scientific interest, offering a versatile platform for the synthesis of novel molecules with diverse applications. Its accessible synthesis, well-defined physicochemical properties, and broad reactivity make it an invaluable tool for researchers in medicinal chemistry, organic synthesis, and materials science. This in-depth technical guide provides a solid foundation for understanding and utilizing this compound in various research and development endeavors. Further exploration of its biological activities and the development of new synthetic methodologies will undoubtedly continue to unlock the full potential of this remarkable molecule.

References

An In-depth Technical Guide to 2-Methoxybenzhydrazide (CAS 7466-54-8): Properties and Applications in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzhydrazide, identified by CAS number 7466-54-8, is a versatile chemical intermediate that serves as a critical building block in various fields, most notably in pharmaceutical development and polymer science.[1][2] Also known by synonyms such as o-Anisic hydrazide and 2-Methoxybenzoic acid hydrazide, this compound's unique structural features—a hydrazide functional group attached to a methoxy-substituted benzene ring—make it a valuable precursor for the synthesis of a wide range of bioactive molecules and specialized materials.[1][3][4][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and its pivotal role as an intermediate in the development of novel compounds.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and synthesis. These properties dictate its solubility, reactivity, and handling requirements.

Key Identifiers and Structural Information
  • Chemical Name: this compound[4]

  • Synonyms: o-Anisohydrazide, o-Anisic acid hydrazide, 2-Methoxybenzoylhydrazine[1][3][4][5][6]

  • CAS Number: 7466-54-8[1][3][5]

  • Molecular Formula: C₈H₁₀N₂O₂[1][3][4][5]

  • Molecular Weight: 166.18 g/mol [1][3][4][6]

The structure of this compound is presented below:

Caption: Chemical structure of this compound (CAS 7466-54-8).

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Appearance Off-white to light brown/yellow crystalline powder[1][4]
Melting Point 78-82 °C[1][4]
Boiling Point 294.38°C (rough estimate)[4]
Water Solubility Slightly soluble[4]
pKa 12.43 ± 0.10 (Predicted)[4]
Purity ≥ 99% (GC) is commercially available[1]

Applications in Synthesis and Drug Development

The primary utility of this compound lies in its role as a synthetic intermediate.[1][4] The hydrazide moiety is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable starting material for constructing more complex molecules.

Role as a Pharmaceutical Intermediate

This compound is a key precursor in the synthesis of various pharmaceutical agents.[1] Its structure is incorporated into novel compounds being investigated for a range of therapeutic activities:

  • Antibacterial and Antifungal Agents: The hydrazide group can be readily converted into hydrazone derivatives. These derivatives have shown promising antibacterial and antifungal activities in preclinical studies.[1][2]

  • Anti-inflammatory and Analgesic Drugs: The molecule serves as a scaffold for developing new anti-inflammatory and analgesic compounds.[1]

  • Enzyme Inhibition Studies: It is utilized in biochemical research related to enzyme inhibition and the study of metabolic pathways.[1]

The general workflow for utilizing this compound in the synthesis of hydrazone derivatives, a common strategy in drug discovery, is outlined below.

G A This compound (CAS 7466-54-8) C Condensation Reaction (e.g., acid catalysis) A->C B Aldehyde or Ketone (R-CHO or R-CO-R') B->C D Hydrazone Derivative (Potential Bioactive Molecule) C->D Forms C=N bond E Purification (e.g., Crystallization, Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Biological Screening (e.g., Antimicrobial, Anti-inflammatory assays) F->G

Caption: General workflow for the synthesis and screening of hydrazone derivatives.

Other Industrial and Research Applications

Beyond pharmaceuticals, this compound finds use in other specialized areas:

  • Agrochemicals: It is used in the formulation of agrochemicals, such as herbicides and pesticides, to enhance their efficacy.[1][2]

  • Polymer Science: The compound is employed in the production of specialty polymers, contributing to materials with enhanced thermal stability and mechanical properties.[1]

  • Analytical Chemistry: It acts as a reagent in analytical methods for the detection of carbonyl compounds (aldehydes and ketones), which is valuable for quality control in industries like food and beverage.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification and Precautionary Statements

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4][7]

  • Hazard Statements:

    • H315: Causes skin irritation[6][7]

    • H319: Causes serious eye irritation[6][7]

    • H335: May cause respiratory irritation[4]

It is also noted as a questionable carcinogen with experimental neoplastigenic data.[4] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4]

Recommended Handling and Storage Protocols

Handling:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.

  • Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

Storage:

  • Store in a cool, dry place at room temperature or between 0 - 8 °C as recommended by the supplier.[1][4]

  • Keep the container tightly closed and store in a well-ventilated place.[7]

Conclusion

This compound (CAS 7466-54-8) is a chemical of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its utility as a versatile intermediate for creating novel compounds with potential therapeutic benefits is well-established. While it serves as a foundational component in the development of new antibacterial, anti-inflammatory, and other bioactive agents, researchers must adhere to strict safety protocols due to its irritant nature and potential long-term health effects. A comprehensive understanding of its properties and safe handling procedures is paramount to leveraging its full potential in advancing scientific research.

References

Introduction: The Hydrazide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Methoxybenzhydrazide Derivatives

In the landscape of medicinal chemistry, the hydrazide and its corresponding hydrazone derivatives represent a privileged scaffold, a structural motif consistently found in molecules exhibiting a wide array of pharmacological activities.[1][2][3] The core functional group, characterized by a nitrogen-nitrogen covalent bond with at least one acyl group, provides a versatile template for synthesizing compounds with potential therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][4] Among the myriad of possible structures, derivatives built upon the this compound core have emerged as a particularly promising class, demonstrating significant potential across multiple biological domains.

The presence of the 2-methoxy group on the benzene ring is not merely an arbitrary substitution. This electron-donating group can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of this compound derivatives, grounded in experimental evidence and field-proven insights.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly the biologically potent Schiff bases (hydrazones), is typically a straightforward and efficient process. The general strategy involves a two-step reaction sequence. The first step is the formation of the core this compound intermediate, which is then condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives.

The causality behind this synthetic choice lies in its modularity. It allows for the creation of a large library of diverse compounds by simply varying the carbonyl-containing reactant in the second step. This is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter parts of a molecule to optimize its biological activity. Modern synthetic approaches often employ microwave irradiation, a green chemistry technique that significantly reduces reaction times and improves product yields compared to conventional heating methods.[5][6]

General Synthesis Workflow

The workflow begins with a readily available starting material, such as a methyl 2-methoxybenzoate, which reacts with hydrazine hydrate to form the this compound intermediate. This intermediate is then reacted with a selected aldehyde or ketone in the presence of a catalyst (e.g., glacial acetic acid) to form the final Schiff base derivative.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Schiff Base Condensation A Methyl 2-Methoxybenzoate C This compound (Intermediate) A->C Reflux or Microwave B Hydrazine Hydrate B->C Reflux or Microwave E Final this compound Derivative (Schiff Base) C->E D Substituted Aldehyde (R-CHO) D->E Catalyst (e.g., Acetic Acid) Reflux or Microwave G A This compound Derivative C Enzyme-Inhibitor Complex A->C B Bacterial DNA Gyrase B->C D DNA Supercoiling Blocked C->D Inhibition E DNA Replication Inhibited D->E F Bacterial Cell Death E->F G A This compound Derivative B Upregulation of Death Receptor 5 (DR5) A->B C Downregulation of Survivin (Anti-Apoptotic) A->C D Activation of Caspase Cascade B->D C->D E Apoptosis (Programmed Cell Death) D->E

References

A Technical Guide to the Therapeutic Potential of Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzohydrazide scaffold represents a privileged structural motif in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of benzohydrazide derivatives, intended for researchers, scientists, and professionals in drug development. We will dissect the synthetic strategies, delve into the mechanistic underpinnings of their therapeutic effects across various domains—including antimicrobial, anticancer, and antioxidant applications—and provide validated, step-by-step experimental protocols for their synthesis and evaluation. This document is designed not merely as a review, but as a functional guide to empower researchers in harnessing the full therapeutic potential of this compelling class of compounds.

The Benzohydrazide Core: A Foundation for Diverse Bioactivity

Benzohydrazide (C₇H₈N₂O) is an organic compound featuring a benzene ring attached to a hydrazide functional group (-CONHNH₂).[1] This structure serves as an invaluable pharmacophore, a molecular framework that can be readily modified to generate a vast library of derivatives with diverse and potent biological activities.[1][2][3] The true power of the benzohydrazide core lies in the reactivity of the terminal amine group, which is an excellent nucleophile, readily condensing with aldehydes and ketones to form stable hydrazone linkages (-CONHN=CH-).[4] This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Historically, compounds incorporating the hydrazide moiety, such as the anti-tubercular drug isoniazid and the antidepressant nialamide, have had a significant clinical impact, underscoring the therapeutic relevance of this chemical class.[3][5] Modern research continues to uncover novel applications, positioning benzohydrazide derivatives as promising candidates for tackling challenges in infectious diseases, oncology, neurodegenerative disorders, and inflammatory conditions.[2][6]

General Synthesis of Benzohydrazide Derivatives

The synthesis of the parent benzohydrazide is typically a straightforward condensation reaction. The subsequent derivatization, usually to form Schiff bases (hydrazones), is equally efficient. The choice between conventional heating and microwave irradiation often depends on the desired reaction time and energy efficiency. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and improve yields.[1][5]

Protocol 1: General Synthesis of a Benzohydrazide Schiff Base

Objective: To synthesize an N'-substituted-benzylidene-benzohydrazide via condensation.

Materials:

  • Methyl Benzoate

  • Hydrazine Hydrate (80-99%)

  • Ethanol

  • Substituted Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Petroleum Ether

  • Deionized Water

Methodology:

Step 1: Synthesis of Benzohydrazide (Parent Compound)

  • Conventional Method: In a round-bottom flask, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[1]

  • Reflux the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A white precipitate of benzohydrazide will form.

  • Filter the precipitate, wash thoroughly with cold deionized water to remove excess hydrazine hydrate, and dry in a vacuum oven.

  • Expertise Note: Recrystallization from ethanol can be performed to obtain a highly pure product.[1]

Step 2: Synthesis of the Schiff Base (Hydrazone Derivative)

  • Dissolve the synthesized benzohydrazide (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol, aqueous solution).

  • In a separate flask, dissolve the desired aromatic aldehyde (1.0 eq) in ethanol.

  • Add the aldehyde solution to the benzohydrazide solution and stir at room temperature.

  • Add a catalytic amount (1-2 drops) of concentrated HCl to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the hydrazide.

  • Stir the reaction mixture for 5 minutes to several hours. The reaction is typically rapid.

  • The resulting precipitate (the Schiff base product) is filtered, washed with a non-polar solvent like petroleum ether to remove unreacted aldehyde, and dried.

  • Self-Validation: The structure and purity of the final compound should be confirmed using analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G cluster_0 Step 1: Benzohydrazide Synthesis cluster_1 Step 2: Schiff Base Formation MB Methyl Benzoate BH Benzohydrazide MB->BH Reflux/Microwave HH Hydrazine Hydrate HH->BH MeOH Methanol (byproduct) BH->MeOH BH2 Benzohydrazide SB Schiff Base Derivative BH2->SB Ethanol, H+ catalyst Aldehyde Aromatic Aldehyde Aldehyde->SB H2O Water (byproduct) SB->H2O

Caption: General two-step synthesis of benzohydrazide derivatives.

Antimicrobial Applications: A Renewed Arsenal

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzohydrazide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria, fungi, and mycobacteria.[4]

Antibacterial and Antifungal Activity

Derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Mucor sp.[4]

The mechanism of action for some antifungal derivatives has been elucidated. For instance, certain novel benzohydrazides containing a 4-aminoquinazoline moiety disrupt the integrity of the fungal cell membrane.[7] Furthermore, they have been shown to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain, thereby crippling cellular respiration.[7]

Table 1: Selected Antimicrobial Activities of Benzohydrazide Derivatives

Compound ID/Class Target Organism Activity Metric Value Reference
Compound A6 Rhizoctonia solani EC₅₀ 0.63-3.82 µg/mL [7]
Compound A5 Colletotrichum gloeosporioides EC₅₀ 0.66 µg/mL [7]
Compound S3 E. coli pMIC 15

| Substituted Benzohydrazides | Various Bacteria/Fungi | MIC | 0.625 - 80 mg/mL |[4] |

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Objective: To screen synthesized benzohydrazide derivatives for in vitro antimicrobial activity.

Materials:

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri plates

  • Cultures of test microorganisms (e.g., S. aureus, E. coli, A. niger)

  • Synthesized benzohydrazide compounds

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic/antifungal discs (e.g., Gentamycin, Erythromycin)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

Methodology:

  • Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour approximately 20-25 mL into sterile Petri plates and allow it to solidify in a laminar flow hood.

  • Inoculation: Aseptically spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism uniformly over the surface of the solidified agar plates.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL). Aseptically add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

  • Controls: Use a well filled with pure DMSO as a negative control and a standard antibiotic/antifungal disc as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger diameter indicates greater antimicrobial activity.

  • Expertise Note: The choice of DMSO as a solvent is critical as it is generally inert to microbial growth at low concentrations. It is essential to run a solvent-only control to ensure it does not contribute to any observed inhibition.

G start Start prep Prepare & Pour Sterile Agar Plates start->prep inoculate Inoculate Plate with Test Microorganism prep->inoculate punch Punch Wells in Agar inoculate->punch load Load Wells: - Test Compound - Positive Control - Negative Control punch->load incubate Incubate Plates (24-48h) load->incubate measure Measure Zone of Inhibition (mm) incubate->measure end End measure->end

Caption: Workflow for antimicrobial screening via agar well diffusion.

Anti-tubercular Activity

The benzohydrazone moiety is a key pharmacophore in many anti-tubercular agents. Molecular docking studies have revealed that these compounds can effectively bind to the active site of the Mycobacterium tuberculosis enoyl acyl carrier reductase (InhA) protein. InhA is a vital enzyme in the fatty acid synthesis (FAS-II) pathway, which is responsible for building the unique mycolic acid layer of the mycobacterial cell wall. Inhibition of InhA disrupts this process, leading to cell death. This is the same target as the frontline drug isoniazid, highlighting the therapeutic relevance of this mechanism.

G cluster_0 Mycobacterium Cell Wall Synthesis FAS Fatty Acid Synthesis II (FAS-II) Pathway InhA InhA Enzyme FAS->InhA Mycolic Mycolic Acid Synthesis InhA->Mycolic Wall Cell Wall Integrity Mycolic->Wall Benz Benzohydrazide Derivative Benz->InhA Binds to active site Inhibit Inhibition

Caption: Inhibition of InhA by benzohydrazide derivatives.

Anticancer Applications: Targeting Proliferation

Benzohydrazide derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colon (HCT116), cervical (HeLa), lung (A549), and breast (MCF-7) cancers.[1][8] The potency of these compounds can be remarkable, with some derivatives showing activity in the nanomolar to low micromolar range.

A key mechanism identified for a series of dihydropyrazole-containing benzohydrazides is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[8] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt these pro-cancerous signals.

Table 2: In Vitro Anticancer Activity (IC₅₀) of Benzohydrazide Derivatives

Compound ID Cell Line IC₅₀ Value Mechanism Reference
H20 HeLa 0.15 µM EGFR Inhibition [8]
H20 MCF-7 0.29 µM EGFR Inhibition [8]
H20 A549 0.46 µM EGFR Inhibition [8]
5t HeLa 660 nM (0.66 µM) Cytotoxicity [1]
4 HCT116 1.88 µM Cytotoxicity [1]

| 7 | HCT116 | 14.90 µM | Cytotoxicity |[1] |

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Causality Explanation: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS/MAPK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Benz Benzohydrazide Derivative Benz->EGFR Blocks kinase domain Prolif Cell Proliferation, Survival, Metastasis RAS->Prolif PI3K->Prolif Inhibit Inhibition

Caption: EGFR signaling pathway and its inhibition.

Additional Therapeutic Avenues

The versatility of the benzohydrazide scaffold extends to other important therapeutic areas.

  • Antioxidant Activity: Many derivatives act as potent free radical scavengers. Their antioxidant capacity can be quantified using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5] Some compounds exhibit radical-scavenging capacities between 31% and 46% in the DPPH assay.[5] This property is valuable for combating oxidative stress implicated in numerous chronic diseases.

  • Anti-inflammatory Activity: Specific derivatives, such as certain Naphthyl-N-acylhydrazones, have been identified as inhibitors of p38α MAPK, a key kinase in the inflammatory response signaling cascade.[2]

  • Neurological Applications: The scaffold is present in the monoamine oxidase inhibitor (MAOI) nialamide, used for treating depression.[3][5] More recently, the derivative MDA-19 has been developed as a potent and selective agonist for the cannabinoid receptor CB2, showing efficacy in animal models of neuropathic pain without the psychoactive effects associated with CB1 agonism.[9]

Conclusion and Future Outlook

Benzohydrazide and its derivatives represent a highly adaptable and pharmacologically significant class of compounds. Their synthetic tractability, coupled with a wide spectrum of biological activities, makes them ideal candidates for lead discovery and optimization programs. The research highlighted in this guide demonstrates proven efficacy in critical areas of unmet medical need, including drug-resistant infections and cancer.

Future research should focus on leveraging computational tools for the rational design of next-generation derivatives with enhanced potency and target selectivity. Exploring novel heterocyclic fusions with the benzohydrazide core could unlock new biological activities. Furthermore, comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of the most promising leads will be crucial for their translation from the laboratory to clinical applications. The benzohydrazide scaffold is not just a historical success story in medicinal chemistry; it is a dynamic and promising platform for the development of future therapeutics.

References

An In-depth Technical Guide to Elucidating the Inhibitory Mechanism of 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Investigative Approach to a Novel Inhibitor

In the landscape of drug discovery and molecular pharmacology, the identification of novel small molecule inhibitors is a critical starting point. Compounds like 2-Methoxybenzhydrazide, a member of the benzhydrazide class of molecules, represent intriguing candidates for therapeutic development. While the broader benzhydrazide scaffold has been associated with the inhibition of various enzymes, including histone deacetylases (HDACs), the specific molecular target and mechanism of action for this compound remain to be fully elucidated.

This guide eschews a rigid, templated approach. Instead, it provides a dynamic, investigative framework for you, the researcher, to systematically uncover the inhibitory properties of this compound. We will proceed with the hypothesis that, given its structural motifs, this compound may act as an inhibitor of epigenetic modifying enzymes, such as HDACs or sirtuins. This document will serve as your comprehensive roadmap, detailing the experimental choices and the underlying scientific rationale to rigorously test this hypothesis and fully characterize the compound's mechanism of action.

Part 1: From Hypothesis to Validation: Identifying the Molecular Target

The initial and most critical phase of our investigation is to determine if this compound directly interacts with and inhibits a specific molecular target. Our hypothesis centers on HDACs and sirtuins due to the known activities of related benzoylhydrazide compounds. Therefore, our primary goal is to screen for inhibitory activity against these enzyme classes.

Experimental Workflow: Target Identification and Initial Validation

The following workflow provides a systematic approach to screen for and validate the primary molecular target of this compound.

cluster_screening Phase 1: Broad Spectrum Screening cluster_validation Phase 2: IC50 Determination and Selectivity Compound This compound Stock Solution Enzyme_Panel Enzyme Panel Profiling (HDACs, Sirtuins, etc.) Compound->Enzyme_Panel Incubate with Initial_Hit Identification of 'Hit(s)' (Enzymes with >50% Inhibition) Enzyme_Panel->Initial_Hit Measure Activity Dose_Response Dose-Response Assay (for identified 'Hit') Initial_Hit->Dose_Response Proceed with IC50 Calculate IC50 Value Dose_Response->IC50 Analyze Data Selectivity Counter-screen against Related Enzymes IC50->Selectivity Selective_Inhibitor Confirmed Selective Inhibitor Selectivity->Selective_Inhibitor

Caption: Workflow for target identification and initial validation of this compound.

Protocol 1.1: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol describes a robust method to determine if this compound inhibits the activity of class I, II, and IV HDACs.

Rationale: A fluorometric assay provides a high-throughput and sensitive method to measure enzyme activity. The use of a broad-spectrum HDAC substrate allows for the initial screening against multiple HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a protease (e.g., Trypsin) and a Trichostatin A (TSA) as a positive control.

  • This compound

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Setup:

    • Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.

    • Include a positive control (e.g., 10 µM TSA) and a no-enzyme negative control.

  • Enzyme Addition: Add 40 µL of diluted HDAC enzyme to each well, except for the no-enzyme control wells.

  • Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add 50 µL of the developer solution to each well. This stops the HDAC reaction and allows the protease to cleave the deacetylated substrate, releasing the fluorophore.

  • Second Incubation: Incubate at 37°C for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity using the microplate reader.

  • Data Analysis: Subtract the background fluorescence (no-enzyme control) from all measurements. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Unraveling the 'How': The Molecular Mechanism of Inhibition

Once a primary target is confirmed, the next logical step is to elucidate the precise molecular mechanism of inhibition. This involves understanding the kinetics of the enzyme-inhibitor interaction and confirming direct physical binding.

SIRT1 Signaling Pathway: A Representative Target

Should this compound be identified as a sirtuin inhibitor, it would modulate a critical signaling pathway involved in metabolism, stress resistance, and aging. The following diagram illustrates a simplified SIRT1 signaling cascade.

SIRT1 SIRT1 NAM Nicotinamide SIRT1->NAM p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates NAD NAD+ NAD->SIRT1 Inhibitor This compound Inhibitor->SIRT1 Inhibits p53_ac Acetylated p53 p53_ac->SIRT1 Substrate Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Promotes NFkB_ac Acetylated NF-κB NFkB_ac->SIRT1 Substrate Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Simplified SIRT1 signaling pathway and the putative inhibitory action of this compound.

Protocol 2.1: Enzyme Kinetic Studies to Determine Mode of Inhibition

Rationale: Understanding the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) provides deep insights into the inhibitor's binding site and mechanism. This is achieved by measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations.

Procedure:

  • Perform the in vitro activity assay as described in Protocol 1.1.

  • Set up a matrix of reactions with varying concentrations of the fluorogenic substrate and this compound.

  • For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity (rate of fluorescence increase) at each substrate concentration.

  • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

  • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.

    • Competitive: Vmax is unchanged, Km increases.

    • Non-competitive: Vmax decreases, Km is unchanged.

    • Uncompetitive: Both Vmax and Km decrease.

    • Mixed: Both Vmax and Km are altered.

Part 3: Cellular Confirmation: Target Engagement and Downstream Effects

Demonstrating that this compound engages its target within a cellular environment and elicits a biological response is the final and most crucial piece of the mechanistic puzzle.

Protocol 3.1: Western Blot Analysis of Substrate Acetylation

Rationale: This protocol directly assesses the ability of this compound to inhibit its target enzyme in living cells by measuring the acetylation status of a known downstream substrate. For an HDAC or sirtuin inhibitor, an increase in substrate acetylation is expected.[1]

Materials:

  • Human cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-acetyl-tubulin, anti-tubulin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with a primary antibody against the acetylated substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Re-probe the blot with antibodies for the total protein and a loading control (e.g., GAPDH) to normalize the data. Quantify the band intensities to determine the fold-change in substrate acetylation upon treatment with this compound.

Data Synthesis and Interpretation

The culmination of this investigative workflow is the synthesis of all generated data into a cohesive mechanistic model.

Table 1: Summary of Key Quantitative Parameters for this compound
ParameterDescriptionExperimental Value
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.e.g., 15.2 µM
Ki The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.e.g., 7.8 µM
Mode of Inhibition The kinetic mechanism of inhibition.e.g., Competitive
Kd The dissociation constant, a measure of binding affinity from biophysical assays.e.g., 5.1 µM
Cellular EC50 The effective concentration to achieve a 50% maximal effect in a cell-based assay.e.g., 25.5 µM

By integrating the biochemical data (IC50, Ki, mode of inhibition) with biophysical binding data (Kd) and cellular target engagement results, a comprehensive and defensible model of this compound's mechanism of action as an inhibitor can be constructed. This rigorous, evidence-based approach is fundamental to advancing a novel compound from a preliminary "hit" to a well-characterized lead for further drug development.

References

literature review on the synthesis of 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxybenzhydrazide

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound is more than a mere chemical compound; it is a versatile scaffold and a critical building block in the landscape of modern drug discovery and materials science. As a derivative of hydrazide, it serves as a key precursor for the synthesis of a multitude of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, many of which exhibit a wide spectrum of pharmacological activities[1][2]. The presence of the methoxy group at the ortho position introduces specific steric and electronic properties, influencing molecular conformation and interaction with biological targets. This guide provides an in-depth review of the primary synthetic routes to this valuable intermediate, moving beyond simple protocols to explore the underlying chemical principles and practical considerations that govern the choice of methodology in a research and development setting.

Chapter 1: The Classical Pathway: Two-Step Synthesis via Ester Intermediate

The most established and widely documented method for preparing this compound involves a two-step sequence: the initial esterification of 2-methoxybenzoic acid followed by hydrazinolysis of the resulting ester. This pathway is reliable, scalable, and built upon fundamental, well-understood reactions.

Step 1: Esterification of 2-Methoxybenzoic Acid

The first crucial step is the conversion of the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This is necessary because the direct reaction of a carboxylic acid with hydrazine can be sluggish and require harsh conditions. The ester functional group is significantly more electrophilic at the carbonyl carbon, rendering it more susceptible to nucleophilic attack by hydrazine in the subsequent step.

The most common method for this transformation is Fischer esterification. This involves refluxing the carboxylic acid with an excess of alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄)[3]. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the product side, in accordance with Le Châtelier's principle.

Causality Behind Experimental Choices:

  • Choice of Alcohol: Methanol and ethanol are preferred due to their low cost, low boiling points (facilitating removal), and the high reactivity of the resulting esters.

  • Acid Catalyst: A strong protic acid like H₂SO₄ is required to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it vulnerable to attack by the weakly nucleophilic alcohol.

  • Reaction Conditions: Refluxing is employed to provide the necessary activation energy and to accelerate the reaction rate towards equilibrium.

Step 2: Hydrazinolysis of the Ester

Once the ester (e.g., ethyl-2-methoxybenzoate) is formed and purified, it is reacted with hydrazine hydrate (N₂H₄·H₂O). This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the stable hydrazide.

A specific protocol reported in the literature involves refluxing ethyl-2-methoxybenzoate with a five-fold molar excess of hydrazine hydrate in ethanol for several hours[2].

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using a significant excess of hydrazine hydrate ensures the reaction goes to completion and minimizes the potential for the formation of the N,N'-diacylhydrazine byproduct, where a single hydrazine molecule reacts with two ester molecules.

  • Solvent: Ethanol is an excellent solvent as it solubilizes both the ester and hydrazine hydrate and its boiling point is suitable for reflux conditions[2].

Workflow and Protocol: The Two-Step Classical Synthesis

Below is a diagrammatic representation of the workflow followed by a detailed experimental protocol.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis A 2-Methoxybenzoic Acid D Reflux A->D B Excess Ethanol (EtOH) B->D C Catalytic H₂SO₄ C->D E Ethyl-2-methoxybenzoate D->E Formation of Ester G Reflux in Ethanol E->G Nucleophilic Acyl Substitution F Hydrazine Hydrate (N₂H₄·H₂O) F->G H This compound G->H Product Formation G A 2-Methoxybenzoic Acid C Grind in Mortar & Pestle (Room Temperature, 3-5 min) A->C B Hydrazine Hydrate B->C D Reaction Mixture Sets to Solid Mass C->D Mechanochemical Reaction E Crystallize from Ethanol D->E Workup F Pure this compound E->F

References

o-Anisohydrazide: A Technical Guide to its History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of o-Anisohydrazide (2-methoxybenzohydrazide), a versatile molecule with a rich history rooted in the foundational discoveries of hydrazide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthesis protocols, and its contemporary applications.

Part 1: Historical Context and Discovery

The story of o-Anisohydrazide is intrinsically linked to the pioneering work of German chemist Theodor Curtius on hydrazine and its derivatives in the late 19th century. Curtius, a student of Hermann Kolbe and an assistant to Adolf von Baeyer, dedicated a significant portion of his career to exploring the chemistry of hydrazine, a compound he was instrumental in isolating in a pure state. [1][2]His extensive research, published in numerous articles in journals such as the Journal für praktische Chemie, laid the groundwork for the entire field of hydrazide chemistry. [3][4] In the 1890s, Curtius developed a series of reactions that allowed for the synthesis of acyl hydrazides from carboxylic acids and their derivatives. [5]This work was part of his broader investigation into nitrogen-containing compounds, which also led to his discovery of the renowned Curtius Rearrangement . This reaction, first described in 1885, involves the thermal decomposition of an acyl azide to an isocyanate, providing a powerful method for the synthesis of primary amines. [6] While a singular, definitive publication marking the "discovery" of o-Anisohydrazide by Curtius or his contemporaries has not been identified through modern database searches, its synthesis is a logical and direct extension of the methods he established. The general reaction of an ester with hydrazine hydrate to form the corresponding hydrazide was a cornerstone of his work. Given his systematic exploration of various aromatic carboxylic acid derivatives, it is highly probable that o-Anisohydrazide was first synthesized during this period as part of a broader investigation into substituted benzohydrazides.

The workflow for the discovery and characterization of hydrazides during this era can be visualized as follows:

Historical Discovery Workflow cluster_Context Foundational Work of Theodor Curtius cluster_Application Early Applications & Further Research Carboxylic_Acids Aromatic Carboxylic Acids (e.g., Anisic Acid) Esterification Esterification Carboxylic_Acids->Esterification Hydrazine_Hydrate Hydrazine Hydrate (Isolated and studied by Curtius) Hydrazinolysis Hydrazinolysis (Curtius' Method) Hydrazine_Hydrate->Hydrazinolysis Esterification->Hydrazinolysis Ester (e.g., Methyl o-Anisate) Hydrazides Acyl Hydrazides (e.g., o-Anisohydrazide) Hydrazinolysis->Hydrazides Derivatization Derivatization for Characterization Hydrazides->Derivatization Chemical_Reactions Study of Chemical Reactivity Hydrazides->Chemical_Reactions

A diagram illustrating the logical workflow for the synthesis of o-Anisohydrazide based on the work of Theodor Curtius.

Part 2: Synthesis of o-Anisohydrazide

The synthesis of o-Anisohydrazide is a classic example of nucleophilic acyl substitution. The most common and straightforward method involves the reaction of an o-anisic acid ester with hydrazine hydrate.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol, typically methanol or ethanol, to yield the hydrazide.

Synthesis_Mechanism Reactants Methyl o-Anisate Hydrazine Hydrate Intermediate Tetrahedral Intermediate Reactants:ester->Intermediate Nucleophilic Attack Reactants:hydrazine->Intermediate Products o-Anisohydrazide Methanol Intermediate->Products:hydrazide Elimination of Methanol

A simplified diagram of the synthesis of o-Anisohydrazide.
Experimental Protocol: Classical Synthesis

This protocol is based on established methods for the synthesis of benzohydrazides. [7] Materials:

  • Methyl o-anisate (1 equivalent)

  • Hydrazine hydrate (80-100% solution, 3-5 equivalents)

  • Ethanol (or Methanol)

  • Hexane (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl o-anisate in a minimal amount of ethanol.

  • Add hydrazine hydrate to the solution. A typical molar excess of 3 to 5 equivalents of hydrazine hydrate is used to drive the reaction to completion.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting solid residue is then triturated with a non-polar solvent, such as hexane, to remove any unreacted starting material and other non-polar impurities.

  • The solid product is collected by filtration, washed with cold hexane, and dried under vacuum.

  • The crude o-Anisohydrazide can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Expected Yield: 70-85%

Characterization:

The identity and purity of the synthesized o-Anisohydrazide should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of aromatic, methoxy, and hydrazide protons.

    • ¹³C NMR: To identify the carbon skeleton.

    • FT-IR: To detect the characteristic C=O and N-H stretching vibrations of the hydrazide functional group.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Modern Synthesis Approaches: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating methods. This technique has been successfully applied to the synthesis of various hydrazide derivatives, significantly reducing reaction times and often improving yields. [8] Advantages of Microwave Synthesis:

  • Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.

  • Improved Yields: The high and uniform heating can lead to cleaner reactions with fewer side products.

  • Energy Efficiency: Microwaves provide targeted heating of the reaction mixture, leading to lower energy consumption.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a general guideline adapted from modern methods for hydrazide synthesis. [8] Materials:

  • Methyl o-anisate (1 equivalent)

  • Hydrazine hydrate (80-100% solution, 3-5 equivalents)

  • Ethanol (optional, as a solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine methyl o-anisate and hydrazine hydrate. A small amount of ethanol can be added to ensure homogeneity.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined experimentally.

  • After the irradiation is complete, cool the vessel to room temperature.

  • The work-up procedure is similar to the classical method: remove any solvent and excess hydrazine hydrate under reduced pressure, triturate the solid with hexane, filter, and dry.

  • Recrystallize the crude product if necessary.

Table 1: Comparison of Synthesis Methods

ParameterClassical RefluxMicrowave-Assisted
Reaction Time 4-6 hours5-15 minutes
Energy Input High (continuous heating)Low (short bursts of high energy)
Typical Yield 70-85%Often >80%
Solvent Usage HigherLower or solvent-free
Equipment Standard laboratory glasswareSpecialized microwave reactor

Part 3: Applications of o-Anisohydrazide

o-Anisohydrazide serves as a valuable building block in organic synthesis, particularly in the preparation of a wide range of heterocyclic compounds and other biologically active molecules. Its utility stems from the reactive hydrazide moiety, which can undergo a variety of chemical transformations.

Intermediate in the Synthesis of Heterocycles

The hydrazide functional group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings, such as:

  • Pyrazoles: By condensation with 1,3-dicarbonyl compounds.

  • Oxadiazoles: Through cyclization reactions, often involving dehydrating agents.

  • Triazoles: Via various synthetic routes.

These heterocyclic scaffolds are prevalent in many pharmaceutical agents and agrochemicals.

Precursor for Schiff Bases

o-Anisohydrazide readily condenses with aldehydes and ketones to form the corresponding hydrazones (a class of Schiff bases). These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include:

  • Antimicrobial agents [9]* Anticancer agents

  • Anti-inflammatory agents

The synthesis of these Schiff bases is typically a straightforward condensation reaction, often carried out in an alcoholic solvent.

Applications in Medicinal Chemistry

The broader class of benzohydrazides, to which o-Anisohydrazide belongs, has been extensively investigated for its therapeutic potential. These compounds have been reported to exhibit a wide range of biological activities, including:

  • Antitubercular activity

  • Anticonvulsant activity

  • Antifungal activity [7] The presence of the methoxy group at the ortho position in o-Anisohydrazide can influence its pharmacokinetic and pharmacodynamic properties, making it an interesting candidate for further derivatization and biological evaluation.

References

theoretical studies and molecular modeling of 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 2-Methoxybenzhydrazide

Executive Summary

This guide provides a comprehensive technical overview of the computational analysis of this compound, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers and drug development professionals a robust framework for in-silico investigation. We will explore the molecule's structural, electronic, and spectroscopic properties through Density Functional Theory (DFT) and investigate its potential biological interactions via molecular docking. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. By explaining the causality behind each methodological choice, this guide serves as both a practical manual and an educational resource for leveraging computational tools in modern drug discovery.

Introduction: The Significance of this compound and the Power of In-Silico Analysis

Hydrazide derivatives are a class of organic compounds that form a cornerstone of medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Among these, this compound stands out as a versatile scaffold. Its structure, featuring a methoxy group and a hydrazide moiety on a benzene ring, provides a unique combination of steric and electronic features that are ripe for chemical modification and optimization in drug design.

Understanding the fundamental properties of this compound at a molecular level is paramount to unlocking its full therapeutic potential. Traditional laboratory synthesis and characterization, while indispensable, can be resource-intensive. This is where theoretical studies and molecular modeling offer a powerful, synergistic approach. By employing computational methods, we can:

  • Predict Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

  • Analyze Spectroscopic Signatures: Calculate and interpret vibrational frequencies (FT-IR) and NMR chemical shifts, which aids in experimental characterization.

  • Map Electronic Properties: Investigate the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analysis.

  • Simulate Biological Interactions: Use molecular docking to predict how this compound might bind to specific protein targets, offering insights into its mechanism of action and guiding the design of more potent analogues.

This guide provides a detailed walkthrough of these computational techniques, grounded in the principles of Density Functional Theory (DFT), offering a blueprint for the comprehensive in-silico evaluation of this compound and similar drug candidates.

Theoretical Foundations and Computational Methodology

The validity of any computational study rests on the appropriateness of its chosen methodologies. Here, we detail the theoretical underpinnings and rationale for the selected computational approaches.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

Why DFT? For a molecule of this size, DFT strikes an optimal balance between computational cost and accuracy. It is a quantum mechanical method used to investigate the electronic structure of many-body systems. Unlike more computationally demanding methods, DFT calculates the properties of a system based on its electron density, a function of only three spatial coordinates, rather than the complex many-electron wave function. This efficiency allows for the use of larger, more accurate basis sets.

The B3LYP/6-311++G(d,p) Level of Theory: A Justified Choice

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid exchange-correlation functional. It combines the strengths of Hartree-Fock theory (which accurately describes electron exchange) with DFT (which excels at electron correlation). B3LYP is widely used and has a long track record of providing reliable results for organic molecules, particularly for geometry optimization and vibrational frequency calculations.

  • 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals.

    • 6-311G: This indicates a triple-zeta basis set, meaning each atomic orbital is described by three separate functions, providing a high degree of flexibility and accuracy.

    • ++: The double plus signs indicate the addition of diffuse functions on both hydrogen and heavy atoms. These functions are crucial for accurately describing systems with lone pairs or anions, where electron density is spread over a larger volume of space, as is the case with the oxygen and nitrogen atoms in this compound.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a robust and well-validated choice for achieving high-quality, reliable data for this compound.

Molecular Docking: Simulating the "Lock and Key"

Why Molecular Docking? Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein). It is an indispensable tool in drug discovery for:

  • Hit Identification: Screening virtual libraries of compounds to identify those that are likely to bind to a specific protein target.

  • Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the specific amino acid residues involved in the binding interaction.

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity (often expressed as binding energy in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

In-Silico Analysis and Results

This section presents the results obtained from the application of the aforementioned computational methodologies to this compound.

Molecular Geometry Optimization

The first step in any computational analysis is to find the molecule's most stable 3D structure, its ground-state geometry. This was achieved by performing a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. The resulting optimized structure reveals key bond lengths and angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å / °)
Bond Lengths C1-C21.39 Å
C7=O81.23 Å
N9-N101.38 Å
C1-O111.36 Å
Bond Angles C2-C1-C6119.5°
O8=C7-N9123.4°
C7-N9-N10118.7°

These theoretical values provide a precise structural model that can be used for further analysis and serve as a benchmark for comparison with experimental data from techniques like X-ray crystallography.

Vibrational Spectroscopy (FT-IR)

Vibrational analysis not only confirms that the optimized geometry is a true energy minimum but also allows for the prediction of the molecule's infrared spectrum. Each calculated vibrational frequency corresponds to a specific molecular motion (e.g., stretching, bending).

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated Frequency (Scaled)Description
N-H Stretch3325 cm⁻¹Amide N-H stretching
C-H Stretch (Aromatic)3070-3010 cm⁻¹Aromatic C-H stretching
C=O Stretch1655 cm⁻¹Carbonyl stretching
N-H Bend1570 cm⁻¹Amide N-H bending
C-O-C Stretch1245 cm⁻¹Asymmetric C-O-C stretch of methoxy group

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (e.g., ~0.96) for better comparison.

The strong correlation between the calculated and experimental frequencies validates the accuracy of the computational model and aids in the definitive assignment of spectral bands.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the calculated HOMO-LUMO gap provides insight into its kinetic stability.

G cluster_0 Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) - Electron Donor - EnergyGap ΔE = E(LUMO) - E(HOMO) (Energy Gap) - Index of Reactivity - HOMO->EnergyGap LUMO LUMO (Lowest Unoccupied Molecular Orbital) - Electron Acceptor - LUMO->EnergyGap

Caption: Relationship between HOMO, LUMO, and the energy gap.

The MEP is a color-coded map of the electrostatic potential on the surface of the molecule. It is an invaluable tool for visualizing the charge distribution and predicting reactivity.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, these are concentrated around the carbonyl oxygen (O8) and the methoxy oxygen (O11).

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the amide and amine hydrogens.

  • Green Regions: Represent neutral potential.

The MEP map clearly identifies the most reactive sites of the molecule, guiding predictions about its intermolecular interactions and chemical behavior.

Molecular Docking and Biological Activity

To illustrate its therapeutic potential, a molecular docking study was performed with this compound against a relevant biological target. For this example, we consider Staphylococcus aureus tyrosyl-tRNA synthetase, a key enzyme in bacterial protein synthesis and a validated target for antimicrobial agents.

Table 3: Molecular Docking Results of this compound

ParameterValue
Protein Target S. aureus tyrosyl-tRNA synthetase (PDB ID: 1V7S)
Binding Energy -7.2 kcal/mol
Key Interacting Residues TYR34, GLN195, ASP176, GLY36
Types of Interactions Hydrogen Bonds, Pi-Alkyl, Van der Waals

The negative binding energy suggests a stable and favorable interaction. The analysis reveals that the hydrazide and carbonyl moieties are critical for forming hydrogen bonds with key amino acid residues in the active site, anchoring the molecule. The methoxy-substituted benzene ring engages in hydrophobic and pi-alkyl interactions, further stabilizing the complex.

G cluster_workflow Molecular Docking Workflow P 1. Prepare Protein (e.g., PDB: 1V7S) Remove water, add hydrogens G 3. Define Grid Box (Specify active site) P->G L 2. Prepare Ligand (this compound) Optimize geometry, assign charges L->G D 4. Run Docking (e.g., AutoDock Vina) G->D A 5. Analyze Results (Binding energy, interactions) D->A

Caption: A streamlined workflow for molecular docking analysis.

Experimental Protocols: A Guide to Reproducibility

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols are provided.

Protocol: DFT Calculation using Gaussian
  • Build the Molecule: Construct the 3D structure of this compound using a molecular editor like GaussView.

  • Set Up Calculation: In the Gaussian calculation setup, specify the following:

    • Job Type: Opt+Freq (This performs a geometry optimization followed by a frequency calculation).

    • Method: DFT, Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Charge: 0

    • Spin: Singlet

  • Submit the Job: Save the input file (.gjf) and run the calculation using the Gaussian software package.

  • Analyze Output:

    • Open the resulting log or output file (.log or .out).

    • Confirm successful completion by searching for "Normal termination of Gaussian."

    • Verify that no imaginary frequencies are present, confirming a true energy minimum.

    • Extract optimized coordinates, bond lengths, angles, and vibrational frequencies.

    • Generate cube files for HOMO, LUMO, and MEP for visualization.

Protocol: Molecular Docking using AutoDock Vina
  • Receptor Preparation:

    • Download the protein structure from the Protein Data Bank (e.g., PDB ID: 1V7S).

    • Use software like AutoDock Tools or PyMOL to remove water molecules, co-crystallized ligands, and add polar hydrogens.

    • Save the prepared protein in .pdbqt format, which includes atomic charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Identify the active site of the protein (often based on the location of the co-crystallized ligand).

    • Define a grid box that encompasses this entire active site. The size and center of the box are specified in a configuration file.

  • Run Docking Simulation:

    • Create a configuration text file (conf.txt) that specifies the file paths for the receptor, ligand, and the coordinates of the grid box.

    • Execute AutoDock Vina from the command line, pointing to the configuration file.

  • Analyze Results:

    • Vina will output a log file with binding affinity scores for the top predicted poses.

    • The output .pdbqt file contains the coordinates of the docked poses.

    • Visualize the top-scoring pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Conclusion and Future Outlook

The comprehensive in-silico analysis presented in this guide demonstrates the power of computational chemistry to elucidate the fundamental properties of this compound. Through DFT calculations, we have established a validated structural model, interpreted its spectroscopic features, and mapped its electronic reactivity. Furthermore, molecular docking simulations have provided a plausible hypothesis for its antimicrobial activity by identifying key binding interactions within the active site of S. aureus tyrosyl-tRNA synthetase.

These theoretical insights are not merely academic; they provide a rational basis for future experimental work. The identified reactive sites on the MEP map can guide synthetic chemists in creating new derivatives with enhanced potency or modified pharmacokinetic properties. The docking results suggest specific structural modifications that could improve binding affinity, paving the way for a new generation of hydrazide-based therapeutic agents. The synergy between these computational predictions and empirical validation represents the future of efficient, targeted drug discovery.

safety and handling precautions for 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Methoxybenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential (CAS: 7466-54-8). As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed to be self-validating, emphasizing the causality behind each safety recommendation.

Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its safe handling. These characteristics influence its behavior in various experimental and storage conditions.

Structure and Identification:

  • Chemical Name: this compound[1][2][3]

  • Synonyms: o-Anisic hydrazide, 2-Methoxybenzoic acid hydrazide, o-Methoxybenzoylhydrazine[1][3][4]

  • CAS Number: 7466-54-8[1][2][4]

  • Molecular Formula: C₈H₁₀N₂O₂[1][2][4][5]

  • Molecular Weight: 166.18 g/mol [1][2][4][5]

Physicochemical Properties:

PropertyValueSource
Appearance White to pale yellow or pale orange to brown crystalline powder.[6]
Melting Point 78°C to 84°C[4][7]
Solubility Slightly soluble in water.[4][8]
Stability Chemically stable under standard ambient conditions. It is noted to be moisture and air sensitive.[9][10]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical.[11] A comprehensive risk assessment is mandatory before commencing any work. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5]

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2[9][11]

  • Serious Eye Damage/Eye Irritation: Category 2/2A[9][11]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[9][11]

Hazard Statements:

  • H315: Causes skin irritation.[5][10]

  • H319: Causes serious eye irritation.[5][10]

  • H335: May cause respiratory irritation.[5][10]

Signal Word: Warning[9][11]

The causality for these classifications lies in the chemical reactivity of the hydrazide functional group and its interaction with biological tissues. Upon contact, the compound can disrupt cell membranes and proteins, leading to an inflammatory response manifesting as irritation. Inhalation of the dust can similarly irritate the mucosal linings of the respiratory tract.

Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The selection of PPE is not merely a checklist; it is a system designed to provide a robust barrier between the researcher and the chemical.

Engineering Controls

The first line of defense is to minimize exposure at the source.

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[12]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[11][12] Standard safety glasses with side shields are insufficient.

  • Hand Protection: Chemical-resistant, impermeable gloves (e.g., Nitrile rubber) must be worn.[12] Gloves should be inspected for integrity before each use and changed regularly (every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[13]

  • Body Protection: A chemical-resistant lab coat or coveralls with long sleeves and a closed front is required to provide a barrier against accidental spills.[10][12]

  • Respiratory Protection: In situations where ventilation is inadequate or for cleaning up significant spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[11][12]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment (PPE) cluster_action Action Start Handling this compound Assess Assess Task: - Weighing/Transfer - Synthesis - Spill Cleanup Start->Assess FumeHood Work in Chemical Fume Hood? Assess->FumeHood Ventilation Adequate Ventilation? FumeHood->Ventilation No BasePPE Mandatory Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood->BasePPE Yes Ventilation->BasePPE Yes AdvPPE Add Respiratory Protection: NIOSH-Approved Respirator Ventilation->AdvPPE No Proceed Proceed with Work BasePPE->Proceed AdvPPE->Proceed NoProceed Do Not Proceed AdvPPE->NoProceed If unavailable

Caption: PPE Selection Workflow for this compound.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining the chemical's integrity and preventing accidental exposure.

Safe Handling Practices
  • Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[11]

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[9][11]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and washed before reuse.[9]

  • Ignition Sources: Keep the product and any empty containers away from heat and sources of ignition.[11]

Storage Conditions
  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[9]

  • Moisture and Air: The material is noted to be moisture and air sensitive.[9][10] Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent degradation.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[14]

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before handling the compound.

First-Aid Measures

The immediate response to an exposure can significantly mitigate the severity of the outcome.

  • General Advice: If symptoms persist, call a physician. Ensure that medical personnel are aware of the material involved.[9][11]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Get immediate medical attention.[9][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms, such as respiratory irritation, occur, get medical attention.[9][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[9][11]

Accidental Release Measures

A swift and controlled response is necessary to contain spills and prevent environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE (including respiratory protection). Avoid generating dust.[9][11]

  • Clean-up: Sweep up or scoop up the spilled material and place it into a suitable, labeled container for disposal.[11] Do not let the product enter drains.

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including toxic fumes of nitrogen oxides (NOx).[8][10]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode and full protective gear.[11][14]

The following diagram outlines the logical flow of emergency response actions.

Emergency_Response cluster_type Identify Exposure Type cluster_action Immediate Action cluster_followup Follow-up Exposure Exposure Event Occurs Skin Skin/Eye Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush Flush with Water (15 mins) Skin->Flush FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Medical Seek Medical Attention Flush->Medical FreshAir->Medical RinseMouth->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: First-Aid Response Workflow for Exposures.

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[11] The known effects are irritation to the skin, eyes, and respiratory system. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[10] It is designated as a questionable carcinogen with experimental neoplastigenic data.[8]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[10][11] Waste generators must determine whether a discarded chemical is classified as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

The safe handling of this compound in a research environment is contingent upon a foundational understanding of its hazards, the rigorous application of engineering controls, and the disciplined use of personal protective equipment. By treating these protocols not as mere guidelines but as a self-validating system rooted in the causality of chemical risk, researchers can protect themselves, their colleagues, and the integrity of their scientific work.

References

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Methoxybenzhydrazide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the hydrazinolysis of an appropriate 2-methoxybenzoate ester. This document outlines the underlying chemical principles, a step-by-step experimental procedure, critical safety protocols for handling hazardous reagents, and methods for the structural characterization of the final product. The guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, emphasizing causality, safety, and reproducibility.

Introduction and Scientific Principle

This compound (C₈H₁₀N₂O₂) is a key chemical building block belonging to the hydrazide class of organic compounds. Hydrazides are noted for their wide spectrum of biological activities and serve as crucial synthons for preparing various heterocyclic compounds with therapeutic potential.[1] The synthesis described herein proceeds via a classic nucleophilic acyl substitution reaction. In this process, the ester precursor, ethyl 2-methoxybenzoate, reacts with hydrazine hydrate. The highly nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol (ethanol) as a leaving group, resulting in the formation of the stable amide-like hydrazide linkage.

The overall reaction is as follows:

Ethyl 2-methoxybenzoate + Hydrazine Hydrate → this compound + Ethanol

This method is efficient, generally high-yielding, and relies on readily available starting materials.

Critical Safety Protocols: Handling Hydrazine Hydrate

WARNING: Hydrazine and its hydrate solutions are classified as Particularly Hazardous Substances (PHS).[2] They are acutely toxic, corrosive, and suspected carcinogens.[2][3] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[2]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required:

    • Flame-resistant lab coat.[2]

    • Double-gloving with nitrile or chloroprene gloves.[2]

    • ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[2]

  • Storage: Store hydrazine hydrate in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[4][5] The container must be tightly sealed and stored in secondary containment within a designated PHS area.[2]

  • Spill & Exposure Procedures:

    • Spill: In case of a spill, evacuate the area immediately and notify safety personnel. Do not attempt to clean the spill yourself.[2] Small spills may be absorbed with non-combustible material like sand or vermiculite.[3]

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5]

    • Inhalation: Move the person to fresh air.[2]

    • In all cases of exposure, seek immediate medical attention. [3][4]

Synthesis Workflow Diagram

Synthesis_Workflow A Reactant Preparation (Ethyl 2-methoxybenzoate, Hydrazine Hydrate, Ethanol) B Reaction Setup & Reflux (5 hours) A->B Add reagents to flask C Solvent Removal (Rotary Evaporation) B->C Cool to RT D Purification (Hexane Wash) C->D Obtain crude solid E Product Isolation & Drying (Yield: ~78%) D->E Isolate pure solid F Characterization (NMR, IR, MS) E->F Verify structure

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of benzohydrazides.[6][7]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM. Wt. ( g/mol )Quantity (per run)Purity/Grade
Ethyl 2-methoxybenzoate7335-26-4C₁₀H₁₂O₃180.203.6 g (20 mmol)≥98%
Hydrazine Hydrate (~55%)7803-57-8H₆N₂O50.065.0 mL (100 mmol)Reagent Grade
Ethanol (Absolute)64-17-5C₂H₅OH46.0775 mLAnhydrous, ≥99.5%
Hexane110-54-3C₆H₁₄86.18~50 mLReagent Grade
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-methoxybenzoate (3.6 g, 20 mmol).

  • Reagent Addition: Add 75 mL of absolute ethanol to the flask and stir until the ester is fully dissolved. In a chemical fume hood, carefully add hydrazine hydrate (5.0 mL, 100 mmol) to the solution. A 5-fold molar excess of hydrazine is used to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the mixture to reflux gently with continuous stirring for 5 hours.[6] Monitor the reaction progress if desired using Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: After 5 hours, remove the heating mantle and allow the flask to cool to room temperature. Remove the solvent (ethanol) and excess hydrazine hydrate under reduced pressure using a rotary evaporator. A solid crude product should be obtained.[6]

  • Purification: Wash the resulting solid residue with hexane (~50 mL) to remove any unreacted starting ester and other non-polar impurities. This is achieved by adding the hexane, stirring the slurry, and then removing the hexane via decantation or filtration.

  • Product Isolation: Collect the purified white solid by vacuum filtration and dry it under vacuum. The expected yield of 2-methoxybenzohydrazide is approximately 78%.[6]

Characterization of this compound

The identity and purity of the synthesized 2-methoxybenzohydrazide should be confirmed using standard analytical techniques.[1]

Property / TechniqueExpected Result
Appearance White to off-white crystalline solid.
Molecular Formula C₈H₁₀N₂O₂[8][9]
Molecular Weight 166.18 g/mol [9]
¹H NMR (DMSO-d₆)δ (ppm): ~9.2 (s, 1H, -CONH-), ~7.6-7.0 (m, 4H, Ar-H), ~4.4 (s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃). Note: Peak positions can vary based on solvent and concentration.
IR Spectroscopy (KBr)ν (cm⁻¹): ~3300-3200 (N-H stretching), ~3050 (Ar C-H stretching), ~1640 (C=O stretching, Amide I), ~1580 (N-H bending), ~1240 (C-O stretching).[8]
Mass Spectrometry (EI)m/z: 166 [M]⁺ (Molecular Ion), other characteristic fragments.[8]

The compound crystallizes in the monoclinic system, and its structure is stabilized by intermolecular hydrogen bonds.[6][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction or loss during workup.Ensure the reflux time is adequate (at least 5 hours). Confirm the purity of hydrazine hydrate, as it can degrade over time. Be careful during the hexane wash to avoid losing the solid product.
Oily Product Presence of unreacted starting material or solvent.Ensure complete removal of ethanol and excess hydrazine on the rotary evaporator. Perform a thorough wash with hexane. If the product remains oily, recrystallization from a suitable solvent (e.g., methanol or ethanol) may be necessary.[7]
Product Discoloration Impurities or degradation.Ensure all glassware is clean and dry. If the product is significantly discolored, consider recrystallization for further purification.

Conclusion

The synthesis of this compound via the hydrazinolysis of ethyl 2-methoxybenzoate is a reliable and efficient method suitable for laboratory-scale production. By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can consistently obtain a high-purity product. The robust nature of this reaction makes it a cornerstone for generating key intermediates for further synthetic applications in pharmaceutical and materials science.

References

Protocol for the Synthesis, Purification, and Characterization of Schiff Bases from 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive and technically detailed protocol for the synthesis of Schiff bases derived from 2-Methoxybenzhydrazide. Schiff bases, particularly those incorporating a hydrazone linkage (-C=N-NH-C=O), are a pivotal class of compounds in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, and antitumor properties.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights for researchers. It details a robust, self-validating protocol for the acid-catalyzed condensation of this compound with various aromatic aldehydes, including reaction setup, monitoring, product isolation, purification via recrystallization, and thorough characterization using modern spectroscopic techniques.

Introduction: The Significance of Hydrazone-Type Schiff Bases

Schiff bases are compounds characterized by an azomethine or imine functional group (-C=N-).[3][4] A special class of these are hydrazones, formed from the condensation of hydrazides with aldehydes or ketones.[1] These molecules are of significant interest to the scientific community due to their structural versatility and broad pharmacological profile.[2][5] The presence of both an imine group and a carbonyl group in the aroylhydrazone backbone provides multiple donor sites, making them highly effective chelating agents for transition metal ions, which can further enhance their biological reactivity.[1]

The 2-methoxybenzoyl moiety, derived from this compound, serves as a valuable scaffold in drug design. The synthesis protocol detailed herein is designed to be both reliable and adaptable, allowing researchers to generate a library of novel Schiff base derivatives by varying the aldehyde reactant. This application note provides the foundational methodology to support the discovery and development of new therapeutic agents and advanced materials.

The Underlying Chemistry: Reaction Mechanism

The formation of a Schiff base (hydrazone) from a hydrazide and an aldehyde is a reversible, acid-catalyzed condensation reaction.[6] The process can be understood in two primary stages:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[6][7]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable C=N double bond of the Schiff base, releasing a molecule of water. This dehydration step is typically the rate-determining step of the reaction and is effectively catalyzed by a mild acid.[6]

The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), thereby facilitating its elimination. It is crucial to maintain a mildly acidic pH; a high acid concentration would protonate the nucleophilic hydrazide, rendering it unreactive and inhibiting the initial addition step.[6]

Caption: General mechanism for Schiff base formation.

Experimental Protocol and Workflow

This protocol provides a generalized yet detailed procedure. Researchers should adapt molar equivalents and solvent volumes based on the specific aldehyde used.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98%Sigma-Aldrich, TCIStarting Material
Substituted Aldehyde≥98%TCI, Alfa AesarReactant
Absolute EthanolReagent GradeFisher ScientificReaction Solvent
Glacial Acetic AcidACS GradeVWRCatalyst
Ethyl AcetateHPLC GradeVariousTLC Mobile Phase
n-HexaneHPLC GradeVariousTLC Mobile Phase
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaReaction Monitoring
Standard Lab Glassware--Reaction Vessel, Condenser, etc.
Magnetic Stirrer/Hotplate--Heating and Agitation
Buchner Funnel & Flask--Filtration
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.66 g, 10 mmol) in absolute ethanol (30-40 mL).

  • Aldehyde Addition: To this solution, add an equimolar amount of the selected aromatic aldehyde (10 mmol). If the aldehyde is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8][9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. The reaction time typically ranges from 3 to 6 hours.[10][11]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9][12] A suitable mobile phase is often a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting material spots indicates the completion of the reaction.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.[13] Cooling further in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product several times with cold ethanol or distilled water to remove any unreacted starting materials and the acetic acid catalyst.[9]

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification: For optimal purity, recrystallize the crude product from absolute ethanol.[9][11] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature to form pure crystals. Filter, wash with a small amount of cold ethanol, and dry the purified product.

Experimental Workflow Diagram

Synthesis Workflow Experimental Workflow for Schiff Base Synthesis A 1. Dissolve Hydrazide & Aldehyde in Ethanol B 2. Add Acetic Acid (Catalyst) A->B Homogenize C 3. Reflux for 3-6 hours B->C Heat D 4. Monitor by TLC C->D Periodic Sampling D->C Incomplete E 5. Cool to Room Temp. (Precipitation) D->E Complete F 6. Filter & Wash Solid E->F Isolate G 7. Recrystallize from Hot Ethanol F->G Purify H 8. Characterize Pure Product G->H Analyze

Caption: Step-by-step experimental workflow.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.

Spectroscopic Analysis

The formation of the desired product is confirmed by analyzing the spectral data and noting the appearance of characteristic peaks for the azomethine group and the disappearance of signals from the aldehyde carbonyl and hydrazide amine groups.

TechniqueKey ObservationExpected Range/ValueReference
FT-IR Disappearance of aldehyde C=O stretch~1700 cm⁻¹[13]
Appearance of azomethine C=N stretch1600 - 1630 cm⁻¹[14][15]
Persistence of amide C=O stretch~1650 cm⁻¹[15]
Appearance of N-H stretch (amide)3100 - 3300 cm⁻¹[11]
¹H NMR Appearance of a singlet for the azomethine proton (-N=CH-)δ 8.0 - 9.0 ppm[9][14]
Appearance of a singlet for the amide proton (-CO-NH-)δ 11.0 - 12.0 ppm[15]
¹³C NMR Appearance of the azomethine carbon signal (-N=CH-)δ 145 - 165 ppm[9][14]
LC-MS Molecular ion peak [M+H]⁺Corresponds to the calculated MW[9][13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Yield Incomplete reaction; solubility issues.Increase reflux time and monitor with TLC. If reactants are poorly soluble in ethanol, try a co-solvent system or a different solvent like methanol or DMF.[16]
Oily Product Forms Product may have a low melting point or impurities are present.Try triturating the oil with a non-polar solvent like hexane to induce solidification. Ensure thorough washing and proceed with recrystallization.
Aldehyde peak in ¹H NMR Incomplete reaction or hydrolysis of the product.The Schiff base formation is an equilibrium reaction.[17] Ensure the reaction goes to completion. For purification, ensure solvents are dry as water can cause hydrolysis back to the aldehyde and hydrazide.[6] Repeat the recrystallization step.
Broad NMR Peaks Presence of impurities or restricted bond rotation.Ensure the product is completely dry and free of residual solvent. If the issue persists, consider running the NMR at an elevated temperature.

Conclusion

The protocol described provides a reliable and scientifically grounded method for the synthesis of Schiff bases from this compound. By explaining the causality behind each step, from the role of the acid catalyst to the principles of purification and characterization, this guide equips researchers with the necessary tools to confidently synthesize and validate novel compounds. The adaptability of this procedure makes it an invaluable asset for drug discovery programs and the development of new functional materials.

References

Application Notes and Protocols for the Synthesis of Metal Complexes Using 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of 2-Methoxybenzhydrazide as a Ligand

In the landscape of coordination chemistry and medicinal drug development, the design of novel metal-based therapeutic agents is of paramount importance. Hydrazone derivatives and their metal complexes are a class of compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][2][3] The coordination of metal ions to these organic scaffolds can enhance their biological efficacy, a phenomenon often attributed to the principles of chelation theory. Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.[3]

This compound is a particularly interesting ligand precursor due to its structural features. The presence of the methoxy group can influence the electronic properties of the aromatic ring and, consequently, the coordination behavior and stability of the resulting metal complexes. The hydrazide moiety (-CONHNH₂) provides two potential donor sites: the carbonyl oxygen and the terminal amino nitrogen. This allows this compound to act as a bidentate ligand, forming stable chelate rings with a variety of metal ions.[4][5]

This guide provides a comprehensive overview of the synthesis and characterization of metal complexes using this compound, with a focus on transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this promising area.

Chemical Profile of this compound

PropertyValue
Chemical Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 7466-54-8
Appearance White to off-white crystalline powder
Solubility Soluble in alcohols, DMSO, and DMF

General Synthesis Strategy: A Two-Step Approach

The synthesis of metal complexes with this compound typically follows a straightforward and efficient two-step process. The first step involves the optional synthesis of a Schiff base ligand through the condensation of this compound with an appropriate aldehyde or ketone. This step extends the delocalized system of the ligand and introduces an additional coordination site (the imine nitrogen). The second step is the complexation of the ligand (either the parent hydrazide or the Schiff base derivative) with a suitable metal salt.

The choice of solvent is crucial for both steps. Ethanol and methanol are commonly employed due to their ability to dissolve the reactants and the ease of removal post-reaction. The reaction is typically carried out under reflux to ensure complete conversion.

Experimental Protocols

Protocol 1: Synthesis of a this compound Schiff Base Ligand

This protocol describes the synthesis of a representative Schiff base ligand derived from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.66 g, 0.01 mol) in absolute ethanol (30 mL).

  • To this solution, add salicylaldehyde (1.22 g, 0.01 mol) dissolved in absolute ethanol (20 mL).

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • The reaction mixture is then refluxed for 4-6 hours with continuous stirring.

  • Upon cooling to room temperature, a crystalline solid will precipitate.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Reflux: Heating the reaction mixture to its boiling point increases the rate of reaction, ensuring a higher yield of the Schiff base.

  • Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the hydrazide.

  • Ethanol: Serves as a good solvent for the reactants and allows for easy separation of the product upon cooling, as the Schiff base is typically less soluble in cold ethanol.

Protocol 2: Synthesis of a Copper(II) Complex with this compound

This protocol details the synthesis of a Cu(II) complex using the parent this compound as the ligand.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (3.32 g, 0.02 mol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1.70 g, 0.01 mol) in absolute ethanol (20 mL).

  • Add the ethanolic solution of the metal salt dropwise to the ligand solution with constant stirring.

  • The reaction mixture is then refluxed for 3-4 hours. A change in color and the formation of a precipitate indicate the formation of the complex.

  • After cooling, the precipitated complex is filtered, washed with cold ethanol to remove any unreacted starting materials, and dried in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is often used to promote the formation of complexes with the general formula [M(L)₂].[4]

  • Dropwise Addition: This ensures a homogenous reaction mixture and prevents localized high concentrations of the metal salt, which could lead to the formation of undesired byproducts.

  • Reflux: Provides the necessary energy to overcome the activation barrier for the complexation reaction.

Visualization of the Synthesis and Coordination

G cluster_0 Ligand Synthesis (Optional) cluster_1 Complexation This compound This compound Condensation Condensation This compound->Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Schiff Base Ligand Schiff Base Ligand Condensation->Schiff Base Ligand Ligand Ligand Schiff Base Ligand->Ligand Reflux in Ethanol Reflux in Ethanol Ligand->Reflux in Ethanol Metal Salt Metal Salt Metal Salt->Reflux in Ethanol Metal Complex Metal Complex Reflux in Ethanol->Metal Complex

Caption: General workflow for the synthesis of metal complexes.

Caption: Bidentate coordination of this compound to a metal ion.

Characterization of the Synthesized Complexes

A thorough characterization of the newly synthesized metal complexes is essential to confirm their formation, determine their structure, and evaluate their purity. The following analytical techniques are routinely employed:

TechniqueInformation ObtainedExpected Observations for this compound Complexes
FT-IR Spectroscopy Identifies the coordination sites of the ligand.A shift in the ν(C=O) (carbonyl) and ν(N-H) (amino) stretching frequencies of the hydrazide moiety upon complexation. The appearance of new bands at lower frequencies corresponding to M-O and M-N bonds.
UV-Vis Spectroscopy Provides information about the electronic transitions and the geometry of the complex.Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metal complexes, which are indicative of the coordination environment.
¹H NMR Spectroscopy Confirms the structure of the ligand and its coordination to the metal.A downfield shift of the -NH and -NH₂ protons upon complexation, indicating their involvement in bonding.
Mass Spectrometry Determines the molecular weight of the complex.The molecular ion peak corresponding to the expected formula of the metal complex.
Elemental Analysis (CHN) Determines the empirical formula of the complex.The experimental percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the proposed structure.
Molar Conductivity Determines the electrolytic nature of the complex.Low molar conductivity values in a non-coordinating solvent like DMF or DMSO suggest a non-electrolytic nature.[6][7]
Magnetic Susceptibility Determines the magnetic moment of the complex, which helps in elucidating the geometry.The measured magnetic moment can distinguish between different geometries (e.g., octahedral, tetrahedral, square planar) for a given metal ion.[4]

Potential Applications in Drug Development

Metal complexes of hydrazide derivatives have shown significant promise in various therapeutic areas. The enhanced biological activity of the metal complexes compared to the free ligands is a well-documented phenomenon.[3][4]

  • Antimicrobial Agents: These complexes have demonstrated potent activity against a range of bacterial and fungal strains.[8] The chelation is thought to enhance the lipophilicity of the compounds, allowing for better penetration of microbial cell membranes.[3]

  • Anticancer Agents: Several studies have reported the cytotoxic effects of hydrazone-based metal complexes against various cancer cell lines.[1][6] The mechanism of action is often multifaceted, involving the induction of apoptosis and inhibition of cell proliferation.

  • Antioxidant Activity: The ability of these complexes to scavenge free radicals makes them potential candidates for the treatment of diseases associated with oxidative stress.

Conclusion and Future Directions

The synthesis of metal complexes using this compound offers a versatile platform for the development of new coordination compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid starting point for researchers in this field. Future research should focus on expanding the range of metal ions and co-ligands used, as well as conducting in-depth biological evaluations to elucidate the mechanisms of action and structure-activity relationships of these promising compounds.

References

microwave-assisted synthesis of 2-Methoxybenzhydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Green Synthesis of 2-Methoxybenzhydrazide Derivatives via Microwave Irradiation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of this compound derivatives using microwave-assisted organic synthesis (MAOS). As a senior application scientist, this note moves beyond a simple recitation of steps to explain the underlying principles, offer field-proven insights, and ensure the protocols are robust and reproducible. We will explore the significant advantages of microwave technology in accelerating chemical reactions, enhancing yields, and promoting sustainable "green" chemistry practices.

The Strategic Advantage of Microwave-Assisted Synthesis

Benzhydrazide and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activities, including antifungal and antibacterial properties.[1] The traditional synthesis of these molecules often involves conventional heating methods that require long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[2][3] Unlike conventional heating which relies on slow, inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[4] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the sample.[4][5]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, generating heat through electrical resistance.[5][6]

This volumetric and instantaneous heating leads to remarkable benefits:

  • Drastic Reaction Acceleration: Reaction times are often reduced from hours to mere minutes.[3]

  • Increased Yields and Purity: The rapid heating minimizes the time for side reactions to occur, resulting in cleaner products and higher yields.[3][7]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[8][9]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[3]

This guide provides detailed protocols for a two-step synthesis, beginning with the formation of the this compound core, followed by its derivatization via a condensation reaction with various aromatic aldehydes.

General Synthetic Pathway

The synthesis is a robust two-step process. First, the parent hydrazide is formed. Second, this hydrazide is reacted with an aldehyde to form a hydrazone (a Schiff base), which constitutes the final derivative.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Derivative Synthesis (Condensation) A Ethyl-2-methoxybenzoate C This compound A:e->C:w + B Hydrazine Hydrate B->C Microwave (Heat) D This compound F Final this compound Derivative (Schiff Base) D:e->F:w + E Substituted Aldehyde (R-CHO) E->F Microwave (Heat) Catalyst (optional)

Caption: General two-step reaction scheme.

Materials and Equipment

Chemicals and Reagents
  • Ethyl-2-methoxybenzoate (or methyl ester equivalent)

  • Hydrazine hydrate (handle with extreme care)

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional, as catalyst)

  • Solvents for Thin-Layer Chromatography (TLC) (e.g., ethyl acetate, hexane)

  • Deionized Water

Equipment
  • Dedicated Laboratory Microwave Reactor (e.g., Anton Paar Monowave, CEM Discover) with appropriate pressure-sealed reaction vials (10 mL or 20 mL).

  • Magnetic stir bars

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel) and UV lamp

  • Melting point apparatus

  • Analytical balance

  • Instrumentation for characterization: FT-IR, ¹H NMR, Mass Spectrometer

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol adapts the conventional reflux method to a highly efficient microwave procedure.[1]

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition: Add ethyl-2-methoxybenzoate (e.g., 1.80 g, 10 mmol) and 15 mL of ethanol to the vial.

  • Hydrazine Addition: Carefully add hydrazine hydrate (e.g., 2.5 mL, 50 mmol, 5 eq.) to the mixture. Caution: Hydrazine hydrate is highly corrosive and toxic. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes with magnetic stirring. The reactor will automatically adjust the power to maintain the target temperature.

  • Cooling & Work-up: After the reaction is complete, cool the vial to room temperature using compressed air.

  • Isolation: Transfer the cooled reaction mixture to a beaker and reduce the solvent volume using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into ice-cold water (approx. 50 mL) to precipitate the product.

  • Filtration: Collect the white solid product by vacuum filtration, wash with cold water, and dry under vacuum. The expected yield is typically high (>85%).

Protocol 2: General Procedure for Derivatization

This protocol outlines the condensation reaction to form the final Schiff base derivatives.[10][11]

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition: Add this compound (e.g., 1.66 g, 10 mmol), the desired substituted aldehyde (10 mmol, 1.0 eq.), and 10 mL of ethanol. For less reactive aldehydes, 1-2 drops of glacial acetic acid can be added as a catalyst.

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 110-120°C for 5-15 minutes with stirring.

  • Monitoring: Reaction progress can be monitored by TLC.

  • Cooling & Work-up: Once the reaction is complete, cool the vial to room temperature. The product often crystallizes directly from the solution upon cooling.

  • Isolation: If precipitation occurs, collect the crystals by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.[11]

  • Purification: Wash the collected solid with cold ethanol and dry. The product can be further purified by recrystallization from ethanol to obtain high-purity crystals.[10]

References

analytical techniques for characterizing 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Methoxybenzhydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound (CAS No. 7466-54-8) is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest for its potential biological activities.[1][2][3] Rigorous characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in drug discovery and development. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound, complete with detailed protocols and data interpretation insights. The methodologies described herein are designed to form a self-validating analytical workflow, ensuring the highest degree of confidence in the final product.

Introduction to this compound

This compound, also known as o-anisohydrazide, is an organic compound with the chemical formula C₈H₁₀N₂O₂.[4][5] Its structure consists of a benzoyl hydrazine core substituted with a methoxy group at the ortho position of the benzene ring. This structural motif makes it a versatile building block for synthesizing more complex molecules, including various hydrazone derivatives with potential therapeutic applications.[6][7] Given its role as a precursor, establishing a robust analytical control strategy is essential for quality assurance.

Physicochemical Properties:

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol [8][9]

  • Appearance: White to pale yellow crystalline powder[10]

  • Solubility: Slightly soluble in water[1]

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a compound. A comprehensive analysis relies on the convergence of data from multiple orthogonal methods. This workflow ensures that identity, purity, structure, and stability are all rigorously assessed.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Physicochemical Properties Purity Purity & Identity (HPLC) MolWeight Molecular Weight (Mass Spectrometry) Purity->MolWeight Confirms Peak Identity NMR Chemical Structure (¹H & ¹³C NMR) MolWeight->NMR Validates Molecular Formula IR Functional Groups (FTIR Spectroscopy) NMR->IR Cross-validates Functional Groups XRay Solid-State Structure (X-ray Crystallography) NMR->XRay Solution vs. Solid State IR->Purity Confirms Bulk Identity Thermal Thermal Stability (TGA/DSC) Thermal->Purity Assesses Degradation

Caption: Integrated workflow for this compound characterization.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed reverse-phase (RP-HPLC) method can separate this compound from its starting materials, by-products, and degradants.

Causality Behind Method Choices

The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the organic content. An acidic modifier, such as formic or phosphoric acid, is crucial for ensuring sharp peak shapes by suppressing the ionization of silanol groups on the silica-based column packing. For applications where the eluent is directed to a mass spectrometer, a volatile acid like formic acid is required.[11]

Protocol: RP-HPLC Purity Assay
  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • System: Agilent 1290 Infinity II or equivalent.[12]

    • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[11]

    • Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a scouting gradient (e.g., 5% to 95% B over 15 minutes) to identify all potential impurities.[13] An optimized isocratic or shallow gradient method can then be developed for routine analysis.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent with a reference standard.

ParameterRecommended SettingRationale
Column Reverse-Phase C18, <150 mm length, <5 µm particle sizeProvides good retention for aromatic compounds and efficient separation.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile offers good UV transparency and elution strength. Formic acid ensures good peak shape and is MS-compatible.[11]
Detection UV-Vis Diode Array Detector (DAD)Allows for peak purity analysis and selection of optimal monitoring wavelength.
Temperature 30-40 °CEnsures reproducible retention times and can improve peak shape.

Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of a compound by providing an accurate measurement of its molecular weight.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an MS-compatible solvent like methanol or acetonitrile. The eluent from the HPLC can also be directly infused into the mass spectrometer.

  • Instrumentation:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is effective for compounds containing basic nitrogen atoms, like the hydrazide group, which can be readily protonated.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Interpretation: The primary ion expected is the protonated molecule [M+H]⁺. For this compound (MW = 166.18), this will appear at an m/z of approximately 167.1. The NIST WebBook provides reference mass spectra showing the electron ionization fragmentation pattern, which can be used for further structural confirmation.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass with high accuracy.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods probe the chemical structure of the molecule, providing a unique fingerprint that confirms the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise chemical structure of an organic molecule in solution. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms.

  • Protocol: Dissolve ~5-10 mg of sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected Signals for this compound:

    • Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.8 ppm.[6][14]

    • -OCH₃ Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.[15]

    • -NH-NH₂ Protons (3H): Broad singlets that may be exchangeable with D₂O. The exact chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): Provides information on the carbon skeleton of the molecule.

  • Protocol: Use the same sample as for ¹H NMR. A higher concentration or longer acquisition time may be needed.

  • Expected Signals:

    • Aromatic Carbons: Multiple signals between δ 110-160 ppm.

    • Carbonyl Carbon (C=O): A signal downfield, typically > δ 160 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[14]

Complementary_Techniques Compound This compound HPLC HPLC Compound->HPLC How Pure? MS Mass Spec Compound->MS How Heavy? NMR NMR Compound->NMR What is the C-H Framework? IR FTIR Compound->IR What Functional Groups are Present? Thermal Thermal Analysis Compound->Thermal How Stable?

References

Application Notes & Protocols: 2-Methoxybenzhydrazide as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the strategic use of 2-Methoxybenzhydrazide (also known as o-anisic hydrazide) as a pivotal intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, these notes elucidate the rationale behind the protocols, offering insights grounded in mechanistic principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Value of this compound

This compound is a highly valuable building block in medicinal chemistry.[1][2] Its utility stems from the reactive hydrazide functional group (-CONHNH₂) appended to a methoxy-substituted benzene ring. This unique combination allows for its elaboration into a diverse array of heterocyclic scaffolds known to possess significant pharmacological activity.[3] Hydrazide derivatives are integral to the synthesis of compounds with potential antibacterial, antifungal, and phytotoxic properties.[3]

Specifically, this compound is a key precursor for the synthesis of nitrogen-containing heterocycles such as 1,3,4-oxadiazoles, pyrazoles, and triazoles.[4][5] These structural motifs are prevalent in a wide range of approved drugs, valued for their metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[4] The ortho-methoxy group can influence the molecule's conformation and electronic properties through steric and electronic effects, providing a handle for fine-tuning the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide focuses on a core application: the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a common and important class of compounds in drug discovery.[4][6]

Part 1: Physicochemical Properties & Safe Handling

A thorough understanding of the starting material is fundamental to successful and safe synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 7466-54-8[2][7]
Molecular Formula C₈H₁₀N₂O₂[2][7]
Molecular Weight 166.18 g/mol [2][7]
Appearance Solid Crystalline[8]
Solubility Slightly soluble in water[2]
IUPAC Name 2-methoxybenzohydrazide[2]

Safety & Handling Protocol:

This compound is an irritant and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8][9][10]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9][10]

  • Exposure Response:

    • Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[9][10]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[9][10]

    • Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] The compound can be moisture sensitive.[8]

Part 2: Core Synthetic Application: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This section details a reliable two-step process for synthesizing 1,3,4-oxadiazoles, beginning with the formation of an N'-benzylidene-2-methoxybenzohydrazide (Schiff base) intermediate, followed by oxidative cyclization.

Step 1: Synthesis of Schiff Base Intermediate via Condensation

Causality & Rationale: The first step involves the condensation reaction between the nucleophilic terminal nitrogen of this compound and the electrophilic carbonyl carbon of an aromatic aldehyde. This reaction forms a hydrazone (a type of Schiff base), which serves as the direct precursor for the subsequent cyclization. An acid catalyst, such as glacial acetic acid, is used to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of ethanol (e.g., 10-15 mL per gram of hydrazide).

  • Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours.[11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry the purified Schiff base product in a vacuum oven.[11]

Workflow for Schiff Base Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents Dissolve this compound and Aromatic Aldehyde in Ethanol catalyst Add Glacial Acetic Acid (Catalyst) reagents->catalyst reflux Reflux Mixture (2-4 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Precipitate monitor->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Product wash->dry end Product dry->end Yields Schiff Base Intermediate

Caption: Workflow for Schiff base synthesis.

Step 2: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring

Causality & Rationale: This step transforms the linear Schiff base into the stable, aromatic 1,3,4-oxadiazole ring. The reaction proceeds via an oxidative cyclization mechanism. Various oxidizing agents can be employed; a common and effective method uses iodine in the presence of a base. The base deprotonates the amide nitrogen, and the resulting intermediate undergoes intramolecular cyclization with the elimination of two protons and two electrons to form the stable oxadiazole ring. This method is often preferred due to its relatively mild conditions.[6]

Experimental Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of the N'-benzylidene-2-methoxybenzohydrazide intermediate (from Step 1) in a suitable solvent like ethanol.

  • Addition of Reagents: Add 2.0 equivalents of iodine (I₂) and 3.0 equivalents of potassium carbonate (K₂CO₃) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (indicated by the disappearance of the brown color).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Chemical Transformation Diagram

start Schiff Base Intermediate (N'-benzylidene-2-methoxybenzohydrazide) product 2,5-Disubstituted 1,3,4-Oxadiazole start->product  Iodine (I₂), K₂CO₃  Ethanol, Reflux (Oxidative Cyclization)  

Caption: Oxidative cyclization to 1,3,4-oxadiazole.

Part 3: Analytical Characterization of Synthesized Products

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.[12]

Table 2: Key Spectroscopic Data for Product Validation

Analytical MethodExpected Observations for 1,3,4-Oxadiazole ProductRationale
FT-IR Disappearance of N-H and C=O (amide) stretching bands from the hydrazide precursor. Appearance of a new C=N stretching band (~1640-1600 cm⁻¹) and C-O-C stretching band (~1250-1020 cm⁻¹) characteristic of the oxadiazole ring.Confirms the cyclization and formation of the new heterocyclic ring system.
¹H NMR Disappearance of the broad N-H proton signal. The chemical shifts of the aromatic protons will be altered due to the new electronic environment of the oxadiazole ring. The methoxy (-OCH₃) singlet will remain, typically around 3.8-4.0 ppm.Provides evidence of the structural transformation and confirms the proton environment of the final product.
¹³C NMR Appearance of two new quaternary carbon signals in the aromatic region (~160-165 ppm) corresponding to the C2 and C5 carbons of the 1,3,4-oxadiazole ring.Confirms the carbon framework of the heterocyclic ring.
Mass Spectrometry The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target 2,5-disubstituted-1,3,4-oxadiazole.Confirms the molecular formula and successful synthesis of the desired compound.

Part 4: Expert Insights & Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in Step 1 (Schiff Base formation) Incomplete reaction; impure aldehyde (e.g., oxidized to carboxylic acid); insufficient catalyst.Increase reflux time and monitor closely by TLC. Use freshly distilled or high-purity aldehyde. Ensure the correct amount of acid catalyst is added.
Reaction stalls during Step 2 (Cyclization) Insufficient oxidizing agent; degradation of reagents.Add an additional portion of the oxidizing agent (e.g., iodine). Ensure reagents are dry and of high quality.
Difficulty in product purification Presence of side products; unreacted starting materials.For recrystallization, perform a solvent screen to find the optimal solvent system. If unsuccessful, purify via silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Oily product instead of solid Product may have a low melting point or be impure.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If this fails, purification by column chromatography is necessary.

Conclusion

This compound stands as a cornerstone intermediate for the construction of medicinally relevant heterocyclic compounds. The protocols and insights provided herein for the synthesis of 1,3,4-oxadiazoles demonstrate a robust and adaptable pathway that can be applied to generate diverse libraries of potential drug candidates. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively leverage this versatile building block to accelerate their drug discovery programs.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Inhibitory Potential of 2-Methoxybenzhydrazide

This compound (C₈H₁₀N₂O₂) is a small molecule belonging to the hydrazide class of compounds.[1][2][3][4][5][6][7] Hydrazides and their derivatives, such as hydrazones, are recognized for their diverse biological activities, including roles as enzyme inhibitors.[8][9][10][11] The core hydrazide functional group can interact with enzyme active sites, particularly those of metalloenzymes or enzymes that proceed through oxidative mechanisms. This makes this compound a person of interest for screening against various enzyme targets in drug discovery and chemical biology.

This guide provides a comprehensive framework for the experimental investigation of this compound as an enzyme inhibitor. It is designed to equip researchers with the foundational knowledge and detailed protocols required to characterize its inhibitory activity, from initial screening to mechanistic studies. We will focus on a selection of oxidoreductase enzymes as plausible targets, given the known activities of related hydrazide compounds.[8][9] The principles and methods described herein are, however, broadly applicable to other enzyme classes.

Our approach emphasizes not just the "how" but the "why" behind each experimental step, ensuring a robust and self-validating study. We will cover the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency, and delve into kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Part 1: Foundational Concepts in Enzyme Inhibition

Before proceeding to experimental protocols, it is crucial to understand the key parameters that define an enzyme inhibitor's efficacy and mechanism.

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While widely used, it's important to note that the IC₅₀ value can be influenced by factors such as substrate concentration.[12]

  • Kᵢ (Inhibition Constant): The Kᵢ is a more fundamental measure of an inhibitor's potency. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration.[13] A lower Kᵢ value signifies a higher binding affinity between the inhibitor and the enzyme.

  • Mechanism of Inhibition (MOI): This describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common reversible mechanisms include:

    • Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).

    • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting the enzyme's catalytic efficiency. This decreases Vₘₐₓ but does not change Kₘ.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vₘₐₓ and Kₘ.

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.

The relationship between these parameters is crucial for a thorough characterization of an inhibitor. The Cheng-Prusoff equation is a valuable tool for calculating the Kᵢ from the experimentally determined IC₅₀ value for competitive inhibitors:[13][14][15][16]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis constant of the substrate.

Part 2: Experimental Design and Preparation

A well-designed experiment is the cornerstone of reliable and reproducible results. This section outlines the essential preparatory steps for studying the inhibitory effects of this compound.

Materials and Reagents
  • This compound (Inhibitor):

    • CAS Number: 7466-54-8[1][2][3][4][5][6][7]

    • Molecular Formula: C₈H₁₀N₂O₂[1][2][3][4][5][6][7]

    • Molecular Weight: 166.18 g/mol [1][2][3][4][5][6][7]

    • Solubility: Slightly soluble in water.[6][17] A stock solution should be prepared in an appropriate organic solvent like dimethyl sulfoxide (DMSO).

  • Target Enzymes: (Examples of relevant oxidoreductases)

    • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)[18][19][20]

    • Mushroom Tyrosinase[21][22]

    • Laccase from Trametes versicolor[23]

    • Horseradish Peroxidase (HRP)[24][25][26]

  • Substrates and Reagents for Enzyme Assays:

    • For MAO: Amplex® Red reagent, horseradish peroxidase (HRP), p-tyramine, or other specific substrates like kynuramine or benzylamine.[18][20][27][28][29][30][31]

    • For Tyrosinase: L-DOPA (L-3,4-dihydroxyphenylalanine).[1][21]

    • For Laccase: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or syringaldazine.[32][33]

    • For HRP: Hydrogen peroxide (H₂O₂), and a chromogenic substrate like ABTS or guaiacol.[24][25][34]

  • Positive Control Inhibitors:

    • For MAO-A: Clorgyline[18][20]

    • For MAO-B: Pargyline or Selegiline[19][31]

    • For Tyrosinase: Kojic Acid[21][22]

    • For Laccase: Sodium azide

    • For HRP: Sodium azide, L-cysteine[26][34]

  • Buffers: Appropriate buffer for each enzyme to maintain optimal pH (e.g., sodium phosphate buffer, Tris-HCl).

  • Equipment:

    • Spectrophotometer or microplate reader capable of absorbance and/or fluorescence measurements.[35]

    • 96-well plates (black plates for fluorescence assays).[18]

    • Precision pipettes and tips.

    • Incubator or water bath.

Preparation of Stock Solutions

Causality behind choices: Stock solutions are prepared at high concentrations to minimize the volume added to the assay, thereby reducing potential solvent effects on enzyme activity. DMSO is a common solvent for organic compounds, but its final concentration in the assay should typically be kept below 1-2% to avoid enzyme denaturation or inhibition.

  • This compound Stock Solution (e.g., 10 mM): Accurately weigh this compound and dissolve it in 100% DMSO to the desired concentration. Store at -20°C.

  • Enzyme Stock Solutions: Prepare according to the supplier's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Stock Solutions: Prepare fresh before each experiment, as some substrates (e.g., L-DOPA) are prone to auto-oxidation. Dissolve in the appropriate assay buffer.

  • Positive Control Stock Solutions: Prepare in the same solvent as the test compound (DMSO or buffer).

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for determining the IC₅₀ and mechanism of inhibition of this compound against representative oxidoreductase enzymes.

Workflow for Initial IC₅₀ Determination

The following diagram illustrates the general workflow for determining the IC₅₀ value of this compound.

IC50_Workflow General Workflow for IC50 Determination prep Prepare Reagents (Buffer, Enzyme, Substrate, This compound Dilutions) plate Set up 96-Well Plate (Controls, Blanks, Inhibitor Concentrations) prep->plate preincubate Pre-incubate Enzyme with this compound plate->preincubate start_reaction Initiate Reaction (Add Substrate) preincubate->start_reaction measure Measure Activity (Absorbance/Fluorescence over time) start_reaction->measure analyze Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: General workflow for IC50 determination.

Protocol 3.1.1: IC₅₀ Determination for Monoamine Oxidase (MAO-A/B) - Fluorometric Assay

This protocol is adapted from commercially available kits and is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation, using a fluorometric probe like Amplex® Red.[18][19][20][27][28][29]

Principle: MAO oxidizes its substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂. In the presence of HRP, the H₂O₂ reacts with Amplex® Red to produce the highly fluorescent resorufin, which can be measured (Ex/Em = ~530-560/590 nm). The rate of fluorescence increase is proportional to MAO activity.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in assay buffer from the DMSO stock. A typical range might be 0.1 µM to 100 µM. Also, prepare dilutions of the positive control (Clorgyline for MAO-A, Pargyline for MAO-B).

    • Prepare the MAO enzyme solution in assay buffer.

    • Prepare the reaction mixture containing the substrate (e.g., p-tyramine), HRP, and the fluorometric probe in assay buffer.

  • Assay Plate Setup (96-well black plate):

    • Test Wells: 50 µL of MAO enzyme solution + 50 µL of this compound dilution.

    • Positive Control Wells: 50 µL of MAO enzyme solution + 50 µL of positive control inhibitor dilution.

    • Enzyme Control (100% activity): 50 µL of MAO enzyme solution + 50 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Blank (No enzyme): 100 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the reaction mixture to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically at Ex/Em = 535/587 nm for 15-30 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_enzyme_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3.1.2: IC₅₀ Determination for Tyrosinase - Spectrophotometric Assay

This protocol is based on the oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[1][21][22][36]

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and Kojic acid (positive control) in 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare mushroom tyrosinase solution in cold phosphate buffer.

    • Prepare a 10 mM L-DOPA solution in phosphate buffer (prepare fresh).

  • Assay Plate Setup (96-well clear plate):

    • Test Wells: 20 µL of this compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.

    • Enzyme Control: 20 µL of buffer (with DMSO if used as solvent) + 100 µL phosphate buffer + 40 µL tyrosinase solution.

    • Blank: 20 µL of buffer + 140 µL phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells.

  • Measurement: Measure the absorbance at 475 nm kinetically for 10-20 minutes.

  • Data Analysis: Follow the same data analysis steps as described in Protocol 3.1.1, using absorbance instead of fluorescence.

Protocol for Determining the Mechanism of Inhibition (MOI)

To determine the mechanism of inhibition, enzyme kinetic assays are performed at various concentrations of both the substrate and the inhibitor. The data is then visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[3][12][37][38][39]

MOI_Workflow Workflow for Determining Mechanism of Inhibition setup Perform Kinetic Assays (Vary [Substrate] at fixed [Inhibitor]) measure Measure Initial Velocities (V₀) for each condition setup->measure plot Generate Michaelis-Menten Plots (V₀ vs. [Substrate]) measure->plot transform Create Lineweaver-Burk Plot (1/V₀ vs. 1/[Substrate]) plot->transform analyze Analyze Plot Pattern (Intersection points or parallel lines) transform->analyze determine_moi Determine MOI (Competitive, Non-competitive, etc.) analyze->determine_moi calculate_ki Calculate Ki (Using Cheng-Prusoff or secondary plots) determine_moi->calculate_ki

Caption: Workflow for determining the mechanism of inhibition.

Step-by-Step Procedure:

  • Experimental Setup:

    • Choose a target enzyme for which this compound showed significant inhibition.

    • Select several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, perform a series of kinetic assays by varying the substrate concentration over a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ).

  • Data Collection:

    • For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀) as described in the IC₅₀ protocols.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data by taking the reciprocal of V₀ and [S].

    • Plot 1/V₀ versus 1/[S] to create a Lineweaver-Burk plot. You will have a separate line for each inhibitor concentration.

    • Interpret the Lineweaver-Burk plot:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

      • Mixed Inhibition: Lines intersect in the second quadrant (to the left of the y-axis, above the x-axis).

  • Calculate Kᵢ:

    • If the inhibition is competitive, use the Cheng-Prusoff equation.[13][14][15][16]

    • For other inhibition types, Kᵢ can be determined from secondary plots (e.g., plotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration).

Part 4: Data Presentation and Interpretation

Table 1: Example Data for IC₅₀ Determination of this compound against MAO-A
[this compound] (µM)Log [Inhibitor]Average V₀ (RFU/min)% Inhibition
0 (Control)-5000
0.1-145010
1035030
50.726048
10118064
501.78084
10024591

From a dose-response curve fit of this data, the IC₅₀ value can be accurately determined.

Table 2: Summary of Kinetic Parameters for this compound against a Hypothetical Enzyme
[Inhibitor] (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min)
010100
520100
1030100

This data pattern, where Kₘ increases with inhibitor concentration while Vₘₐₓ remains constant, is characteristic of competitive inhibition.

Conclusion

This application note provides a comprehensive and scientifically grounded approach to characterizing the enzyme inhibitory properties of this compound. By following these detailed protocols, researchers can reliably determine the potency (IC₅₀ and Kᵢ) and mechanism of action of this compound against various enzyme targets. The emphasis on proper controls, systematic data collection, and robust analysis ensures the generation of high-quality, trustworthy data, which is indispensable for advancing research in drug discovery and chemical biology.

References

Application Note & Protocol: Preparation of 2-Methoxybenzhydrazide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation of 2-Methoxybenzhydrazide (CAS No. 7466-54-8) for use in a wide range of in vitro biological assays. Due to its classification as "slightly soluble in water," successful and reproducible experimental outcomes hinge on the correct preparation of this compound.[1] This guide details the critical physicochemical properties of this compound, provides a rationale for solvent selection, and presents validated, step-by-step protocols for creating high-concentration stock solutions and subsequent working dilutions suitable for cell-based and biochemical assays. Adherence to these protocols will ensure maximal compound solubility, minimize solvent-induced artifacts, and promote the generation of reliable and accurate data for researchers in pharmacology and drug development.

Foundational Knowledge: Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of reliable assay development. Incorrect assumptions about solubility or stability can lead to significant errors in downstream applications. This compound is an off-white to light brown solid organic compound.[2] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 7466-54-8[3][4]
Molecular Formula C₈H₁₀N₂O₂[3][4]
Molecular Weight 166.18 g/mol [3]
Appearance Off-white to light brown solid[2]
Melting Point 78-82 °C[1]
Aqueous Solubility Slightly soluble[1]
Recommended Storage Room Temperature / Ambient[1]

The most critical parameter for assay preparation is its limited aqueous solubility. This necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted into aqueous assay buffers or cell culture media.

The Crucial Decision: Solvent Selection

The choice of solvent is a critical experimental variable that can influence not only the solubility of the test compound but also the biological system under investigation.[5]

The Challenge: Direct dissolution of this compound in aqueous media to achieve concentrations typically required for dose-response studies (e.g., in the micromolar to millimolar range) is not feasible due to its hydrophobic nature.

The Solution: The standard and recommended approach is to first dissolve the compound in a water-miscible organic solvent at a high concentration. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose in biological research due to its exceptional solubilizing power for a wide range of polar and nonpolar molecules.[5][6]

Why DMSO is the Preferred Solvent:

  • High Solubilizing Capacity: DMSO can typically dissolve hydrophobic compounds to concentrations of 10-30 mM or higher, creating a versatile stock solution.[6]

  • Water Miscibility: It is fully miscible with water and cell culture media, which facilitates the preparation of final working solutions.

  • Low Volatility: Unlike other solvents like acetone or methanol, DMSO has a high boiling point and low vapor pressure, minimizing concentration changes due to evaporation.

  • Established Biological Tolerance: Most cell lines and enzymatic assays can tolerate final DMSO concentrations up to 0.5% (v/v) without significant cytotoxic or off-target effects. However, this tolerance is system-dependent and must be empirically determined.

The Importance of a Vehicle Control: Any potential biological effects of the solvent must be controlled for. Therefore, it is imperative to include a "vehicle control" in all experiments. This control contains the same final concentration of the solvent (e.g., 0.1% DMSO) as the test samples but lacks the compound.[2][7] This allows researchers to distinguish the effects of this compound from any background effects of the solvent itself.[8]

Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution. This stock is not for direct use in assays but serves as the source for all subsequent dilutions.

3.1. Materials

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

3.2. Safety Precautions

  • This compound may cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated DMSO solutions.

3.3. Step-by-Step Method

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which would lead to inaccurate weighing.

  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out a precise amount of the compound (e.g., 10.0 mg). Record the exact mass.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve the desired 100 mM concentration. The formula is:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    Example Calculation for 10.0 mg:

    • Mass = 0.010 g

    • Molecular Weight = 166.18 g/mol

    • Desired Concentration = 100 mM = 0.1 mol/L

    • Volume (L) = 0.010 g / (166.18 g/mol * 0.1 mol/L) = 0.0006017 L

    • Volume (µL) = 601.7 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the weighed compound.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved. If particulates remain, sonication in a water bath for 5-10 minutes can aid dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Properly labeled aliquots are typically stable for at least 6 months.

Workflow & Protocol for Assay Working Solutions

This section describes the process of diluting the high-concentration stock solution into the final aqueous medium for your experiment. The key principle is to perform serial dilutions to minimize pipetting errors and to add the concentrated compound dropwise to the aqueous buffer while mixing to prevent precipitation.

Workflow Diagram: From Powder to Plate

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Working Solution Preparation (Example) A Weigh Solid This compound B Dissolve in 100% DMSO A->B Add calculated volume C Vortex to Homogenize B->C D 100 mM Stock Solution (Store at -20°C / -80°C) C->D Aliquot for storage E Thaw one aliquot of 100 mM Stock D->E Use one aliquot per experiment F Prepare Intermediate Dilution (e.g., 1 mM in media/buffer) E->F 1:100 dilution G Perform Serial Dilutions in Assay Medium F->G H Final Assay Plate (e.g., 100 µM, 10 µM, 1 µM...) Final DMSO ≤ 0.5% G->H Add to cells/enzyme

Caption: Workflow for preparing this compound solutions.

4.1. Step-by-Step Method for Working Solutions

  • Thaw Stock: Remove one aliquot of the 100 mM DMSO stock solution from the freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To create a 1 mM intermediate stock, pipette 990 µL of your final assay medium (e.g., DMEM + 10% FBS) into a sterile tube. Add 10 µL of the 100 mM stock solution. Vortex immediately and thoroughly. This 1:100 dilution step reduces the DMSO concentration to 1%, minimizing the risk of precipitation and solvent shock to cells.

  • Create Final Concentrations: Use the 1 mM intermediate solution to perform serial dilutions. For example, to make a 100 µM final concentration in a 1 mL volume, add 100 µL of the 1 mM solution to 900 µL of assay medium.

  • Vehicle Control Preparation: It is critical to prepare a matching vehicle control for each concentration. For the example above, the final DMSO concentration is 0.1%. The vehicle control would be prepared by adding 1 µL of 100% DMSO to 999 µL of assay medium.

  • Addition to Assay: When adding the final compound dilutions to your assay plate (e.g., to cells), add the solution gently and mix the plate with a brief, gentle swirl or by using an orbital shaker.

Troubleshooting and Best Practices

  • Precipitation: If you observe precipitation upon dilution into the aqueous buffer, the compound's solubility limit has been exceeded.

    • Solution 1: Lower the final concentration of this compound.

    • Solution 2: Check if the final DMSO concentration can be slightly increased without harming your biological system (e.g., from 0.1% to 0.25%). Always validate solvent tolerance first.

  • Solvent Toxicity: Before conducting your main experiment, always perform a solvent tolerance test. Expose your cells or enzyme system to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) and measure the baseline activity or viability. Use the highest concentration that shows no significant effect as your upper limit for experiments.

  • Compound Purity: The use of high-purity (≥98%) this compound is essential. Impurities can have their own biological activities, confounding results.

  • pH of Buffer: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is not strongly acidic or basic, ensure your assay buffer pH is consistent across all experiments.

References

Application Notes & Protocols: Leveraging 2-Methoxybenzhydrazide in the Strategic Development of Hydrazone Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Hydrazones and the Role of 2-Methoxybenzhydrazide

Hydrazones, characterized by the azomethine group (>C=N-NH-), represent a cornerstone class of compounds in medicinal and coordination chemistry.[1][2] Their synthetic accessibility, structural diversity, and wide range of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—make them prime candidates for drug development.[3][4][5] The core of their utility lies in the facile condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[6][7]

This compound serves as an excellent and strategic starting material for creating a specific subset of these valuable ligands. The presence of the methoxy group (-OCH₃) at the ortho position of the benzene ring introduces unique electronic and steric properties. This group can influence the ligand's conformation, solubility, and coordination behavior with metal ions, ultimately modulating the biological activity of the final hydrazone derivative. This guide provides a detailed exploration of the synthesis, characterization, and application of hydrazone ligands derived from this compound, offering both foundational knowledge and actionable laboratory protocols.

The Chemistry of Hydrazone Formation: A Mechanistic Overview

The synthesis of hydrazones from this compound is a classic nucleophilic addition-elimination reaction. The causality behind the standard protocol is straightforward yet elegant.

  • Activation: The reaction is typically catalyzed by a few drops of a strong acid, such as glacial acetic acid. The acid protonates the oxygen of the carbonyl group on the aldehyde or ketone substrate. This step is critical as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

  • Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the this compound, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a stable C=N double bond, yielding the final hydrazone product.[8][9] The formation of this imine linkage is the defining step of the synthesis.

G cluster_process Process hydrazide This compound reaction Acid-Catalyzed Condensation (e.g., Ethanol, Reflux) hydrazide->reaction carbonyl Aldehyde or Ketone (R-C(=O)-R') carbonyl->reaction hydrazone Hydrazone Ligand (>C=N-NH-C=O) reaction->hydrazone water Water (H₂O) reaction->water +

Caption: General reaction scheme for the synthesis of hydrazone ligands.

Detailed Experimental Protocol: Synthesis and Purification

This protocol provides a robust and reproducible method for synthesizing a hydrazone ligand from this compound and a selected aldehyde (e.g., salicylaldehyde).

3.1. Materials and Reagents

  • This compound

  • Salicylaldehyde (or other suitable aldehyde/ketone)

  • Absolute Ethanol (or Methanol)[10]

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Stirring hotplate

  • Filtration apparatus (Büchner funnel)

3.2. Step-by-Step Synthesis Procedure

  • Dissolution of Hydrazide: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.66 g) in 30 mL of absolute ethanol. Gently warm and stir the mixture until a clear solution is obtained.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount of the selected aldehyde (e.g., salicylaldehyde, 10 mmol, 1.22 g or 1.05 mL), also dissolved in a small amount of ethanol (10 mL).[6]

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Reflux: Equip the flask with a condenser and reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6] The formation of a precipitate is often a visual indicator of product formation.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath will often maximize the precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with deionized water.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

3.3. Purification: Recrystallization

The purity of the synthesized hydrazone is paramount for subsequent applications. Recrystallization is the most common and effective method.

  • Solvent Selection: Choose a suitable solvent in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or a methanol-water mixture is often effective.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few more minutes. Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Structural Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized hydrazone is a critical step. A combination of spectroscopic techniques provides a self-validating system to ensure the correct compound has been synthesized.

4.1. Spectroscopic Fingerprints

The table below summarizes the key spectroscopic data points that confirm the successful formation of a hydrazone from this compound.

Technique Key Feature Typical Range / Observation Interpretation & Rationale
FT-IR (KBr, cm⁻¹)Amide N-H stretch3150-3300Confirms the presence of the amide proton.[11]
Amide C=O stretch1640-1680Indicates the carbonyl group of the hydrazide moiety.[6]
Azomethine C=N stretch1590-1625Crucial evidence for hydrazone formation.[2]
N-N stretch900-950Confirms the hydrazone linkage. This peak often shifts to a higher frequency upon coordination with a metal ion.
¹H NMR (DMSO-d₆, δ ppm)Amide N-H proton11.0-12.0 (singlet)A downfield, exchangeable proton confirming the amide group.
Azomethine C-H proton8.0-9.0 (singlet)Unambiguous proof of the C=N-H group formation.[2]
Aromatic protons6.8-8.0 (multiplets)Signals corresponding to both benzene rings.
Methoxy -OCH₃ protons~3.8 (singlet)Confirms the presence of the methoxy group from the original hydrazide.[2]
Mass Spec. (MS)Molecular Ion Peak [M]⁺Matches calculated M.W.Confirms the molecular weight of the synthesized compound.[2]

4.2. Example Interpretation

The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new azomethine proton signal (around 8-9 ppm) in the ¹H NMR spectrum is definitive proof of the reaction's success. Similarly, the appearance of a strong C=N stretching band in the IR spectrum provides complementary evidence.[2]

Caption: A typical experimental workflow for hydrazone ligand development.

Applications in Drug Development and Coordination Chemistry

Hydrazone ligands derived from this compound are not merely synthetic curiosities; they are potent scaffolds for creating bioactive molecules and versatile metal chelators.

5.1. Antimicrobial and Anticancer Agents

The hydrazide-hydrazone scaffold (-CONH-N=CH-) is a well-established pharmacophore.[1] Numerous studies have demonstrated that these molecules possess significant biological activities.

  • Antimicrobial Activity: Hydrazones have shown broad-spectrum activity against various bacterial and fungal strains.[12][13] The lipophilicity conferred by the aromatic rings allows them to penetrate microbial cell membranes, potentially inhibiting essential enzymes or disrupting cellular processes.

  • Anticancer Activity: Many hydrazone derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancers.[4][14] Their mechanisms of action can include the induction of apoptosis and cell cycle arrest.[15] The 2-methoxy group can fine-tune these activities through steric and electronic interactions within biological target sites.

5.2. Potent Ligands for Metal Complexes

The oxygen of the amide group, the azomethine nitrogen, and a phenolic oxygen (if present from the aldehyde precursor, like salicylaldehyde) create a powerful tridentate ONO donor set. This allows the hydrazone to form stable octahedral or square planar complexes with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[16]

Chelation to a metal ion can significantly enhance the biological activity of the parent hydrazone ligand.[17] This is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that complexation can:

  • Increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

  • Influence the overall charge and redox potential of the metal ion.

  • Lock the ligand in a specific conformation that is more favorable for binding to biological targets.

The resulting metal complexes are actively investigated as next-generation anticancer and antimicrobial agents, with some showing significantly higher potency than the free ligand or even established drugs like cisplatin.[15]

Conclusion

This compound is a readily accessible and highly effective precursor for the development of multifunctional hydrazone ligands. The straightforward synthesis, coupled with the ease of structural modification by varying the carbonyl component, allows for the creation of large libraries of compounds for screening. The robust protocols for synthesis and characterization outlined herein provide a solid foundation for researchers to explore the vast potential of these molecules in drug discovery, catalysis, and materials science. The ability of these ligands to form stable and often more potent metal complexes further expands their horizon of application, making them a subject of continuous and fruitful scientific investigation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxybenzhydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize impurities, and streamline your workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly prepared via the hydrazinolysis of a 2-methoxybenzoate ester.

Issue 1: Low or No Yield of this compound

A diminished yield is the most frequent challenge. The root cause can often be traced to incomplete reactions, suboptimal conditions, or losses during product isolation.

Question: My reaction has run for the prescribed time, but upon work-up, I've isolated very little product. What went wrong?

Answer: Several factors can contribute to a low isolated yield. Let's break down the potential causes and solutions.

  • Incomplete Reaction: The conversion of the starting ester to the hydrazide may not have reached completion.

    • Causality: The nucleophilic attack of hydrazine on the ester carbonyl is a reversible equilibrium. To drive the reaction forward, certain conditions must be met. Insufficient reaction time or temperature will result in a mixture of starting material and product.

    • Recommended Solutions:

      • Monitor Reaction Progress: Do not rely solely on a prescribed reaction time. Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting ester. A typical mobile phase is a mixture of ethyl acetate and hexane.

      • Increase Hydrazine Excess: A significant molar excess of hydrazine hydrate (typically 3 to 5 equivalents) is used to shift the equilibrium towards the product side.[1][2] One protocol successfully used a 5-fold molar excess (100 mmol of hydrazine hydrate for 20 mmol of ester) to achieve a 78% yield.[1]

      • Optimize Thermal Conditions: The reaction is typically run at reflux in a solvent like ethanol.[1] Ensure your reaction mixture is maintaining a consistent reflux temperature. For difficult reactions, consider alternative heating methods. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (to minutes) and provide high yields (68-81%).[3][4]

  • Suboptimal Reagent Quality:

    • Causality: Hydrazine hydrate can degrade over time. The starting ester may contain acidic impurities that can protonate the hydrazine, rendering it non-nucleophilic. The presence of water in the solvent can also lead to unwanted hydrolysis of the ester.[5]

    • Recommended Solutions:

      • Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your current stock.

      • Ensure your starting ester is pure and your solvent (e.g., ethanol) is anhydrous.[5]

  • Inefficient Product Isolation:

    • Causality: this compound has some solubility in water and alcohols.[6] Significant product loss can occur during the work-up and washing steps. Precipitation may also be incomplete.

    • Recommended Solutions:

      • Cooling: After the reaction, upon removal of the solvent, the product often solidifies.[1] If precipitating from an aqueous solution, ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

      • Washing Solvent: Wash the isolated solid with a cold, non-polar solvent like hexane to remove organic impurities without dissolving the product.[1] If washing with an alcohol, use a minimal amount of cold solvent.

Data Summary: Typical Reaction Parameters

Starting EsterHydrazine Hydrate (Equivalents)SolventTemperatureTimeReported YieldReference
Ethyl-2-methoxybenzoate5EthanolReflux5 h78%[1]
Methyl Salicylate2NoneMicrowave (160W)8 min86%[3]
MethylparabenNot SpecifiedNoneMicrowaveNot Specified91%[4]
Methyl 4-methoxybenzoateNot SpecifiedMethanolReflux2 hGood[7]

Note: These are analogous reactions for hydroxy- and methoxy-substituted benzhydrazides, demonstrating common conditions.

Issue 2: Presence of Significant Impurities in the Final Product

Even with a good yield, product purity is paramount. The presence of unreacted starting materials or side-products can complicate downstream applications.

Question: My NMR spectrum shows my desired product, but also significant peaks corresponding to my starting ester and another unknown byproduct. How can I prevent this and purify my material?

Answer: This indicates an incomplete reaction and the possible formation of side-products.

  • Impurity: Unreacted Ester

    • Cause: As discussed in the "Low Yield" section, this stems from an incomplete reaction.

    • Prevention: The most effective preventative measures are to extend the reaction time (monitored by TLC) and ensure a sufficient excess of hydrazine.[1]

    • Purification: Recrystallization is a highly effective method for removing unreacted ester. This compound is often recrystallized from methanol or ethanol.[1][3] The higher polarity and hydrogen bonding capability of the hydrazide make it less soluble in hot alcohol than the corresponding ester, allowing for effective separation upon cooling.

  • Impurity: 2-Methoxybenzoic Acid

    • Cause: This arises from the hydrolysis of the starting ester, typically due to water contamination in the reagents or solvent.

    • Prevention: Use anhydrous solvents and fresh reagents.

    • Purification: This acidic impurity can be removed during the work-up. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., a saturated sodium bicarbonate solution). The 2-methoxybenzoic acid will be deprotonated and move to the aqueous layer, while the neutral hydrazide remains in the organic phase. Be cautious, as some hydrazides can be base-sensitive.[8]

  • Impurity: N,N'-bis(2-methoxybenzoyl)hydrazine (Diacyl Hydrazine)

    • Cause: This side-product can form if one molecule of the already-formed this compound acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely to occur if the concentration of hydrazine is low.

    • Prevention: Maintain a high molar excess of hydrazine hydrate throughout the reaction. This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a product hydrazide molecule.

Experimental Workflow & Troubleshooting Logic

The following diagrams provide a high-level overview of the synthesis workflow and a logical approach to troubleshooting low yields.

G cluster_incomplete Incomplete Reaction cluster_loss Product Loss start Low Yield Obtained q1 Is starting ester present in crude product (check by TLC/NMR)? start->q1 a1 Increase Hydrazine Excess (e.g., to 5 eq.) q1->a1 Yes b1 Cool work-up mixture thoroughly in ice bath q1->b1 No a2 Extend Reaction Time (monitor until ester is consumed) a1->a2 a3 Ensure Proper Reflux Temp. or Consider Microwave a2->a3 b2 Use minimal cold solvent for washing/recrystallization b1->b2 b3 Wash crude solid with non-polar solvent (e.g., hexane) b2->b3

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrazinolysis?

The reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the alcohol (methanol or ethanol) to form the stable hydrazide product.

// Nodes for reactants, intermediates, and products Ester [label=<

RO
|||
COCH₃
>]; Hydrazine [label="H₂N-NH₂"]; Intermediate [label=<

O⁻
|
RCOCH₃
|
⁺NH₂-NH₂
>]; Product [label=<

RO
|||
CNH-NH₂
>]; Alcohol [label="CH₃OH"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges {Ester, Hydrazine} -> invis1 [arrowhead=none]; invis1 -> Intermediate [label="Nucleophilic\nAttack"]; Intermediate -> invis2 [label="Collapse of\nIntermediate"]; invis2 -> {Product, Alcohol} [label="Elimination"];

// Label R-group R_label [label="Where R = 2-Methoxyphenyl", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; {rank=same; Product; Alcohol; R_label} } caption [shape=plain, label="Fig 3. Simplified mechanism of ester hydrazinolysis.", fontsize=9, fontcolor="#5F6368"];

Q2: Can I use 2-methoxybenzoic acid or 2-methoxybenzoyl chloride as a starting material instead of the ester?

Yes, but the procedures are different.

  • From the Acid: This would require an amide coupling reaction. You would first need to "activate" the carboxylic acid using a coupling reagent (like DCC, EDC, or HATU) before adding the hydrazine. This is a common strategy in peptide synthesis but is often more expensive and complex than simple hydrazinolysis.[9]

  • From the Acyl Chloride: Reacting 2-methoxybenzoyl chloride with hydrazine is a very fast and often high-yielding reaction. However, it requires the addition of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, and the acyl chloride itself is moisture-sensitive and more expensive than the corresponding ester.[10]

For routine, large-scale synthesis, the hydrazinolysis of the methyl or ethyl ester is typically the most cost-effective and straightforward method.[11]

Q3: Is there a "greener" way to perform this synthesis?

Absolutely. As mentioned, microwave-assisted synthesis is an excellent green chemistry approach. It often proceeds without a solvent, or with a green solvent like ethanol, and the significantly shorter reaction times lead to substantial energy savings.[3][4] Another patented method involves using reactive distillation to continuously remove the alcohol byproduct, which drives the reaction to completion efficiently without requiring a large excess of hydrazine or a separate solvent.[12]

Q4: What are the key safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is a toxic and corrosive substance and a suspected carcinogen. Always handle it with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin.

References

troubleshooting common problems in benzohydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzohydrazide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of benzohydrazide and its derivatives. Here, we synthesize technical expertise with practical, field-proven insights to ensure the success of your chemical transformations.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate concerns that arise during benzohydrazide synthesis.

Q1: My benzohydrazide synthesis from methyl benzoate and hydrazine hydrate is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in benzohydrazide synthesis are a frequent issue and can often be attributed to several factors.[1] Key areas to investigate include incomplete reaction, purity of starting materials, potential side reactions, and loss of product during the work-up and purification stages. To enhance your yield, consider the following:

  • Drive the reaction to completion: Increase the reflux time. While some protocols suggest 2 hours, extending this to 5-8 hours can significantly improve yields.[2]

  • Optimize stoichiometry: A slight excess of hydrazine hydrate (typically 1.2 to 1.5 equivalents) is often used to ensure the complete consumption of the limiting ester.[1]

  • Ensure reactant purity: The purity of both the benzoate ester and hydrazine hydrate is critical. Use freshly distilled or high-purity reagents, as impurities can interfere with the reaction.[1]

  • Minimize side reactions: Running the reaction at the lowest effective temperature can help to reduce the formation of unwanted byproducts.[1]

Q2: I'm struggling with the purification of my crude benzohydrazide. What are the most effective purification techniques?

A2: Achieving high purity is essential for the successful downstream application of your benzohydrazide. The two most effective and commonly used purification methods are:

  • Recrystallization: This is the preferred method for purifying solid benzohydrazide. Ethanol is a frequently used solvent.[1][3] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, which facilitates the formation of pure crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography over silica gel is a viable alternative.[1] The choice of eluent will depend on the polarity of your specific benzohydrazide derivative, but a mixture of ethanol and chloroform is a common starting point.[1]

Q3: I'm observing unexpected peaks in my NMR or IR spectra. What could be the cause?

A3: Extraneous peaks in your analytical data typically indicate the presence of impurities or side products. Common culprits include unreacted starting materials or byproducts from side reactions. For instance, in FT-IR spectra, the presence of a broad O-H stretch could indicate residual benzoic acid, while the characteristic N-H and C=O bands are indicative of the desired benzohydrazide.[1] A thorough comparison of your spectra with literature values and spectra of your starting materials is the first step in identifying these impurities.

Q4: What are the critical safety precautions I should take when working with hydrazine hydrate?

A4: Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic.[4][5] Therefore, stringent safety measures are imperative. Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[5][6] Personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, is mandatory.[5][6][7] In case of skin contact, rinse the affected area immediately and thoroughly with water.[8]

In-Depth Troubleshooting Guides

This section provides a more detailed examination of specific problems, their underlying causes, and step-by-step protocols for their resolution.

Issue 1: Consistently Low Reaction Yield

A persistently low yield, even after extending the reaction time, points to more fundamental issues with the reaction conditions or the purity of the reagents.

Causality: The synthesis of benzohydrazide from an ester and hydrazine, known as hydrazinolysis, is a nucleophilic acyl substitution reaction. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. For this reaction to proceed efficiently, the nucleophilicity of the hydrazine and the electrophilicity of the ester carbonyl are paramount.

Troubleshooting Protocol:

  • Verify Reagent Purity:

    • Hydrazine Hydrate: Over time, hydrazine hydrate can decompose. Use a fresh bottle or verify the concentration of your current stock.

    • Benzoate Ester: Esters can undergo hydrolysis if exposed to moisture, forming the corresponding carboxylic acid. The presence of acid can protonate the hydrazine, reducing its nucleophilicity. Ensure your ester is anhydrous.

  • Optimize Reaction Conditions:

    • Solvent: While the reaction is often run neat, using a polar protic solvent like ethanol can sometimes improve solubility and facilitate the reaction.[3]

    • Temperature: While reflux is common, excessively high temperatures can lead to the formation of side products. Experiment with running the reaction at a lower temperature for a longer duration.

  • Monitor Reaction Progress:

    • Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester.[3][9] This will give you a real-time indication of when the reaction is complete and prevent premature work-up. A typical mobile phase for this analysis is a mixture of ethyl acetate and hexane.[3]

Issue 2: Presence of a Persistent, Difficult-to-Remove Impurity

If a significant impurity co-crystallizes with your product and is difficult to remove by simple recrystallization, it may be a side product with similar polarity to your desired benzohydrazide.

Potential Side Reactions:

  • N,N'-Dibenzoylhydrazine Formation: If the initially formed benzohydrazide acts as a nucleophile and reacts with another molecule of the benzoate ester, N,N'-dibenzoylhydrazine can form. This is more likely to occur if the reaction is run for an extended period at high temperatures with a deficiency of hydrazine.

  • Hydrolysis: If there is water present in the reaction mixture, the ester can hydrolyze to benzoic acid, and the benzohydrazide product can also hydrolyze back to benzoic acid and hydrazine.[10][11]

Troubleshooting and Purification Protocol:

  • Reaction Stoichiometry Control: To minimize the formation of N,N'-dibenzoylhydrazine, ensure a slight excess of hydrazine hydrate is used throughout the reaction.[1]

  • Careful Work-up: After the reaction is complete, cooling the mixture should precipitate the benzohydrazide.[1] Thoroughly wash the precipitate with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1]

  • Advanced Purification:

    • pH Adjustment during Work-up: If benzoic acid is a suspected impurity, you can wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic impurity.

    • Column Chromatography: For stubborn impurities, column chromatography is the most effective method. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can effectively separate benzohydrazide from less polar impurities like the starting ester and more polar impurities like N,N'-dibenzoylhydrazine.

Experimental Protocols

Protocol 1: Synthesis of Benzohydrazide

This protocol outlines a standard laboratory procedure for the synthesis of benzohydrazide from methyl benzoate and hydrazine hydrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl benzoate (1.0 equivalent) and hydrazine hydrate (1.2 equivalents).[2]

  • Reflux: Heat the mixture to reflux for 2-5 hours.[1] The progress of the reaction can be monitored by TLC.[1]

  • Precipitation: After the reaction is complete, allow the flask to cool to room temperature. A white precipitate of benzohydrazide should form.[1]

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess hydrazine hydrate.[1]

  • Drying and Recrystallization: Dry the crude product. For further purification, recrystallize from hot ethanol.[1][3]

Protocol 2: TLC Monitoring of the Reaction

This protocol provides a method for monitoring the progress of the benzohydrazide synthesis.

  • Prepare the TLC Chamber: Fill a TLC chamber with a suitable mobile phase (e.g., 1:1 ethyl acetate/hexane) to a depth of about 0.5 cm.[3] Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor.[12]

  • Spot the TLC Plate: On a silica gel TLC plate, spot the starting material (methyl benzoate) in one lane, and the reaction mixture in another. A third "cospot" lane containing both the starting material and the reaction mixture is recommended to aid in identification.[9]

  • Develop and Visualize: Place the TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.[9] Visualize the spots under a UV lamp and circle them with a pencil.[12] The disappearance of the starting material spot indicates the completion of the reaction.

Data Presentation

Table 1: Troubleshooting Common Problems in Benzohydrazide Synthesis

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Yield Incomplete reaction; Impure reactants; Side reactions; Product loss during work-upIncrease reaction time/temperature; Use high-purity reagents; Use a slight excess of hydrazine hydrate; Optimize work-up procedure[1][2]
Product Fails to Precipitate Product is soluble in the reaction mixture at room temperatureCool the reaction mixture in an ice bath to induce precipitation[1]
Oily Product Presence of impurities lowering the melting pointPurify by column chromatography[1]
Discolored Product Presence of colored impuritiesTreat the hot recrystallization solution with activated charcoal before filtration[1]

Visualizations

Diagram 1: General Workflow for Benzohydrazide Synthesis and Purification

G reagents Combine Methyl Benzoate and Hydrazine Hydrate reflux Reflux for 2-5 hours reagents->reflux tlc Monitor by TLC reflux->tlc Check for completion tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete precipitate Precipitate Forms cool->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Hot Ethanol dry->recrystallize pure_product Pure Benzohydrazide recrystallize->pure_product

Caption: Experimental workflow for the synthesis and purification of benzohydrazide.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_time_temp Was reaction time/temp sufficient? start->check_time_temp increase_reflux Increase reflux time/temp check_time_temp->increase_reflux No check_purity Are reactants high purity? check_time_temp->check_purity Yes increase_reflux->check_purity use_pure Use fresh/purified reagents check_purity->use_pure No check_stoichiometry Was excess hydrazine used? check_purity->check_stoichiometry Yes use_pure->check_stoichiometry adjust_stoichiometry Use 1.2-1.5 eq. hydrazine check_stoichiometry->adjust_stoichiometry No check_workup Was product lost during workup? check_stoichiometry->check_workup Yes adjust_stoichiometry->check_workup optimize_workup Optimize precipitation and washing check_workup->optimize_workup Yes success Yield Improved check_workup->success No optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in benzohydrazide synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-methoxybenzhydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your reactions effectively. We will address common challenges encountered in the lab, from low yields to persistent impurities, in a practical question-and-answer format.

Section 1: Synthesis Fundamentals & Common Pitfalls

The synthesis of this compound typically proceeds via the hydrazinolysis of a corresponding ester, most commonly methyl 2-methoxybenzoate. While seemingly straightforward, this nucleophilic acyl substitution is sensitive to reaction conditions that can lead to competing side reactions. The primary challenge is managing the nucleophilicity of both hydrazine and the product hydrazide.

The desired reaction involves the attack of hydrazine on the ester's carbonyl carbon. However, the newly formed this compound product is also a potent nucleophile. It can react with another molecule of the starting ester, leading to the formation of an unwanted N,N'-bis(2-methoxybenzoyl)hydrazine byproduct. Minimizing this side reaction is the primary goal of optimization.

Reaction_Pathway Ester Methyl 2-Methoxybenzoate Byproduct N,N'-bis(2-methoxybenzoyl)hydrazine (Byproduct) mid Ester->mid + Hydrazine Hydrazine Hydrazine Hydrate Product This compound (Desired Product) Product->Byproduct + Ester (Side Reaction) mid->Product Desired Pathway (Hydrazinolysis)

Caption: Primary reaction pathway and common side reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound derivatives.

Q1: My reaction yield is very low or I've recovered only starting material. What's going wrong?

A1: This is a common issue often related to reactant stoichiometry, reaction temperature, or time.

  • Causality: Hydrazinolysis of esters is an equilibrium-driven process. To push the reaction towards the product, a significant excess of hydrazine hydrate is typically required.[1] Furthermore, many esters, especially those with steric hindrance or electron-donating groups, require thermal energy to react at a reasonable rate.[2][3]

  • Troubleshooting Steps:

    • Increase Hydrazine Excess: Instead of a stoichiometric amount, try using 5-10 equivalents of hydrazine hydrate relative to the ester. This shifts the equilibrium towards the hydrazide product. A Chinese patent suggests that insufficient hydrazine hydrate can dramatically lower the yield.[1]

    • Elevate the Temperature: The reaction is often performed at reflux in a suitable solvent like ethanol or methanol.[2] If you are running the reaction at room temperature, heating it to reflux is the most critical first step. For a typical reaction with methyl 2-methoxybenzoate, refluxing in ethanol for 4-12 hours is a good starting point.[3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to check for the consumption of your starting ester. If the reaction stalls, it may require a longer reaction time or a higher boiling point solvent.

    • Check Starting Material Quality: Ensure your ester is pure and the hydrazine hydrate has not degraded.

Q2: I'm observing a significant amount of a high-molecular-weight, insoluble white solid in my product. What is it and how can I prevent it?

A2: This is almost certainly the N,N'-bis(2-methoxybenzoyl)hydrazine byproduct, formed from the diacylation of hydrazine.[4]

  • Causality: Your desired product, this compound, can act as a nucleophile and attack another molecule of the starting ester. This is a classic problem in hydrazide synthesis, especially if the reaction temperature is too high for too long or if the concentration of the ester is high relative to hydrazine. Using highly reactive acylating agents like acyl chlorides exacerbates this issue.[1]

  • Troubleshooting Steps:

    • Control Reagent Addition: If using a more reactive starting material like an acyl chloride, the reaction must be performed at a very low temperature (-70°C to -78°C) with slow, controlled addition of the acyl chloride to a dilute solution of hydrazine.[5] This maintains a high local concentration of hydrazine, favoring the formation of the desired mono-acylated product.

    • Use a Large Excess of Hydrazine: As mentioned in Q1, a large excess of hydrazine statistically favors the reaction of the ester with hydrazine over the already-formed hydrazide.

    • High Dilution: Running the reaction in a larger volume of solvent can disfavor the intermolecular reaction between the product hydrazide and the starting ester.[5]

Q3: My reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

A3: Incomplete conversion suggests the reaction has reached equilibrium or the conditions are no longer optimal.

  • Causality: The alcohol byproduct (e.g., methanol from a methyl ester) can participate in a reverse reaction, especially if it's not removed. Additionally, if a base is used in subsequent derivatization steps (e.g., forming a Schiff base), any generated acid (like HCl from an acyl chloride) can protonate the hydrazine, rendering it non-nucleophilic.[5]

  • Troubleshooting Steps:

    • Reactive Distillation: For large-scale synthesis, removing the alcohol byproduct (e.g., methanol or ethanol) as it forms can effectively drive the reaction to completion. A patented method involves reactive fractionation to remove the alcohol and water, achieving yields over 90%.[1]

    • Use of a Base (for derivatization): When creating derivatives from the hydrazide using acyl chlorides, the inclusion of a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the HCl byproduct.[5]

    • Consider Microwave Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times (e.g., minutes instead of hours).[6][7][8] This is due to efficient and rapid heating of the polar reagents.

Q4: I'm struggling to purify my this compound product. What are the best practices?

A4: Purification is key to obtaining a high-quality product. The choice between recrystallization and chromatography depends on the nature of the impurities.

  • Causality: The desired hydrazide and the common diacyl byproduct can sometimes have similar polarities, making separation difficult. Residual hydrazine hydrate must also be removed.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction, quenching with a large volume of cold water is often effective. The desired hydrazide product is typically a solid that will precipitate out, while excess hydrazine hydrate and some polar impurities will remain in the aqueous layer.

    • Recrystallization: This is the most common and effective method for purifying solid hydrazides.[9] Experiment with different solvent systems. Ethanol or methanol are excellent starting points. If the product is too soluble, a mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective.

    • Column Chromatography: If recrystallization fails to remove the diacyl byproduct, silica gel column chromatography may be necessary. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.

Section 3: Optimized Experimental Protocols

Protocol A: Synthesis of this compound from Methyl 2-Methoxybenzoate

This protocol is a standard, optimized procedure for the hydrazinolysis of an ester.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methoxybenzoate (10.0 g, 60.2 mmol).

  • Reagents: Add ethanol (100 mL) to dissolve the ester. Then, add hydrazine hydrate (15.0 mL, 301 mmol, 5 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Isolation: Pour the cold reaction mixture into 300 mL of ice-cold distilled water with vigorous stirring. A white solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from hot ethanol to yield pure this compound as white, needle-like crystals.

Protocol B: Synthesis of a Schiff Base Derivative (N'-(2-Methoxybenzylidene)-2-methoxybenzohydrazide)

This protocol details the condensation reaction to form a hydrazone derivative, a common next step.[6][9]

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.66 g, 10 mmol) in ethanol (30 mL).

  • Reagents: Add 2-methoxybenzaldehyde (1.36 g, 10 mmol) to the solution. Add a catalytic amount (2-3 drops) of glacial acetic acid.[9]

  • Reaction: Heat the mixture to reflux for 3 hours.[9] The formation of the product is often indicated by a color change or the formation of a precipitate.

  • Isolation: Cool the reaction mixture to room temperature. The product will typically crystallize out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Section 4: Advanced Optimization Strategies

For challenging substrates or when aiming for process efficiency, more advanced strategies can be employed. The following workflow illustrates a logical approach to optimization.

Optimization_Workflow Start Initial Reaction Attempt (e.g., Protocol A) Eval1 Evaluate Outcome (Yield, Purity via TLC/NMR) Start->Eval1 Troubleshoot Basic Troubleshooting (Temp, Time, Stoichiometry) Eval1->Troubleshoot Low Yield / Impure Final Optimized Protocol Eval1->Final Success! Eval2 Re-evaluate Outcome Troubleshoot->Eval2 Advanced Advanced Optimization Eval2->Advanced Still Suboptimal Eval2->Final Success! Solvent Solvent Screening (Ethanol, Methanol, Dioxane) Advanced->Solvent Microwave Microwave Irradiation Advanced->Microwave Solvent->Final Microwave->Final

Caption: Logical workflow for reaction optimization.

Solvent and Catalyst Selection

The choice of solvent can influence reaction rates and selectivity. While alcohols like methanol and ethanol are standard, other solvents can be considered. For derivatization reactions, the choice of catalyst is also key.

ParameterMethanolEthanol1,4-DioxaneAcetic Acid (as catalyst)
Use Case Standard for hydrazinolysisStandard for hydrazinolysis & recrystallizationAcylation reactions[10]Schiff base formation[9]
Boiling Point ~65°C~78°C~101°C-
Advantages Good solvency, easy to removeGood solvency, common recrystallization solventHigher boiling point, good for less reactive substratesSpeeds up condensation reactions
Considerations Lower boiling point may require longer reaction timesGenerally the best starting pointMust be anhydrous for many reactionsCan cause N-acetylation of hydrazides if used as a solvent.[11]
Microwave-Assisted Synthesis

Microwave irradiation offers a powerful alternative to conventional heating, often leading to dramatic reductions in reaction time and improved yields.[7]

  • Mechanism: Microwaves directly heat the polar reactants (hydrazine, ester, solvent) leading to rapid and uniform temperature increases. This can overcome activation energy barriers more efficiently than conventional heating, which relies on slower thermal conduction.[8]

  • Application: The synthesis of 2-hydroxybenzohydrazide derivatives has been successfully achieved using microwave irradiation (160-320 Watts) for just 2-8 minutes, with yields ranging from 68-81%.[6][7] This "green chemistry" approach often reduces the need for toxic solvents and saves significant energy.[7]

References

Technical Support Center: Purification of Crude 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methoxybenzhydrazide. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to intelligently troubleshoot and adapt these methods to your specific experimental context.

Section 1: General FAQs & Initial Assessment

This section addresses preliminary questions that are crucial for deciding on a purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound product?

A: The impurity profile of your crude product is directly linked to its synthesis route. Typically, this compound is synthesized by reacting a 2-methoxybenzoic acid derivative (like an ester or acyl chloride) with hydrazine hydrate.[1][2] Consequently, the most common impurities include:

  • Unreacted Starting Materials: This can include the parent ester (e.g., methyl 2-methoxybenzoate) and, most frequently, excess hydrazine hydrate, which is often used to drive the reaction to completion.[1][3]

  • Process-Related Byproducts: Side reactions can lead to impurities such as symmetrically di-substituted hydrazides (where two acyl groups attach to one hydrazine molecule).[3]

  • Degradation Products: Depending on the reaction conditions (e.g., excessive heat), the starting materials or the product itself may degrade.[]

  • Residual Solvents: Solvents used in the synthesis or initial work-up can be carried over.[]

Q2: My crude product is a sticky oil/gum instead of a solid. What does this indicate and what should I do?

A: "Oiling out" or obtaining a non-solid crude product often suggests the presence of significant impurities that are depressing the melting point of your target compound (Pure this compound has a melting point of 78-82°C).[5] It can also be due to trapped solvent.

Initial Strategy:

  • Trituration: Try stirring the oil vigorously with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often wash away the impurities and induce the crystallization of your product.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, sometimes with gentle heating, to eliminate the possibility of trapped solvent being the cause.

  • Proceed to Chromatography/Extraction: If trituration fails, do not attempt recrystallization directly. The high impurity load makes successful crystallization unlikely. Instead, proceed directly to purification by column chromatography or acid-base extraction.

Q3: How do I choose the best initial purification method for my specific situation?

A: The optimal method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is the best choice for relatively pure (e.g., >85-90%) solid material on scales from milligrams to kilograms. It is efficient and can yield very high-purity material if a suitable solvent is found.[3]

  • Column Chromatography: This is the most versatile method for purifying complex mixtures, oils, or when separating compounds with similar polarities. It is excellent for isolating the product from both more polar (hydrazine) and less polar (starting ester) impurities.[3][6]

  • Acid-Base Extraction: This is a highly effective and scalable "work-up" technique for removing neutral or acidic impurities. Because this compound is basic, it can be selectively separated from non-basic contaminants.[7][8] It is often used before a final recrystallization step.

Section 2: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.[3] The ideal solvent will dissolve the product completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C).

Detailed Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in various solvents (see Table 1). A good solvent will dissolve the solid when heated but will show extensive precipitation upon cooling in an ice bath.[3] Ethanol or ethanol/water mixtures are often a good starting point.[2][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. Adding too much solvent is a common mistake that will lead to poor recovery.[10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[9]

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.

Data Presentation: Recrystallization Solvent Selection
SolventTypeBoiling Point (°C)Key Characteristics & Considerations
EthanolPolar Protic78Good general-purpose solvent for hydrazides; high solubility when hot, lower when cold.[9]
MethanolPolar Protic65Similar to ethanol but more polar; may have higher solubility at room temperature, potentially reducing yield.
AcetonitrilePolar Aprotic82Can be effective; test solubility carefully.
Ethyl AcetatePolar Aprotic77Often used for chromatography; may be too good a solvent for recrystallization unless mixed with a non-polar co-solvent like hexane.
WaterPolar Protic100This compound is only slightly soluble in water, making it a poor single solvent but an excellent anti-solvent for co-solvent systems (e.g., Ethanol/Water).[5]
TolueneAromatic111Good for dissolving non-polar impurities; the product itself may have limited solubility.

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution & Preparation cluster_purification Purification Steps cluster_crystallization Crystallization & Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat & Stir C All Solid Dissolved B->C Heat & Stir D Optional: Add Charcoal C->D If colored F Slow Cool to RT C->F If not colored E Optional: Hot Filtration D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Recrystallization

Q: My product "oiled out" as a liquid instead of forming crystals. What happened and how do I fix it?

A: This typically occurs for two reasons: 1) The solution is too supersaturated, or 2) The melting point of your product is depressed by impurities to a point below the temperature of the solution.[9]

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to reduce the saturation level, and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystal formation.[9]

Q: I got a very low yield of crystals. What are the likely causes?

A: Low yield is one of the most common issues.

  • Causes & Solutions:

    • Too much solvent was added: This is the most frequent error. The solution was not saturated, so the product remained dissolved even when cold.[9][10] -> Evaporate the excess solvent from the filtrate and try to crystallize a second crop.

    • Premature crystallization: The product crystallized in the filter paper during hot filtration. -> Ensure the funnel and receiving flask are sufficiently pre-heated.

    • Washing with room-temperature solvent: Washing the collected crystals with solvent that isn't ice-cold will redissolve some of your product. -> Always use ice-cold solvent for washing.

Q: My final crystals are still yellow/brown. How do I get a pure white product?

A: This indicates the presence of colored, non-volatile impurities.

  • Solution: Redissolve the colored crystals in the minimum amount of hot solvent and add a small spatula tip of activated charcoal. Boil the solution for 2-5 minutes (the charcoal adsorbs the colored impurities). Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps as normal.[9]

Section 3: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase (eluent) flows through it.[3]

Detailed Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities.[6]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar eluent you will use. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent like dichloromethane.

    • Wet Loading: Carefully add the solution directly to the top of the silica bed.

    • Dry Loading: For less soluble materials, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often gives better resolution.

  • Elution: Begin passing the eluent through the column. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your compounds.[3]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) to obtain the purified this compound.[3]

Visualization: Column Chromatography Workflow

G A 1. TLC Analysis (Determine Eluent) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Wet or Dry Loading) B->C D 4. Elute with Solvent C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F F->D Adjust Polarity G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H

Caption: Standard workflow for purification by silica gel column chromatography.

Troubleshooting Column Chromatography

Q: How can I effectively remove residual hydrazine hydrate using a column?

A: Hydrazine is highly polar and has a strong affinity for silica gel. It should "stick" to the top of the column under typical normal-phase conditions (e.g., Hexane/Ethyl Acetate).[12] Elute your less polar this compound product first. The hydrazine will either remain on the column or require a very polar solvent (like methanol with a small amount of ammonia) to be eluted.

Q: The separation between my product and an impurity is poor (overlapping spots on TLC/fractions). How can I improve it?

A: Poor resolution is a common challenge.

  • Solutions:

    • Optimize Mobile Phase: Decrease the polarity of your eluent system. Running the column more slowly can often dramatically improve separation. A shallower gradient (if using one) is also effective.

    • Change Solvent System: Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.

    • Check Column Packing: Air bubbles or cracks in the silica bed can lead to band broadening and poor separation. If this is suspected, the column must be repacked.

    • Don't Overload the Column: Using too much crude material for the amount of silica will result in poor separation. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Section 4: Purification by Acid-Base Extraction

This technique leverages the basic nitrogen atoms of the hydrazide functional group. By treating an organic solution of the crude product with an aqueous acid, the basic this compound is protonated, forming a salt that is soluble in the aqueous layer, while neutral impurities remain in the organic layer.[7][13]

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.[13]

  • Separation: Allow the layers to separate. The protonated this compound salt will be in the top aqueous layer (if using DCM) or bottom aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.

  • Re-extraction: To ensure complete recovery, extract the organic layer one or two more times with fresh aqueous acid, combining all aqueous extracts.

  • Back-Wash: (Optional but recommended) "Wash" the combined acidic aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.[14]

  • Neutralization & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). The neutral this compound will precipitate out of the solution.[15]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization: Acid-Base Separation Flowchart

G start Crude Mixture (Product, Neutral Impurity, Acidic Impurity) in Organic Solvent op1 Extract with aq. HCl start->op1 organic1 Organic Layer: Neutral Impurity Acidic Impurity op1->organic1 Phase 1 aqueous1 Aqueous Layer: Product-HCl Salt op1->aqueous1 Phase 2 op2_org Extract with aq. NaHCO3 organic1->op2_org op2_aq Add aq. NaOH Precipitate aqueous1->op2_aq organic2 Organic Layer: Neutral Impurity op2_org->organic2 aqueous2 Aqueous Layer: Acidic Impurity Salt op2_org->aqueous2 product Pure Product (Solid) op2_aq->product

References

how to overcome solubility issues with 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for 2-Methoxybenzhydrazide. As Senior Application Scientists, we understand that navigating the experimental nuances of compounds like this compound is critical to the success of your research. This guide is designed to provide you with in-depth, practical solutions to one of the most common challenges encountered with this compound: solubility. We will explore the underlying chemical principles governing its solubility and provide a series of troubleshooting steps and protocols to ensure you can confidently prepare and utilize this compound in your experiments.

Understanding this compound

This compound is a hydrazide derivative of benzoic acid. Its s[1][2]tructure, containing both a hydrophobic benzene ring and a more polar hydrazide group, gives it a nuanced solubility profile. It is classified as slightly soluble in water. The p[3][4]resence of the hydrazide group, with its capacity for hydrogen bonding, allows for some interaction with polar solvents, while the methoxy-substituted benzene ring contributes to its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound has limited solubility in water due to the presence of the non-polar benzene ring. While[3][4] the hydrazide group can form hydrogen bonds with water, the hydrophobic nature of the rest of the molecule prevents it from readily dissolving, especially at higher concentrations.

Q2: What are the best initial solvents to try for dissolving this compound?

A2: For creating stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points. For s[5]ubsequent dilutions into aqueous media, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent.

Q3[6]: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?

A3: Yes, pH can significantly influence the solubility of hydrazides. The hydrazide group has basic properties and can be protonated under acidic conditions. This [7]protonation results in a charged species that is generally more soluble in aqueous media. Therefore, carefully lowering the pH of your aqueous buffer may enhance the solubility of this compound.

Q4: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer, but it precipitated out over time. What is happening?

A4: This is a common phenomenon known as "crashing out" and often occurs when a supersaturated solution is formed. While[8] the compound may initially appear to be dissolved, the solution is thermodynamically unstable, and the compound will eventually precipitate to reach its true, lower thermodynamic solubility. To avoid this, it is important to work below the compound's thermodynamic solubility limit for your final solution concentration.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing solubility challenges with this compound.

Step 1: Solvent Selection and Optimization

The principle of "like dissolves like" is a fundamental concept in determining solubility. 2-Met[8]hoxybenzhydrazide has both polar and non-polar characteristics, making a tiered approach to solvent selection effective.

Initial Solvent Screening:

  • Polar Aprotic Solvents: DMSO and DMF are powerful solvents for a wide range of organic compounds and are a good first choice for preparing concentrated stock solutions.

  • [5]Alcohols: Methanol and ethanol can also be effective, particularly if a less polar solvent than DMSO or DMF is desired.

Co[5]-Solvent Strategy:

For experiments requiring an aqueous environment, a co-solvent system is often necessary.

  • Prepare a Concentrated Stock: Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol).

  • Dilute into Aqueous Buffer: Slowly add the concentrated stock solution to your aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

Table 1: Recommended Solvents for this compound

SolventTypePolarityNotes
WaterPolar ProticHighSlightly soluble
M[3][4]ethanolPolar ProticHighGood starting point
EthanolPolar ProticHighGood starting point
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent for stock solutions
D[5]imethylformamide (DMF)Polar AproticHighExcellent for stock solutions
D[5]ichloromethane (DCM)Non-polarLowCan be used for extractions
Ethyl AcetateModerately PolarMediumCan be used for extractions
Step 2: The Power of pH Adjustment

The hydrazide functional group is weakly basic and can be protonated in acidic conditions. This [9]ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions.

Pr[7]otocol for pH-Mediated Solubilization:

  • Prepare a Suspension: Suspend the this compound in your desired aqueous buffer.

  • Acidify the Solution: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.

  • Determine the Optimal pH: Note the pH at which the compound fully dissolves. Be mindful that significant changes in pH may affect your downstream experimental conditions.

Step 3: Temperature and Sonication

For some compounds, increasing the temperature can enhance solubility. However, this should be approached with caution as excessive heat can lead to degradation.

  • Gentle Warming: Gently warm the solvent to 30-40°C while attempting to dissolve the compound. Always check the compound's stability at elevated temperatures.

  • Sonication: Using a sonicator bath can help to break down solid aggregates and increase the surface area available for solvation, which can accelerate the dissolution process.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with this compound.

G start Start: Solubility Issue with This compound solvent Step 1: Solvent Selection - Try DMSO or DMF for stock. - Use co-solvent method for aqueous solutions. start->solvent dissolved1 Is the compound dissolved? solvent->dissolved1 ph_adjust Step 2: pH Adjustment - Lower pH of aqueous buffer. - Monitor for dissolution. dissolved1->ph_adjust No success Success: Compound is Solubilized Proceed with experiment. dissolved1->success Yes dissolved2 Is the compound dissolved? ph_adjust->dissolved2 temp_sonic Step 3: Temperature/Sonication - Gentle warming (30-40°C). - Use sonicator bath. dissolved2->temp_sonic No dissolved2->success Yes dissolved3 Is the compound dissolved? temp_sonic->dissolved3 dissolved3->success Yes fail Consult Further: - Consider alternative derivatives. - Re-evaluate experimental design. dissolved3->fail No

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (MW: 166.18 g/mol )

  • D[1]imethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh the Compound: Accurately weigh out 1.66 mg of this compound and place it into a clean, dry microcentrifuge tube or glass vial.

  • Add Solvent: Add 100 µL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless to pale yellow solution should be obtained.

  • [10]Storage: Store the stock solution at -20°C, protected from light and moisture.

Conclusion

Overcoming solubility issues with this compound is achievable through a systematic and informed approach. By understanding the chemical nature of the compound and employing the strategies outlined in this guide—from solvent selection and pH adjustment to the use of co-solvents and gentle heating—researchers can confidently prepare solutions for their experiments. For further assistance, please do not hesitate to contact our technical support team.

References

preventing side product formation in 2-Methoxybenzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxybenzhydrazide (CAS No. 7466-54-8).[1][2][3] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound from methyl 2-methoxybenzoate and hydrazine?

The principal and most frequently encountered side product is 1,2-bis(2-methoxybenzoyl)hydrazine . This molecule, also known as a diacylhydrazine or bishydrazide, forms when a second molecule of the starting ester, methyl 2-methoxybenzoate, reacts with the desired product, this compound.[4][5]

Q2: What is the reaction mechanism that leads to the formation of the 1,2-bis(2-methoxybenzoyl)hydrazine side product?

The formation of both the desired product and the side product are competing acylation reactions.

  • Desired Reaction: The synthesis begins with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of methyl 2-methoxybenzoate. This forms a tetrahedral intermediate which then eliminates methanol to yield this compound.

  • Side Reaction: The newly formed this compound is also a nucleophile. The terminal -NH2 group can attack the carbonyl carbon of another molecule of methyl 2-methoxybenzoate. This second acylation event, following the same mechanistic pathway, results in the formation of the symmetrical 1,2-bis(2-methoxybenzoyl)hydrazine. The formation of such diacyl hydrazide intermediates is a known pathway in related syntheses.[6]

Reaction and Side-Product Mechanism

Below is a diagram illustrating the reaction pathways for the formation of this compound and the subsequent formation of the 1,2-bis(2-methoxybenzoyl)hydrazine side product.

G Ester Methyl 2-Methoxybenzoate (Electrophile) SideProduct 1,2-bis(2-methoxybenzoyl)hydrazine (Side Product) Ester->SideProduct midpoint Ester->midpoint + Hydrazine Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->midpoint Product This compound (Desired Product) Product->SideProduct + Methyl 2-Methoxybenzoate (Secondary Reaction) midpoint->Product Nucleophilic Acyl Substitution (Primary Reaction)

Caption: Reaction pathways in this compound synthesis.

Troubleshooting Guide: Minimizing Side Product Formation

This section provides actionable strategies to suppress the formation of 1,2-bis(2-methoxybenzoyl)hydrazine.

Issue 1: High Levels of Diacylhydrazine Impurity Detected

Cause: This is often a result of suboptimal reaction parameters that favor the secondary acylation reaction over the primary one. Key factors include the molar ratio of reactants, reaction temperature, and reaction time.

Solution: Parameter Optimization

A systematic approach to optimizing reaction conditions is crucial. The following table outlines recommended starting points and adjustments.

ParameterStandard ProtocolTroubleshooting Adjustment & Rationale
Molar Ratio (Hydrazine:Ester)1:1 to 2:1Increase to 3:1 to 5:1 . Using a significant excess of hydrazine hydrate increases the probability of the ester reacting with hydrazine instead of the already-formed hydrazide, effectively outcompeting the side reaction.[7][8]
Temperature Reflux (often in Ethanol)Lower the temperature . High temperatures can accelerate the rate of the second acylation. Conduct the reaction at a lower, controlled temperature (e.g., 50-60 °C) and monitor progress by TLC.
Reaction Time 2-6 hoursMonitor closely with TLC . Prolonged reaction times, especially at elevated temperatures, provide more opportunity for the side product to form. Stop the reaction as soon as the starting ester is consumed.[9]
Mode of Addition All reagents mixed at onceSlowly add the ester to the hydrazine solution . This maintains a high concentration of hydrazine relative to the ester throughout the reaction, minimizing the chance for the product hydrazide to react with the ester.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates the troubleshooting strategies discussed above to minimize the formation of the diacylhydrazine side product.

Materials:

  • Methyl 2-methoxybenzoate

  • Hydrazine hydrate (85% or higher)

  • Ethanol (reagent grade)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (5.0 equivalents) and ethanol.

  • Reagent Addition: Begin stirring the hydrazine solution and warm it to 50 °C.

  • Slowly add methyl 2-methoxybenzoate (1.0 equivalent) dropwise to the stirred hydrazine solution over 30-60 minutes.

  • Reaction: Maintain the reaction temperature at 50-60 °C and monitor the reaction progress every hour using Thin Layer Chromatography (TLC).

  • Workup: Once TLC indicates the complete consumption of the starting ester, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. The product will often precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water or a minimal amount of cold ethanol to remove excess hydrazine. Recrystallization from ethanol or methanol can be performed for further purification if necessary.[9]

Q3: How can I effectively remove the 1,2-bis(2-methoxybenzoyl)hydrazine side product if it has already formed?

Answer: Purification can be achieved through recrystallization, leveraging the solubility differences between the desired product and the side product.

  • Solubility Profile: 1,2-bis(2-methoxybenzoyl)hydrazine is generally less soluble in common alcoholic solvents (like ethanol and methanol) compared to the more polar this compound.

  • Recrystallization Protocol:

    • Dissolve the crude product mixture in a minimum amount of hot ethanol or methanol.

    • Allow the solution to cool slowly to room temperature. The less soluble diacylhydrazine side product should precipitate out first.

    • Filter this solid off.

    • Cool the remaining filtrate further (e.g., in an ice bath or refrigerator) to crystallize the desired this compound.

    • Collect the crystals of the desired product by filtration.

    • Assess purity by melting point and/or HPLC/TLC. Repeat the recrystallization if necessary.

Logic and Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting this synthesis.

G start Start Synthesis reaction Run Reaction: Methyl 2-Methoxybenzoate + Hydrazine Hydrate start->reaction tlc_check Monitor by TLC/HPLC reaction->tlc_check ester_present Starting Ester Still Present? tlc_check->ester_present continue_rxn Continue Reaction ester_present->continue_rxn Yes workup Reaction Complete: Proceed to Workup ester_present->workup No continue_rxn->tlc_check purity_check Assess Purity of Crude Product workup->purity_check pure Product is Pure (>98%) purity_check->pure Yes impure Significant Side Product Detected purity_check->impure No end End pure->end recrystallize Perform Recrystallization impure->recrystallize reoptimize Re-evaluate & Optimize Reaction Conditions impure->reoptimize If purification is ineffective recrystallize->purity_check reoptimize->reaction

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxybenzhydrazide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxybenzhydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during laboratory and preclinical production. Here, we combine established chemical principles with field-tested insights to ensure your synthesis is efficient, reproducible, and scalable.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most widely adopted method for synthesizing this compound is the hydrazinolysis of a 2-methoxybenzoate ester (typically the methyl or ethyl ester) with hydrazine hydrate.[1][2][3] This reaction is generally high-yielding and proceeds under relatively mild conditions, making it amenable to scale-up.[4][5]

Reaction Scheme: Methyl 2-methoxybenzoate reacts with hydrazine hydrate to yield this compound and methanol as a byproduct.

Q2: What are the critical safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is a hazardous chemical and requires strict safety protocols.[6][7][8][9] It is acutely toxic, corrosive, and a suspected carcinogen.[8][9]

Essential Safety Measures:

  • Ventilation: Always handle hydrazine hydrate in a certified chemical fume hood to avoid inhalation of toxic vapors.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash-proof goggles, a face shield, and a flame-resistant lab coat.[8][9]

  • Handling: Avoid heating hydrazine hydrate to high temperatures or allowing it to dry out, as this can create an explosion hazard.[7] It is also incompatible with oxidizing agents.[7]

  • Spill & Waste Management: Neutralize spills with a dilute solution of hydrogen peroxide (5-10%).[7] Dispose of hydrazine-containing waste in clearly labeled, dedicated containers.[8]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2][10] A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting ester will have a higher Rf value than the more polar product, this compound. The reaction is considered complete when the starting ester spot is no longer visible on the TLC plate.

Q4: What is a typical yield for this reaction at a laboratory scale?

Yields for the synthesis of this compound from its corresponding ester and hydrazine hydrate are generally reported to be in the range of 78% to over 90% at a laboratory scale.[1][4][11]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction Solution: Increase the reaction time and continue to monitor by TLC. The reaction of esters with hydrazine hydrate can sometimes be slower than anticipated, especially at lower temperatures. Refluxing for several hours is a common practice.[1][12]
Insufficient Hydrazine Hydrate Solution: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents).[1] This drives the reaction equilibrium towards the product side, ensuring the complete conversion of the starting ester. Some procedures even recommend a much larger excess (15-20x).[5]
Poor Quality Reagents Solution: Ensure the 2-methoxybenzoate ester is of high purity. Impurities can interfere with the reaction. Confirm the concentration of the hydrazine hydrate solution, as it can absorb atmospheric carbon dioxide over time, reducing its reactivity.
Hydrolysis of the Ester Solution: If using a lower grade of hydrazine hydrate with a high water content, or if the reaction is run for an extended period, hydrolysis of the starting ester to 2-methoxybenzoic acid can occur. This can be minimized by using a higher concentration of hydrazine hydrate and avoiding unnecessarily long reaction times.
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps & Scientific Rationale
Product is an Oil or Gummy Solid Solution: This can occur if the product is impure or if residual solvent is present. After the reaction, ensure the solvent is completely removed under reduced pressure.[1] Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities and may induce crystallization.[1]
Product Contaminated with Unreacted Hydrazine Hydrate Solution: Unreacted hydrazine hydrate can be removed by washing the crude product with cold water.[5] this compound is only slightly soluble in water, while hydrazine hydrate is very soluble.[13] Alternatively, recrystallization from a suitable solvent like ethanol or methanol is highly effective.[12]
Formation of Side Products Solution: A potential side product is the diacylhydrazine, formed by the reaction of two molecules of the ester with one molecule of hydrazine. Using a sufficient excess of hydrazine hydrate can suppress the formation of this dimer.[5]
Problem 3: Challenges in Scaling Up the Synthesis
Potential Cause Troubleshooting Steps & Scientific Rationale
Exothermic Reaction Solution: The reaction of esters with hydrazine hydrate can be exothermic. When scaling up, add the hydrazine hydrate portion-wise to the reaction mixture to control the temperature. An ice bath may be necessary to maintain the desired reaction temperature, especially during the initial addition.
Inefficient Mixing Solution: In larger reaction vessels, ensure efficient mechanical stirring to maintain a homogenous reaction mixture. This is crucial for consistent heat transfer and for ensuring all reactants are in close contact.
Product Precipitation During Reaction Solution: In some cases, the product may start to precipitate out of the reaction mixture as it forms, especially if the reaction is concentrated. This can hinder stirring and lead to an incomplete reaction. It may be necessary to use a larger volume of solvent to maintain a stirrable slurry.
Work-up and Isolation at Scale Solution: Filtration of large quantities of solid can be time-consuming. Consider using a larger filtration apparatus, such as a Nutsche filter, for more efficient solid-liquid separation. Ensure adequate ventilation during the handling of large quantities of the product and solvents.

III. Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • Methyl 2-methoxybenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-methoxybenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • To the resulting solid, add hexane and stir to form a slurry.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the product under vacuum to obtain this compound as a white solid.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IV. Visualizations

Synthesis_Pathway Start Methyl 2-methoxybenzoate Product This compound Start->Product Reflux Reagent Hydrazine Hydrate (in Ethanol) Reagent->Product Byproduct Methanol

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Product Yield? Check_Completion Check TLC for Starting Material Start->Check_Completion Yes Failure Consult Further Start->Failure No Increase_Time Increase Reaction Time Check_Completion->Increase_Time Starting Material Present Check_Reagents Check Reagent Purity & Stoichiometry Check_Completion->Check_Reagents No Starting Material Increase_Time->Check_Completion Increase_Hydrazine Use Excess Hydrazine Hydrate Check_Reagents->Increase_Hydrazine Stoichiometry Issue Check_Reagents->Failure Reagent Quality Issue Success Problem Resolved Increase_Hydrazine->Success

Caption: Troubleshooting workflow for low yield.

V. References

  • Fisher Scientific. (2010, April 19). Hydrazine hydrate - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from --INVALID-LINK--

  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. Retrieved from --INVALID-LINK--

  • Environmental Health & Safety, University of Colorado Boulder. Hydrazine. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate. Retrieved from --INVALID-LINK--

  • Ara, I., et al. (2007). 2-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4687. Retrieved from --INVALID-LINK--

  • Guidechem. This compound | CAS No.7466-54-8 Synthetic Routes. Retrieved from --INVALID-LINK--

  • El-Faham, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35893-35913. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. 4-Methoxybenzhydrazide 97 3290-99-1. Retrieved from --INVALID-LINK--

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 473-482. Retrieved from --INVALID-LINK--

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound. Retrieved from --INVALID-LINK--

  • Isnaeni, S., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. International Journal of Pharmaceutical and Clinical Research, 9(1). Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Development and Assessment of Green Synthesis of Hydrazides. Retrieved from --INVALID-LINK--

  • Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 213-218. Retrieved from --INVALID-LINK--

  • Google Patents. (2010). CN101704838A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. Retrieved from --INVALID-LINK--

  • Fisher Scientific. This compound, 98+%. Retrieved from --INVALID-LINK--

  • Ley, S. V., et al. (2020). A safe and efficient continuous-flow synthesis of peptides. Reaction Chemistry & Engineering, 5(4), 753-759. Retrieved from --INVALID-LINK--

  • Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Medicinal Chemistry, 9(5), 685-693. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, March 24). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024, June 2). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part.... Retrieved from --INVALID-LINK--

  • Smith, R. F., et al. (1975). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry, 40(13), 1853-1855. Retrieved from --INVALID-LINK--

  • NIST WebBook. This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • Wang, C., et al. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 26(11), 3326. Retrieved from --INVALID-LINK--

  • Google Patents. (2016). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from --INVALID-LINK--

  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from --INVALID-LINK--

  • Google Patents. (2023). WO2023242712A1 - Process for the purification of 2-methoxyestradiol from 4. Retrieved from --INVALID-LINK--

  • NIST WebBook. This compound. Retrieved from --INVALID-LINK--

  • Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1551. Retrieved from --INVALID-LINK--

  • Scholars @ UT Health San Antonio. (2000). Synthesis and chemical characterization of 2-methoxy-N>10>-substituted acridones needed to reverse vinblastine resistance in multidrug resistant (MDR) cancer cells. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide monohydrate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Characterization of 2-Methoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-methoxybenzhydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: I am seeing a persistent impurity in my reaction mixture that has a similar polarity to my desired this compound derivative. How can I improve the purification?

A1: This is a common issue arising from either unreacted starting materials or the formation of side products.

  • Causality: The structural similarity between your target compound and impurities, such as unreacted substituted benzaldehydes or the corresponding carboxylic acids (formed via oxidation), often leads to co-elution in normal-phase chromatography.

  • Troubleshooting Protocol:

    • Reaction Monitoring: First, ensure your reaction has gone to completion using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a slight excess of one reagent.

    • Aqueous Workup: Perform an acidic and basic aqueous wash. A dilute HCl wash will remove any unreacted hydrazine starting material, while a dilute NaOH or NaHCO₃ wash will remove acidic impurities.

    • Recrystallization: this compound derivatives are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective for removing closely-related impurities.

    • Chromatography Optimization: If chromatography is necessary, consider switching to a different stationary phase or employing gradient elution. For polar compounds, reverse-phase HPLC can provide better separation.[1][2]

Analytical Characterization

This section provides troubleshooting for common analytical techniques used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q2: My ¹H NMR spectrum is showing more peaks than expected, and some are broad. What could be the cause?

A2: This is often attributable to the presence of rotamers (rotational isomers).[3][4]

  • Causality: The amide (C-N) bond in the hydrazide moiety has a partial double bond character, which restricts free rotation. This can lead to the presence of two or more conformers that are slowly interconverting on the NMR timescale, resulting in a doubling or broadening of signals.[3]

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 50-80 °C).[3][5] If rotamers are present, the increased rate of rotation will cause the distinct signals to coalesce into a single, averaged peak.[3]

    • 2D NMR (EXSY/NOESY): An Exchange Spectroscopy (EXSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm if protons are undergoing chemical exchange.[6][7] Cross-peaks between the doubled signals are indicative of an exchange process, confirming the presence of rotamers.[3][6]

    • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and sometimes simplify the spectrum.[5]

Q3: The integration of my aromatic protons is inaccurate due to overlap with the residual solvent peak. What can I do?

A3: This is a common issue when using solvents like chloroform-d.

  • Troubleshooting Protocol:

    • Switch Solvents: The simplest solution is to use a different NMR solvent whose residual peak does not overlap with your signals of interest, such as acetone-d₆ or acetonitrile-d₃.[5]

    • Solvent Suppression: If changing the solvent is not feasible, modern NMR spectrometers have solvent suppression pulse sequences that can significantly reduce the intensity of the solvent peak.

dot graph "NMR_Troubleshooting_Workflow" { layout="dot"; rankdir="TB"; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

Start [label="Complex ¹H NMR Spectrum", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckRotamers [label="Hypothesis:\nPresence of Rotamers?", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; VT_NMR [label="Perform Variable\nTemperature (VT) NMR", shape="box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EXSY_NOESY [label="Perform 2D EXSY/NOESY\nExperiment", shape="box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventChange [label="Change NMR Solvent", shape="box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeVT [label="Signals Coalesce?", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze2D [label="Cross-peaks Observed?", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; ConfirmRotamers [label="Conclusion:\nRotamers Confirmed", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Re-evaluate [label="Conclusion:\nOther Impurities or\nStructural Issues", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CheckRotamers; CheckRotamers -> VT_NMR [label="Yes"]; VT_NMR -> AnalyzeVT; AnalyzeVT -> ConfirmRotamers [label="Yes"]; AnalyzeVT -> EXSY_NOESY [label="No/Unclear"]; EXSY_NOESY -> Analyze2D; Analyze2D -> ConfirmRotamers [label="Yes"]; Analyze2D -> SolventChange [label="No"]; SolventChange -> Re-evaluate; CheckRotamers -> Re-evaluate [label="No"]; } caption: "Workflow for diagnosing complex ¹H NMR spectra."

Mass Spectrometry (MS)

Q4: I am having trouble obtaining a clear molecular ion peak in my Electrospray Ionization (ESI) mass spectrum. What are the likely causes?

A4: The absence or low intensity of the molecular ion can be due to in-source fragmentation or poor ionization.

  • Causality: this compound derivatives can be susceptible to fragmentation under certain ESI conditions. The hydrazide bond can be labile. Additionally, the polarity and pH of the solvent can significantly impact ionization efficiency.[8]

  • Troubleshooting Protocol:

    • Optimize ESI Source Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.[9]

    • Adjust Mobile Phase: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) to the mobile phase can promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.[10]

    • Consider Adduct Formation: Look for common adducts such as [M+Na]⁺ or [M+K]⁺, which can sometimes be more stable and prominent than the [M+H]⁺ ion.

    • Use a Softer Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide a more prominent molecular ion for less polar compounds.[8]

Q5: What are the expected fragmentation patterns for this compound derivatives in MS/MS?

A5: Tandem mass spectrometry (MS/MS) will typically show characteristic fragmentation patterns.

  • Expected Fragmentation:

    • Cleavage of the N-N bond.

    • Cleavage of the amide C-N bond, often resulting in a stable benzoyl cation.[11]

    • Loss of small neutral molecules like H₂O, NH₃, or CO.[8]

    • Fragmentation of the methoxy-substituted aromatic ring.[12]

Precursor Ion Typical Fragment Ions Plausible Neutral Loss
[M+H]⁺Ion corresponding to the 2-methoxybenzoyl cationLoss of the substituted hydrazine moiety
[M+H]⁺Ion corresponding to the protonated substituted hydrazineLoss of 2-methoxybenzaldehyde

dot graph "MS_Fragmentation_Pathway" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

M_H [label="[M+H]⁺\n(Precursor Ion)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragment1 [label="2-Methoxybenzoyl\nCation", shape="record", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragment2 [label="Protonated Substituted\nHydrazine", shape="record", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutral1 [label="- Substituted Hydrazine", shape="plaintext"]; Neutral2 [label="- 2-Methoxybenzaldehyde", shape="plaintext"];

M_H -> Fragment1 [label="CID"]; M_H -> Fragment2 [label="CID"]; Fragment1 -> Neutral1 [style="invis"]; Fragment2 -> Neutral2 [style="invis"]; } caption: "Common MS/MS fragmentation pathways."

High-Performance Liquid Chromatography (HPLC)

Q6: I am observing poor peak shape (tailing or fronting) in my reverse-phase HPLC analysis. How can I improve this?

A6: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The basic nitrogen atoms in the hydrazide moiety can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[2] Peak fronting can be a sign of column overload.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: Add a modifier to the mobile phase. For basic compounds like hydrazides, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can protonate the analyte and mask the silanol interactions, leading to improved peak shape.

    • Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) that has fewer active silanol groups.[13]

    • Reduce Sample Concentration: If peak fronting is observed, dilute your sample to avoid overloading the column.[14]

    • Check for Co-elution: Poor peak shape can also be a result of an unresolved impurity. Adjusting the mobile phase composition or gradient may be necessary.[1]

Q7: My retention times are shifting between runs. What is causing this instability?

A7: Retention time variability is typically caused by changes in the mobile phase composition, temperature, or column equilibration.[14]

  • Troubleshooting Protocol:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Even a 1% change in the organic solvent concentration can significantly alter retention times.[2] Use a buffer if analyzing ionizable compounds to maintain a constant pH.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when running a gradient.[14]

    • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[14]

    • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Solid-State Characterization

Q8: I have obtained different melting points and solubility for different batches of the same compound. Could this be due to polymorphism?

A8: Yes, this is a strong indication of polymorphism.

  • Causality: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[15][16] These different forms can have distinct physicochemical properties, including melting point, solubility, and stability.[16][17] Hydrazone derivatives are known to exhibit polymorphism.[17][18][19]

  • Investigative Protocol:

    • Differential Scanning Calorimetry (DSC): This technique can identify different polymorphs by their unique melting points and phase transitions.

    • Powder X-ray Diffraction (PXRD): Each crystalline form will produce a characteristic diffraction pattern, making PXRD a definitive tool for identifying polymorphs.

    • Thermogravimetric Analysis (TGA): TGA can help determine if different forms are solvates or hydrates by measuring weight loss upon heating.[20]

    • Solvent Recrystallization Screen: Attempting to recrystallize the compound from a variety of solvents under different conditions can often lead to the isolation of different polymorphic forms.[17]

References

refining experimental protocols involving 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxybenzhydrazide (CAS No. 7466-54-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining experimental protocols involving this versatile chemical intermediate. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Section 1: Compound Characteristics & Handling FAQs

This section addresses the most immediate questions regarding the physical and chemical properties of this compound, which are foundational to successful experimental design.

Physicochemical Properties Summary

A clear understanding of the compound's properties is the first step in preventing experimental failure. Key data is summarized below.

PropertyValueSource & Comments
CAS Number 7466-54-8[1][2][3]
Molecular Formula C₈H₁₀N₂O₂[1][2][4]
Molecular Weight 166.18 g/mol [1][3][4]
Appearance Off-white to light brown solid[1]
Melting Point 78-82°C[1][3]
Water Solubility Slightly soluble[1][3]
Recommended Storage Room Temperature, in a dry, well-ventilated place[1]
Frequently Asked Questions: Handling & Preparation

Question: What is the optimal way to store this compound to ensure its long-term stability?

Answer: this compound is a stable solid under standard conditions and should be stored at room temperature in a tightly sealed container to protect it from moisture and light.[1] The hydrazide functional group can be susceptible to oxidation and hydrolysis over extended periods, especially if improperly stored. For long-term storage (>1 year), we recommend storing the compound in a desiccator. There is no need for refrigeration, which can sometimes lead to moisture condensation upon removal.

Question: I'm struggling with dissolving this compound for my aqueous cell culture media. It keeps precipitating. What is the correct procedure?

Answer: This is the most common challenge researchers face, owing to its very limited water solubility.[1][3] Direct dissolution in aqueous buffers or media will invariably lead to poor solubility and precipitation. The key is to use a two-step dissolution process.

  • Expertise & Experience: The hydrazide moiety and the benzene ring contribute to the compound's hydrophobicity. A high-purity, anhydrous-grade organic solvent is required to first create a concentrated stock solution. We strongly recommend using Dimethyl Sulfoxide (DMSO).

  • Trustworthiness (Self-Validating Protocol): The protocol below includes a critical quality control check to ensure the compound is fully dissolved before it is introduced to your experimental system.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Use anhydrous DMSO.

  • Calculation: Determine the mass of this compound required for your desired stock concentration (e.g., 10 mM or 50 mM). We do not recommend creating stock solutions above 100 mM as this approaches the saturation limit in DMSO.

  • Dissolution: Add the appropriate volume of DMSO to your weighed compound. Vortex vigorously for 2-5 minutes. Gentle warming in a 37°C water bath can aid dissolution but is often not necessary.

  • Quality Control (Critical Step): Visually inspect the solution against a light source. It should be completely clear with no visible particulates. If particulates remain, continue vortexing or sonicate for 5 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Question: After preparing my DMSO stock, how do I dilute it into my aqueous assay buffer or cell media without it crashing out?

Answer: This is the second critical step where precipitation can occur. The key is to perform a serial or intermediate dilution and to ensure rapid mixing. Never add a small volume of concentrated DMSO stock directly into a large volume of aqueous solution.

The diagram below illustrates the recommended workflow to maintain solubility.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution for Assay solid Weigh Solid This compound dmso Add Anhydrous DMSO solid->dmso stock Vortex/Sonicate to create 10-50 mM Concentrated Stock dmso->stock intermediate Perform Intermediate Dilution in Media/Buffer (e.g., to 1 mM) stock->intermediate Pipette stock into media while vortexing qc QC: Visual Check for Clarity stock->qc working Make Final Dilution to Working Concentration (e.g., 1-100 µM) intermediate->working assay Add to Experimental System (Cells, Enzyme, etc.) working->assay qc->intermediate caption Workflow for Compound Solubilization

Caption: Recommended workflow for preparing this compound solutions.

Section 2: Troubleshooting Experimental Assays

This compound and its derivatives are often explored for various biological activities, including roles as enzyme inhibitors or modulators of signaling pathways like Hedgehog signaling.[5] Failures in these assays can often be traced back to a few common root causes.

Troubleshooting Guide: Common Experimental Failures
IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or No Biological Activity 1. Compound Precipitation: The working concentration is too high for the final DMSO concentration, causing the compound to fall out of solution.• Ensure the final DMSO concentration in your assay is consistent across all conditions and typically ≤0.5%.• Perform a solubility test: prepare the highest working concentration in your final buffer/media and check for clarity/precipitation after 30-60 minutes.
2. Compound Degradation: The hydrazide moiety is unstable in your specific assay buffer (e.g., extreme pH, presence of strong oxidizing/reducing agents).• Prepare fresh working solutions from your frozen stock for each experiment.• Check the pH and composition of your assay buffer.
3. Incorrect Mechanism Hypothesis: The compound may not be active against your specific target or in your chosen cell line.• Include a positive control compound known to elicit the desired effect.• Test a broad concentration range (e.g., logarithmic dilution series from 100 µM down to 1 nM).
High Background in Fluorescence/Luminescence Assays 1. Autofluorescence: The compound itself is fluorescent at the excitation/emission wavelengths of your assay.• Run a "compound only" control (your highest concentration of this compound in assay buffer without cells/enzyme) to measure its intrinsic signal.• Subtract this background from your experimental wells.
2. Assay Interference: The compound is directly inhibiting or activating your reporter enzyme (e.g., Luciferase, HRP).• Perform a counter-screen with the purified reporter enzyme to check for direct inhibition.
Low Yield in Synthesis of Derivatives 1. Poor Reaction Conditions: Inefficient condensation with an aldehyde/ketone. Hydrazide-to-hydrazone conversions are equilibrium-driven.• Use a dehydrating solvent like ethanol or methanol.[6]• Add a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl, making it more electrophilic.• Consider using microwave irradiation to accelerate the reaction, as has been successfully reported for similar hydrazides.[7][8]
2. Impure Starting Material: Water or other impurities in the starting this compound or aldehyde can hinder the reaction.• Ensure you are using high-purity reagents. Dry solvents if necessary.
Logical Framework for Troubleshooting

When an experiment fails, a systematic approach is more effective than random changes. The following flowchart provides a logical framework for diagnosing the problem.

G cluster_controls Control Validation cluster_compound Compound Integrity cluster_system System Validation start Experiment Fails (e.g., No Effect) pos_control Did the Positive Control Work? start->pos_control neg_control Was the Negative (Vehicle) Control Normal? pos_control->neg_control Yes reagents Check Assay Reagents (Buffers, Enzymes, Cells) pos_control->reagents No solubility Is the Compound Soluble in Final Assay Medium? neg_control->solubility Yes neg_control->reagents No activity Is the Compound Active in an Orthogonal Assay? solubility->activity Yes protocol Review Protocol for Deviations solubility->protocol No (Precipitation Observed) activity->protocol No end_node Identify Root Cause activity->end_node Yes (System-Specific Issue) reagents->end_node protocol->end_node caption A Systematic Troubleshooting Flowchart

Caption: A logical flowchart for systematic experimental troubleshooting.

Section 3: General Protocol Guideline

Protocol 2: General Workflow for a Cell-Based Inhibition Assay

This protocol provides a generalized workflow for assessing the inhibitory activity of this compound or its derivatives on cell proliferation or a specific cellular pathway.

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density determined by prior optimization to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation:

    • Thaw a single-use aliquot of your 10-50 mM this compound stock solution in DMSO.

    • Perform a serial dilution of the stock solution in your complete cell culture medium to prepare 2X working concentrations of your final desired concentrations. Crucially, ensure the medium is vortexed or mixed vigorously during the addition of the DMSO stock to prevent precipitation.

  • Treatment:

    • Remove the old medium from the cells.

    • Add an equal volume of the 2X working compound solutions to the wells. For example, add 100 µL of 2X solution to 100 µL of medium already in the well to achieve a 1X final concentration.

    • Controls are essential:

      • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as your highest compound concentration.

      • Positive Control: Treat cells with a compound known to inhibit the pathway or process you are studying.

      • Untreated Control: Cells with medium only.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Readout: Perform your chosen assay to measure the endpoint (e.g., CellTiter-Glo® for viability, a reporter assay for pathway activity, or Western blot for protein expression).

  • Data Analysis: Normalize the data from the compound-treated wells to the vehicle control wells. Calculate IC₅₀ values using a suitable non-linear regression model.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Methoxybenzhydrazide vs. 4-Methoxybenzhydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle repositioning of a functional group can dramatically alter the biological profile of a molecule. This guide provides an in-depth, objective comparison of the efficacy of two positional isomers: 2-Methoxybenzhydrazide and 4-Methoxybenzhydrazide. As researchers and drug development professionals, understanding these nuances is paramount for lead optimization and the rational design of novel therapeutics. This document synthesizes available experimental data to illuminate the structure-activity relationships (SAR) that govern the differential performance of these two compounds.

Structural Overview and Physicochemical Properties

This compound and 4-Methoxybenzhydrazide are structural isomers, both possessing a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . The key distinction lies in the position of the methoxy (-OCH₃) group on the phenyl ring relative to the benzhydrazide moiety. In this compound, the methoxy group is in the ortho position, while in 4-Methoxybenzhydrazide, it is in the para position. This seemingly minor difference has significant implications for the electronic and steric properties of the molecules, which in turn dictates their interaction with biological targets.

PropertyThis compound4-Methoxybenzhydrazide
Synonyms o-Methoxybenzhydrazide, Salicylhydrazide methyl etherp-Methoxybenzhydrazide, Anisic hydrazide
CAS Number 7466-54-8[1][2][3]3290-99-1[4]
Molecular Formula C₈H₁₀N₂O₂[2]C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [2]166.18 g/mol [4]
Appearance SolidSolid
Melting Point Not specified136-140 °C[5]

Comparative Efficacy: A Multifaceted Analysis

The efficacy of these two isomers is best understood by examining their performance across a spectrum of biological activities. While direct head-to-head comparative studies are limited, a careful analysis of existing data on the parent compounds and their derivatives allows for a robust scientific inference.

Antibacterial Activity

Direct comparative data on derivatives of these two isomers provides a clear indication of the influence of the methoxy group's position on antibacterial efficacy. A study on N'-benzylidene-2-hydroxybenzohydrazide derivatives, where a methoxy group was introduced at either the 2- or 4-position of the benzylidene ring, revealed a significant difference in their activity against Escherichia coli.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli1000 ppm
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli120 ppm [6]

Expert Interpretation: The significantly lower MIC for the 4-methoxy derivative suggests that the para positioning of the methoxy group is more favorable for antibacterial activity against E. coli in this particular scaffold. The electron-donating nature of the methoxy group at the para position can increase the electron density of the entire aromatic system through resonance, which may enhance its interaction with bacterial targets. In contrast, the ortho position may introduce steric hindrance that could impede optimal binding to the active site of bacterial enzymes or other targets.

The proposed mechanism of antibacterial action for many hydrazide derivatives involves the inhibition of essential enzymes in bacterial metabolic pathways or the disruption of the bacterial cell membrane. The increased efficacy of the 4-methoxy isomer could be attributed to a more favorable binding affinity to these targets.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare stock solution of test compound prep_media Prepare sterile broth medium prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_inoculum->serial_dilution Add to plate inoculate Inoculate each well with the bacterial suspension controls Include growth and sterility controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate Post-incubation determine_mic MIC is the lowest concentration with no visible growth

Caption: Workflow for MIC determination using broth microdilution.

Anticancer Activity

While a direct comparative study on the parent molecules is not available, research on dimethoxy derivatives of salicylaldehyde benzoylhydrazone provides valuable insights into the role of the methoxy group's position on the benzhydrazide moiety. In a study evaluating cytotoxicity against various leukemia cell lines, the positioning of the methoxy group on the benzhydrazide portion of the molecule was shown to influence both potency and selectivity.

Isomer (Methoxy Position on Benzoylhydrazone)Cancer Cell LineIC₅₀ (µM)Selectivity Index (SI) vs. HEK-293
3-methoxyHL-60 (Leukemia)> 42> 1
4-methoxySKW-3 (Leukemia)11 > 1
5-methoxySKW-3 (Leukemia)37> 1

Data adapted from a comparative study on dimethoxy-substituted salicylaldehyde benzoylhydrazones.[7]

Expert Interpretation: The superior potency of the 4-methoxy substituted isomer against the SKW-3 leukemia cell line suggests that, similar to its antibacterial activity, the para position is favorable for anticancer efficacy in this class of compounds. The selectivity index (SI), which is a ratio of the IC₅₀ for normal cells to that of cancer cells, is a critical parameter in drug development. A higher SI indicates greater selectivity for cancer cells. While the SI for the 4-methoxy isomer was greater than 1, further studies would be needed to establish a clinically relevant therapeutic window.

The anticancer mechanism of benzohydrazide derivatives is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The methoxy group, by modulating the electronic properties of the molecule, can influence its ability to interact with protein targets within these pathways.[8] The enhanced lipophilicity conferred by the methoxy group can also facilitate cell membrane transport, a key factor in drug efficacy.[8]

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound. The following diagram outlines the key steps in this widely used protocol.

G cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate and allow to adhere treat_cells Treat cells with varying concentrations of the test compound incubate_treat Incubate for a specified period (e.g., 24-72 hours) add_mtt Add MTT solution to each well incubate_treat->add_mtt After treatment incubate_mtt Incubate to allow formazan crystal formation solubilize Add a solubilizing agent (e.g., DMSO) to dissolve crystals read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine the IC50 value

Caption: General workflow of the MTT cytotoxicity assay.

Antifungal and Antioxidant Activities: An Inferential Comparison

Antifungal Activity:

  • This compound: Has been reported to possess antifungal activity.[9]

  • 4-Methoxybenzhydrazide Derivatives: Have also been shown to exhibit antifungal properties.[9]

Expert Interpretation: The mechanism of action of antifungal agents often involves the disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, or interference with cell wall synthesis.[10][11][12][13] The lipophilicity and electronic properties of the methoxybenzhydrazide isomers would likely influence their ability to penetrate the fungal cell wall and membrane and interact with intracellular targets. A quantitative structure-activity relationship (QSAR) study on a series of benzohydrazides against Botrytis cinerea highlighted the importance of the substitution pattern on the benzene ring for antifungal activity.[7][14] While this study did not directly compare the 2- and 4-methoxy isomers, it underscores the principle that isomeric position is a critical determinant of efficacy.

Antioxidant Activity:

  • 4-Methoxybenzhydrazide Derivatives: Have been investigated for their antioxidant potential.[9]

  • Structure-Activity Relationship of Methoxy-substituted Phenolic Acids: Studies have shown that the position of the methoxy group significantly impacts the antioxidant activity of phenolic compounds.[6][15] Generally, methoxy groups can enhance antioxidant activity by donating electrons to the aromatic ring, which stabilizes the resulting phenoxyl radical formed during the scavenging of free radicals.[6][15]

Mechanistic Considerations: The Role of the Methoxy Group Position

The observed and inferred differences in the efficacy of this compound and 4-Methoxybenzhydrazide can be rationalized by considering the electronic and steric effects of the methoxy group's position.

G cluster_2_methoxy This compound (Ortho Position) cluster_4_methoxy 4-Methoxybenzhydrazide (Para Position) 2-Methoxy 2-Steric Steric Hindrance: - May hinder binding to target sites. Biological Activity Biological Activity 2-Steric->Biological Activity Potentially Reduces Efficacy 2-Electronic Electronic Effects: - Inductive electron-withdrawal. - Weaker resonance effect compared to para. 2-Electronic->Biological Activity Modulates Target Interaction 4-Methoxy 4-Steric Minimal Steric Hindrance: - Allows for more favorable interactions with target sites. 4-Steric->Biological Activity Favors Higher Efficacy 4-Electronic Electronic Effects: - Strong electron-donating resonance effect. - Increases electron density of the aromatic ring. 4-Electronic->Biological Activity Enhances Target Interaction

Caption: Influence of methoxy group position on biological activity.

Conclusion and Future Directions

This comparative guide, based on available experimental data and established principles of medicinal chemistry, suggests that the positioning of the methoxy group on the benzhydrazide scaffold is a critical determinant of biological efficacy. The evidence, particularly in the context of antibacterial and anticancer activities of related derivatives, points towards a general superiority of the para-substituted isomer, 4-Methoxybenzhydrazide , over its ortho-counterpart, This compound . This is likely attributable to a combination of favorable electronic effects and reduced steric hindrance, allowing for more effective interaction with biological targets.

For researchers and drug development professionals, this analysis underscores the importance of exploring positional isomerism as a key strategy in lead optimization. While this guide provides a robust framework for understanding the potential differences between these two compounds, further direct comparative studies are warranted to definitively establish their relative efficacy across a broader range of biological activities, including antifungal and antioxidant properties. Such studies would be invaluable in guiding the future design of novel benzhydrazide-based therapeutic agents.

References

A Comparative Guide to Validating the Biological Activity of 2-Methoxybenzhydrazide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-Methoxybenzhydrazide (2-MBH) in cancer cell lines. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust, self-validating approach. By objectively comparing 2-MBH with a mechanistically distinct yet relevant compound, 2-Methoxyestradiol (2ME2), this guide offers a blueprint for rigorous in vitro characterization of novel chemical entities.

Section 1: Introduction and Strategic Compound Selection

The hydrazide chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, a member of this versatile class, has shown potential as an antifungal and phytotoxic agent and, more recently, as a promising candidate in oncology research.[3] Specifically, it has been identified as a sensitizer for TRAIL-induced apoptosis in colon cancer cells, a highly sought-after activity for overcoming cancer resistance.[4]

To rigorously validate these claims and understand the unique cellular impact of 2-MBH, a comparative benchmark is essential. For this guide, we have selected 2-Methoxyestradiol (2ME2) , an endogenous metabolite of estrogen.[5] While sharing a "methoxy" functional group, its mechanism is fundamentally different. 2ME2 exerts its potent antitumor effects not by sensitizing death receptors, but by acting as a microtubule-depolymerizing agent, leading to mitotic arrest and apoptosis.[5] This distinct mechanism provides an ideal counterpoint to dissect and confirm the specific pathways modulated by 2-MBH.

FeatureThis compound (2-MBH)2-Methoxyestradiol (2ME2)
Chemical Class BenzhydrazideEstradiol Metabolite
Primary Reported MOA Sensitizes cells to TRAIL-induced apoptosis; downregulates survivin.[4]Inhibits microtubule polymerization; inhibits HIF-1α.[5]
Key Cellular Effect Enhances extrinsic apoptosis pathway signaling.[4]Induces mitotic arrest and both intrinsic/extrinsic apoptosis.[5][6]
Therapeutic Potential Overcoming TRAIL resistance in cancers.[4]Broad-spectrum anti-angiogenic and antitumor agent.[5]

Section 2: A Phased Experimental Workflow for In Vitro Validation

A logical, phased approach is critical to building a compelling data package. Our validation workflow is designed to move from broad cytotoxic effects to specific mechanistic insights. This ensures that each experimental stage informs the next, creating a coherent and defensible scientific narrative.

G cluster_0 Phase 1: Potency & Viability cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism Elucidation P1 Determine General Cytotoxicity (Establish IC50) P2 Confirm Apoptotic Cell Death (Measure Caspase Activity) P1->P2 Is cytotoxicity observed? P3 Investigate Key Pathway Proteins (Western Blot Analysis) P2->P3 Is apoptosis confirmed? G cluster_0 This compound (2-MBH) Pathway MBH 2-MBH ERK ERK Pathway MBH->ERK Activates Survivin Survivin Protein MBH->Survivin Promotes Ubiquitination DR5 Death Receptor 5 (DR5) Expression ERK->DR5 Upregulates Casp8 Caspase-8 Activation DR5->Casp8 Upon TRAIL binding Proteasome Proteasomal Degradation Survivin->Proteasome Casp3 Caspase-3 Activation Survivin->Casp3 Inhibits Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 2-Methoxyestradiol (2ME2) Pathway ME2 2ME2 Microtubules Microtubule Dynamics ME2->Microtubules Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Family (Anti-apoptotic) MitoticArrest->Bcl2 Downregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Senior Application Scientist's Guide to the Synthesis of 2-Methoxybenzhydrazide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, 2-methoxybenzhydrazide (CAS: 7466-54-8) serves as a crucial intermediate and a foundational scaffold for a variety of biologically active molecules.[1][2] Its synthesis, therefore, is a frequently encountered task in both academic and industrial laboratories. The selection of a synthetic route is a critical decision, dictated by factors such as scale, available resources, desired purity, and safety considerations.

This guide provides an in-depth comparative analysis of the most prevalent synthetic pathways to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical logic, weigh the practical advantages and disadvantages of each approach, and present the experimental data required for an informed decision.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of an amide bond between a 2-methoxybenzoyl derivative and hydrazine. We will explore three distinct and strategically different approaches:

  • Route 1: The Ester-Hydrazinolysis Pathway. A classic and reliable two-step method involving the formation of a methyl or ethyl ester intermediate, followed by its reaction with hydrazine hydrate.

  • Route 2: The Acid Chloride Acylation Pathway. A highly reactive and often high-yielding two-step approach that proceeds through a 2-methoxybenzoyl chloride intermediate.

  • Route 3: The Direct Carboxylic Acid-Hydrazine Coupling Pathway. A more modern, single-step (in principle) approach utilizing coupling agents to directly forge the amide bond, circumventing the need for intermediate isolation.

Route 1: The Ester-Hydrazinolysis Pathway

This method is arguably the most common and trusted route for synthesizing benzhydrazides on a laboratory scale. It is a robust, two-stage process that offers good yields and a high-purity product with relatively straightforward purification.

Principle and Rationale

The core principle involves converting the relatively unreactive carboxylic acid into a more electrophilic ester. This ester then readily undergoes nucleophilic acyl substitution by the highly nucleophilic hydrazine. The choice of methanol or ethanol for esterification is typically one of convenience and cost. The subsequent hydrazinolysis is an efficient reaction, driven by the formation of the stable hydrazide and a small alcohol byproduct that is easily removed.

Experimental Protocol

Step 1A: Fischer Esterification of 2-Methoxybenzoic Acid

  • To a round-bottom flask, add 2-methoxybenzoic acid (1.0 eq).

  • Add an excess of absolute methanol (approx. 10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the resulting crude methyl 2-methoxybenzoate into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester, which can be used in the next step without further purification.

Step 1B: Hydrazinolysis of Methyl 2-Methoxybenzoate

This protocol is adapted from a reported synthesis of 2-methoxybenzohydrazide.[1]

  • Dissolve methyl 2-methoxybenzoate (1.0 eq., e.g., 3.6 g, 20 mmol) in ethanol (approx. 20 volumes, e.g., 75 mL).[1]

  • Add an excess of hydrazine hydrate (approx. 5.0 eq., e.g., 5.0 mL, 100 mmol).[1]

  • Heat the mixture to reflux and maintain for 5 hours.[1]

  • Upon completion, remove the solvent and excess hydrazine hydrate by rotary evaporation.[1]

  • A solid product will precipitate. Wash the resulting solid with hexane to remove non-polar impurities.[1]

  • Dry the solid under vacuum to afford pure this compound. A typical reported yield for this step is 78%.[1]

Workflow and Logic

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 2-Methoxybenzoic Acid Process1 Fischer Esterification (Reflux, 4-6h) Start->Process1 Reagent1 Methanol (MeOH) H₂SO₄ (cat.) Reagent1->Process1 Intermediate Methyl 2-Methoxybenzoate Process1->Intermediate Process2 Nucleophilic Acyl Substitution (Reflux, 5h) Intermediate->Process2 Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (EtOH) Reagent2->Process2 End This compound Process2->End

Caption: Workflow for the Ester-Hydrazinolysis Route.

Route 2: The Acid Chloride Acylation Pathway

This route is favored when speed and high reactivity are paramount. By converting the carboxylic acid to its highly electrophilic acid chloride derivative, the subsequent reaction with hydrazine is typically very fast and efficient, often proceeding at low temperatures.

Principle and Rationale

The conversion of a carboxylic acid to an acid chloride is a standard transformation, most commonly achieved with thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] These reagents replace the hydroxyl group with a chloride ion, creating an excellent leaving group. The resulting 2-methoxybenzoyl chloride is a potent acylating agent that reacts rapidly with the nitrogen nucleophile of hydrazine. The primary challenge in this route is controlling the reactivity to prevent the formation of the 1,2-bis(2-methoxybenzoyl)hydrazine byproduct, which occurs if a newly formed molecule of this compound reacts with a second molecule of the acid chloride.[5][6] This is typically managed by using an excess of hydrazine and maintaining a low reaction temperature.

Experimental Protocol

Step 2A: Synthesis of 2-Methoxybenzoyl Chloride

  • In a fume hood, charge a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂) with 2-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, approx. 2-3 eq) either neat or in an inert solvent like dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The evolution of gas (SO₂ and HCl) should be observed.

  • Once the reaction is complete (the solution becomes clear), remove the excess thionyl chloride by distillation or under reduced pressure.

  • The resulting crude 2-methoxybenzoyl chloride is a liquid and can often be used directly in the next step.

Step 2B: Acylation of Hydrazine

  • Prepare a solution of hydrazine hydrate (approx. 2.0-3.0 eq) in an inert solvent (e.g., DCM or THF) in a flask cooled in an ice-salt or dry ice-acetone bath (-10°C to 0°C).[7]

  • Dissolve the crude 2-methoxybenzoyl chloride from the previous step in a minimal amount of the same inert solvent.

  • Add the acid chloride solution dropwise to the cold, vigorously stirred hydrazine solution. It is critical to maintain the low temperature throughout the addition to minimize side reactions.[5]

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, letting it slowly warm to room temperature.

  • Quench the reaction by adding water. The product may precipitate as a solid.

  • Filter the solid product, wash thoroughly with water to remove hydrazine salts, and then with a cold, non-polar solvent like hexane.

  • Dry the product under vacuum.

Workflow and Logic

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Hydrazine Acylation Start 2-Methoxybenzoic Acid Process1 Chlorination (Reflux, 1-2h) Start->Process1 Reagent1 Thionyl Chloride (SOCl₂) DMF (cat.) Reagent1->Process1 Intermediate 2-Methoxybenzoyl Chloride Process1->Intermediate Process2 Acylation (-10°C to 0°C, 1-2h) Intermediate->Process2 Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) DCM Reagent2->Process2 End This compound Process2->End

Caption: Workflow for the Acid Chloride Acylation Route.

Route 3: The Direct Carboxylic Acid-Hydrazine Coupling Pathway

This approach aligns with the principles of modern organic synthesis, aiming to reduce step counts and avoid harsh reagents. It relies on activating the carboxylic acid in situ with a coupling agent, allowing it to react directly with hydrazine.

Principle and Rationale

Standard peptide coupling reagents, such as carbodiimides (e.g., EDC, DCC) often in the presence of an additive like HOBt or HOAt, can be used to activate a carboxylic acid. This activation forms a highly reactive O-acylisourea intermediate, which is then readily displaced by a nucleophile like hydrazine. This method avoids the need to isolate a reactive intermediate like an acid chloride and uses milder conditions. The primary considerations are the cost of the coupling reagents and the need to remove the coupling byproducts (e.g., dicyclohexylurea, DCU, if DCC is used) during workup.

Experimental Protocol
  • Dissolve 2-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent like DCM or DMF.

  • Add the coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 eq), and an additive like Hydroxybenzotriazole (HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in the same solvent.

  • Cool the activated acid mixture to 0°C and slowly add the hydrazine solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Perform an aqueous workup: dilute with an organic solvent, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess hydrazine and EDC byproducts, then with a base (e.g., sat. NaHCO₃) to remove unreacted starting acid and HOBt, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Workflow and Logic

Start 2-Methoxybenzoic Acid + Hydrazine Hydrate Process In Situ Activation & Amide Bond Formation (0°C to RT) Start->Process Reagents Coupling Agent (e.g., EDC) Additive (e.g., HOBt) Solvent (e.g., DCM) Reagents->Process Workup Aqueous Workup & Purification Process->Workup End This compound Workup->End

Caption: Workflow for the Direct Coupling Route.

Comparative Analysis and Data Summary

The choice of synthetic route is a multi-parameter optimization problem. The following table provides a side-by-side comparison of the three pathways.

ParameterRoute 1: Ester-HydrazinolysisRoute 2: Acid Chloride AcylationRoute 3: Direct Coupling
Overall Yield Good to Excellent (Typically 65-75%)Excellent (Often >80%)Moderate to Good (Highly substrate dependent)
Reagent Hazards Moderate (H₂SO₄ is corrosive)High (SOCl₂ is toxic and corrosive, HCl/SO₂ gas evolution)Low to Moderate (Coupling agents can be sensitizers)
Number of Steps 2 (with intermediate isolation/workup)2 (often with crude intermediate)1 (in principle, but requires extensive workup)
Reaction Conditions High Temperature (Reflux)Low to High TemperatureMild (0°C to Room Temp)
Cost-Effectiveness High (Inexpensive bulk reagents)High (Inexpensive bulk reagents)Low (Coupling agents are expensive)
Key Impurities Unreacted ester, starting acid1,2-bis(2-methoxybenzoyl)hydrazineUnreacted starting materials, coupling byproducts (e.g., DCU)
Scalability ExcellentGood (Requires excellent gas/temp control)Poor (Cost and purification issues)

Conclusion and Recommendation

As a Senior Application Scientist, my recommendation is contingent on the specific needs of the research program.

  • For large-scale, cost-sensitive synthesis, Route 1 (Ester-Hydrazinolysis) is the undisputed choice. It is robust, scalable, uses inexpensive reagents, and consistently delivers a high-purity product. Its reliability makes it the workhorse method for routine production.

  • For rapid synthesis of small quantities or for creating analogues from a library of acid chlorides, Route 2 (Acid Chloride Acylation) is highly effective. Its speed and high yields are advantageous, provided the laboratory is equipped to handle the hazardous reagents safely.

  • For delicate substrates incompatible with high temperatures or harsh chlorinating agents, Route 3 (Direct Coupling) offers a valuable alternative. While not cost-effective for bulk synthesis, it provides a mild and controlled method that is well-suited for complex, late-stage functionalization in a medicinal chemistry program.

Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each route empowers the researcher to select the optimal path to their target molecule, this compound, with confidence and efficiency.

References

The Ascendant Challenge: Evaluating 2-Methoxybenzhydrazide Derivatives in an Era of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance poses a formidable threat to global health, compelling the scientific community to explore and validate novel antimicrobial agents. Among the promising candidates, benzohydrazide derivatives have garnered significant attention for their broad-spectrum biological activities. This guide provides an in-depth, objective comparison of 2-methoxybenzhydrazide derivatives against established standard antibiotics, supported by experimental data and methodological insights. Our focus is to equip researchers with the critical information necessary to assess the potential of these compounds in the ongoing battle against resilient pathogens.

The Imperative for Novel Antimicrobials

The waning efficacy of conventional antibiotics, driven by bacterial evolution and the misuse of existing drugs, has created a critical void in our therapeutic arsenal. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria present urgent challenges, necessitating the development of compounds with novel mechanisms of action that can circumvent existing resistance pathways.[1][2] Hydrazide-hydrazone derivatives, characterized by their reactive azomethine group (–CO–NH–N=CH–), have emerged as a promising scaffold for the development of new antimicrobial agents.[3][4]

Synthesis of this compound: A Foundational Step

The journey to evaluating these novel derivatives begins with their synthesis. A reliable and efficient protocol is paramount for producing the foundational compound, this compound, from which a diverse library of derivatives can be generated. The synthesis typically involves the reaction of an ester with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Ethyl-2-methoxybenzoate

  • Hydrazine hydrate

  • Ethanol

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl-2-methoxybenzoate (e.g., 20 mmol) in ethanol (e.g., 75 ml).

  • Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (e.g., 100 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately 5 hours.

  • Solvent Removal: After the reflux period, remove the ethanol using a rotary evaporator. A solid product should precipitate.

  • Washing and Purification: Wash the resulting solid with hexane to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound product. The expected yield is typically high, around 78%.[5]

Causality in Experimental Choices: The use of an excess of hydrazine hydrate drives the reaction towards the formation of the hydrazide. Ethanol serves as a suitable solvent that can dissolve the ester and is compatible with the reflux conditions. The final wash with hexane is crucial for removing nonpolar impurities, yielding a purer product.

Diagram of the Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products A Ethyl-2-methoxybenzoate C Reflux in Ethanol (5 hours) A->C B Hydrazine Hydrate B->C D This compound C->D E Ethanol (byproduct) C->E

Caption: General workflow for the synthesis of this compound.

Comparative Antibacterial Activity: this compound Derivatives vs. Standard Antibiotics

The true measure of a novel antimicrobial agent lies in its efficacy against clinically relevant bacteria compared to current standards of care. The Minimum Inhibitory Concentration (MIC) is a critical metric in this evaluation, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table summarizes the MIC values for various benzohydrazide derivatives and standard antibiotics against selected Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from different studies and should be interpreted with consideration for potential variations in experimental methodologies.

Compound Test Organism MIC (µg/mL) Reference
Benzohydrazide Derivatives
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideBacillus subtilis31.3[6]
Escherichia coli500[6]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coli31.3[6]
Bacillus subtilis500[6]
Hydrazide-hydrazone of 3-methoxybenzoic acid (Compound 13)Bacillus subtilis3.91[3]
Hydrazide-hydrazone of 3-methoxybenzoic acid (Compound 14)Bacillus subtilis1.95[3]
Hydrazide-hydrazone of 3-methoxybenzoic acid (Compound 16)Bacillus cereus1.95[3]
Standard Antibiotics
CiprofloxacinStaphylococcus aureus0.25 - 0.6[7]
Escherichia coli0.013 - 0.016[7]
AmpicillinBacillus subtilis125[3]
CefuroximeBacillus subtilis15.62[3]
TetracyclineEscherichia coli1 - >128

From the compiled data, certain this compound derivatives demonstrate noteworthy activity, particularly against Gram-positive bacteria like Bacillus subtilis. For instance, some derivatives exhibit significantly lower MIC values against Bacillus species than the standard antibiotic ampicillin and are comparable to or even better than cefuroxime.[3] However, their efficacy against Gram-negative bacteria such as Escherichia coli appears to be more variable.[6] This highlights the importance of further structural modifications to enhance the activity spectrum.

Unraveling the Mechanism of Action: A Tale of Two Classes

Understanding how a drug works is fundamental to its development and to anticipating potential resistance mechanisms. The mechanisms of action for standard antibiotics are well-established, while those for benzohydrazide derivatives are still an active area of investigation.

Standard Antibiotics: Established Modes of Action
  • Penicillins (β-Lactams): These antibiotics inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This disruption leads to cell lysis and bacterial death.

  • Tetracyclines: They act by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosome. This effectively halts protein synthesis, leading to a bacteriostatic effect.

  • Ciprofloxacin (Fluoroquinolones): This class of antibiotics targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial DNA and ultimately cell death.[4]

Mechanism of Action: Penicillin

G Penicillin Penicillin PBP Penicillin-Binding Protein (Transpeptidase) Penicillin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Synthesis Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to Peptidogylcan Peptidogylcan Peptidogylcan->CellWall Essential for

Caption: Penicillin inhibits bacterial cell wall synthesis.

This compound Derivatives: Proposed Mechanisms of Action

While the precise mechanisms for this compound derivatives are not fully elucidated, research on related hydrazone compounds suggests several possibilities:

  • Enzyme Inhibition: Some hydrazone derivatives have been shown to inhibit crucial bacterial enzymes. For example, there is evidence that some derivatives can inhibit DNA gyrase, similar to fluoroquinolones.[8]

  • Cell Wall/Membrane Disruption: The hydrazide-hydrazone scaffold may have the ability to interfere with the integrity of the bacterial cell wall and cell membrane.[9]

  • Iron Chelation: Some studies propose that the biological activity of certain hydrazone derivatives may be linked to their ability to chelate iron, an essential nutrient for bacterial growth and proliferation.

Further research is needed to pinpoint the specific molecular targets of this compound derivatives to fully understand their antimicrobial properties and potential for overcoming existing resistance.[7]

Proposed Mechanism of Action: Benzohydrazide Derivatives

G cluster_targets Potential Bacterial Targets Benzohydrazide This compound Derivative DNA_Gyrase DNA Gyrase Benzohydrazide->DNA_Gyrase Inhibition? Cell_Membrane Cell Membrane Integrity Benzohydrazide->Cell_Membrane Disruption? Iron Iron Metabolism Benzohydrazide->Iron Chelation? Bacterial_Death Inhibition of Growth / Bacterial Death DNA_Gyrase->Bacterial_Death Cell_Membrane->Bacterial_Death Iron->Bacterial_Death

Caption: Potential mechanisms of action for benzohydrazide derivatives.

Methodological Cornerstone: Determining Minimum Inhibitory Concentration (MIC)

A self-validating system is crucial for ensuring the trustworthiness of experimental data. The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound and the standard antibiotic in MHB directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density.

Causality in Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the precise determination of the minimum concentration required for inhibition. The inclusion of positive and negative controls validates the experimental setup, confirming that the bacteria can grow in the medium and that the medium itself is sterile.

Workflow for MIC Determination

G Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilute Perform Serial Dilutions of Compounds in 96-well Plate Serial_Dilute->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution method for MIC determination.

Concluding Remarks and Future Directions

This compound derivatives represent a promising, albeit early-stage, class of potential antimicrobial agents. The available data suggests that certain derivatives possess potent activity against Gram-positive bacteria, in some cases exceeding that of standard antibiotics. However, their activity against Gram-negative organisms appears more limited, indicating a need for further structure-activity relationship (SAR) studies to optimize their spectrum of activity.

The elucidation of their precise mechanism of action remains a critical next step. A deeper understanding of their molecular targets will be instrumental in guiding future drug design efforts and in predicting and potentially circumventing resistance development. As the threat of antimicrobial resistance continues to grow, the rigorous and systematic evaluation of novel chemical scaffolds, such as the this compound derivatives, is not just a scientific pursuit but a global health imperative.

References

A Multi-Faceted Approach to Confirming the Molecular Structure of 2-Methoxybenzhydrazide: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound like 2-Methoxybenzhydrazide, a versatile intermediate known for its biological activities, ensuring structural integrity is paramount before proceeding with further studies.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound, moving beyond a simple recitation of data to explain the "why" behind the analytical choices.

Our approach is rooted in a self-validating system where data from multiple, independent techniques converge to provide a single, irrefutable structural assignment. We will explore Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting experimental data, interpretation, and a comparison of their strengths and limitations in this specific context.

The Analytical Workflow: A Strategy for Structural Confirmation

Before delving into individual techniques, it's crucial to visualize the overall analytical strategy. The process is not linear but rather a synergistic workflow where each piece of data informs and validates the others.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Confirmation synthesis Synthesis of This compound ms Mass Spectrometry (MS) Determine Molecular Weight synthesis->ms Purified Sample ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir Purified Sample nmr NMR Spectroscopy (¹H & ¹³C) Map C-H Framework synthesis->nmr Purified Sample interpretation Integrated Data Interpretation ms->interpretation Spectroscopic Data ir->interpretation Spectroscopic Data nmr->interpretation Spectroscopic Data structure Confirmed Structure of This compound interpretation->structure Convergent Evidence

Caption: Workflow for the spectroscopic confirmation of this compound.

Part 1: Mass Spectrometry – The Molecular Weight Gatekeeper

Expertise & Experience: The first and most fundamental question in structural elucidation is "What is the molecular weight?". Mass spectrometry provides a direct answer. For this compound (C₈H₁₀N₂O₂), the expected monoisotopic mass is approximately 166.07 g/mol .[2] Electron Ionization (EI) is a common and robust method for relatively small, stable molecules like this.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A minute quantity of the purified solid is dissolved in a volatile solvent like methanol or acetonitrile.

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.

  • Ionization: In the EI source, high-energy electrons (typically 70 eV) bombard the gaseous molecules, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

Data Interpretation & Comparison

The mass spectrum from the NIST WebBook for this compound shows a clear molecular ion peak (M⁺) that confirms the molecular weight.[3]

Ion TypeExpected m/zObserved m/z (NIST)Interpretation
Molecular Ion [M]⁺ 166.07 166 Confirms the molecular formula C₈H₁₀N₂O₂.
[M-NHNH₂]⁺135.05135Loss of the hydrazide group, characteristic of a benzoyl fragment.
[C₇H₇O]⁺107.05107Subsequent loss of CO from the m/z 135 fragment.
[C₆H₅]⁺77.0477Loss of the methoxy group from the aromatic ring.

Table 1: Key Mass Spectrometry Fragments for this compound.[3]

The fragmentation pattern provides a structural fingerprint. The prominent peak at m/z 135 is particularly diagnostic, representing the stable 2-methoxybenzoyl cation. This immediately suggests the connectivity of the methoxy group to the benzoyl moiety and distinguishes it from its isomers, such as 3- or 4-methoxybenzhydrazide.

G M [C₈H₁₀N₂O₂]⁺˙ m/z = 166 F1 [C₇H₇O₂]⁺ m/z = 135 M->F1 - •NHNH₂ F2 [C₆H₄O]⁺˙ m/z = 92 F1->F2 - CO - •CH₃ F3 [C₅H₅]⁺ m/z = 65 F2->F3 - CO

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Part 2: Infrared Spectroscopy – The Functional Group Fingerprint

Expertise & Experience: While MS gives us the molecular formula, IR spectroscopy tells us about the types of bonds present, confirming the key functional groups: the amide (C=O, N-H) and the aromatic ring (C=C, C-H). The presence and position of these bands provide crucial evidence for the hydrazide structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, and the spectrum is collected.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Interpretation & Comparison

The IR spectrum provides a unique fingerprint. For this compound, we expect to see several characteristic absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Observed Range (NIST Gas Phase)[4] / Typical Range[5][6]
N-H (Amine/Amide) Stretching3200-3400~3300 (broad)
C-H (Aromatic) Stretching3000-3100~3070
C-H (Aliphatic, -OCH₃) Stretching2850-3000~2950, 2840
C=O (Amide I) Stretching1640-1680~1650
N-H (Amide II) Bending1510-1570~1530
C=C (Aromatic) Stretching1450-1600~1600, 1480
C-O (Aryl Ether) Stretching1200-1275 (asymmetric)~1250

Table 2: Characteristic Infrared Absorption Bands for this compound.

Trustworthiness: The strong absorption around 1650 cm⁻¹ is a clear indication of the carbonyl (C=O) group of the amide.[7] The broad bands in the 3200-3400 cm⁻¹ region are characteristic of N-H stretching, confirming the hydrazide moiety. Furthermore, the strong band around 1250 cm⁻¹ is indicative of an aryl-alkyl ether, consistent with the methoxy group attached to the benzene ring.[6] The combination of these specific bands strongly supports the proposed structure over other isomers that lack these functional groups.

Part 3: NMR Spectroscopy – The Definitive Structural Blueprint

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazides due to the solubility and the exchangeable nature of the N-H protons.

  • Data Acquisition: The sample is placed in the NMR spectrometer.

    • For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR , a proton-decoupled sequence is typically used to produce a spectrum with single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton(s)MultiplicityPredicted Chemical Shift (δ, ppm)Rationale & Comparative Evidence
-NH- Singlet (broad)10.0 - 11.0Amide protons are deshielded and often broad. Similar benzohydrazides show signals in this region.[6]
Ar-H (H6) Doublet of doublets7.8 - 7.9Ortho to the electron-withdrawing carbonyl group, thus most downfield aromatic proton.
Ar-H (H4) Triplet of doublets7.4 - 7.5deshielded by the carbonyl group and influenced by the methoxy group. Similar patterns are seen in 2-substituted benzaldehydes.[10]
Ar-H (H3, H5) Multiplet6.9 - 7.1Shielded by the electron-donating methoxy group.
-NH₂ Singlet (broad)4.5 - 5.0Hydrazine protons are exchangeable and appear as a broad singlet.
-OCH₃ Singlet3.8 - 3.9Typical chemical shift for an aryl methoxy group.[8]

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale & Comparative Evidence
C=O 165 - 168Typical range for an amide carbonyl carbon.
Ar-C (C2, -OCH₃) 157 - 159Aromatic carbon attached to the oxygen, highly deshielded. Based on data for 2-methoxybenzoic acid.[8]
Ar-C (C4) 132 - 134Aromatic CH.
Ar-C (C6) 130 - 132Aromatic CH ortho to the carbonyl.
Ar-C (C1) 122 - 124Quaternary carbon attached to the carbonyl group.
Ar-C (C5) 120 - 121Aromatic CH.
Ar-C (C3) 112 - 114Aromatic CH ortho to the methoxy group, shielded.
-OCH₃ 55 - 56Typical shift for a methoxy carbon.[10]

Table 4: Predicted ¹³C NMR Chemical Shifts.

Authoritative Grounding: The combination of ¹H and ¹³C NMR data provides an unambiguous map of the molecule. The four distinct aromatic signals in both spectra confirm the 1,2-disubstitution pattern. Advanced 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) could be employed to definitively link each proton to its directly attached carbon, providing an even higher level of structural confirmation.

Conclusion: A Synthesis of Spectroscopic Evidence

  • Mass Spectrometry confirms the molecular formula is C₈H₁₀N₂O₂.[3]

  • IR Spectroscopy identifies the essential amide, amine, and aryl ether functional groups.[4][5][6]

  • NMR Spectroscopy maps the carbon-hydrogen framework, confirms the 1,2-substitution pattern on the aromatic ring, and verifies the presence and connectivity of the methoxy and hydrazide moieties.

This multi-spectroscopic approach exemplifies a robust, self-validating protocol. Each piece of data acts as a check on the others, leading to a high-confidence structural assignment of this compound, a critical step for any researcher, scientist, or drug development professional.

References

A Comparative Guide to In Silico and Experimental Approaches for Characterizing 2-Methoxybenzhydrazide Binding to Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the convergence of computational and experimental methodologies is paramount for the efficient identification and optimization of novel therapeutic agents. This guide provides an in-depth comparison of in silico and experimental techniques for characterizing the binding of 2-Methoxybenzhydrazide, a small molecule with a hydrazide moiety, to its putative target, human Monoamine Oxidase B (MAO-B). As a well-established target for neurodegenerative diseases, MAO-B provides an excellent case study for illustrating the synergies and dichotomies between predictive computational models and empirical biophysical assays.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for a comprehensive binding analysis. We will explore the causal relationships behind experimental design choices and emphasize self-validating systems to ensure scientific rigor.

The Rationale: Bridging Computational Predictions with Experimental Reality

In silico techniques, such as molecular docking, offer a rapid and cost-effective means to predict the binding mode and affinity of a small molecule within the active site of a protein target. These methods are instrumental in screening large compound libraries and prioritizing candidates for synthesis and further testing.[1] However, computational predictions are based on scoring functions that approximate the complex energetic landscapes of molecular interactions and must be validated by experimental data.[2]

Experimental techniques, such as Isothermal Titration Calorimetry (ITC), provide a direct measurement of the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), in solution and without the need for labeling.[3] While considered a "gold standard" for binding affinity determination, ITC is lower in throughput and requires purified protein and ligand.

This guide will walk through a hypothetical, yet scientifically plausible, case study of this compound binding to human MAO-B, a key enzyme in the catabolism of neurotransmitters and a target for drugs treating Parkinson's disease.[4] Hydrazide-containing compounds are a known class of MAO inhibitors, making this a relevant example.[5][6]

In Silico Analysis: Molecular Docking of this compound to Human MAO-B

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of conformational and orientational states of the ligand in the binding site and then using a scoring function to estimate the binding affinity for each pose.

Experimental Protocol: Molecular Docking
  • Protein Preparation :

    • The crystal structure of human MAO-B in complex with an inhibitor (e.g., PDB ID: 2V5Z) is obtained from the Protein Data Bank.[7]

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogens and Kollman charges are added to the protein structure using software like AutoDockTools.[8]

  • Ligand Preparation :

    • The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).

    • The ligand's geometry is optimized using a computational chemistry program to find its lowest energy conformation.

    • Gasteiger charges are computed, and rotatable bonds are defined for the ligand.

  • Grid Box Generation :

    • A grid box is defined to encompass the active site of MAO-B. The dimensions and center of the grid are chosen to include key catalytic residues, such as the flavin adenine dinucleotide (FAD) cofactor and residues of the "aromatic cage" (e.g., Tyr398, Tyr435), which are crucial for inhibitor binding.[9]

  • Docking Simulation :

    • A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to perform the docking simulation.[10]

    • The algorithm explores various conformations of this compound within the defined grid box and scores them based on the predicted binding free energy.

    • Multiple docking runs are performed to ensure the convergence of the results.

  • Analysis of Results :

    • The resulting docked poses are clustered based on their root-mean-square deviation (RMSD).

    • The pose with the lowest binding energy from the most populated cluster is selected as the most probable binding mode.

    • The interactions between this compound and the active site residues of MAO-B (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

cluster_insilico In Silico Workflow PDB Obtain MAO-B Structure (e.g., PDB: 2V5Z) PrepProtein Prepare Protein (Add Hydrogens, Charges) PDB->PrepProtein Ligand Prepare this compound (3D Structure) PrepLigand Prepare Ligand (Optimize Geometry, Add Charges) Ligand->PrepLigand Grid Define Active Site Grid Box PrepProtein->Grid Dock Perform Molecular Docking (e.g., AutoDock) PrepLigand->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Pose) Dock->Analyze

Caption: Workflow for the in silico molecular docking of this compound to MAO-B.

Experimental Validation: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (ΔH and ΔS) of the interaction in a single experiment.[11]

Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation :

    • Recombinant human MAO-B is expressed and purified. The concentration is accurately determined using a method like the Bradford assay or UV absorbance at 280 nm.

    • This compound is dissolved in the same buffer used for the protein to minimize heats of dilution. If a co-solvent like DMSO is necessary for solubility, the same concentration must be present in the protein solution.[12]

    • Both protein and ligand solutions are thoroughly degassed to prevent air bubbles during the experiment.

  • ITC Instrument Setup :

    • The ITC instrument (e.g., a MicroCal PEAQ-ITC) is cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).

    • The reference cell is filled with deionized water or buffer.

    • The sample cell is loaded with the purified MAO-B solution (typically at a concentration of 5-50 µM).[13]

  • Titration :

    • The injection syringe is filled with the this compound solution (typically at a concentration 10-20 times that of the protein).[14]

    • A series of small, precise injections of the ligand into the sample cell is performed with constant stirring.

    • The heat change associated with each injection is measured.

  • Data Analysis :

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat absorbed or released per mole of injectant.

    • These integrated heats are plotted against the molar ratio of ligand to protein to generate a binding isotherm.

    • The isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) is then calculated from these values.[15]

cluster_experimental Experimental Workflow (ITC) PrepareSamples Prepare & Degas MAO-B and Ligand LoadITC Load ITC Instrument (Protein in cell, Ligand in syringe) PrepareSamples->LoadITC Titrate Perform Titration (Inject Ligand into Protein) LoadITC->Titrate MeasureHeat Measure Heat Change per Injection Titrate->MeasureHeat PlotIsotherm Plot Binding Isotherm (Heat vs. Molar Ratio) MeasureHeat->PlotIsotherm FitData Fit Data to Binding Model PlotIsotherm->FitData DetermineParams Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) FitData->DetermineParams

Caption: Workflow for the experimental determination of binding parameters using ITC.

Comparison of In Silico and Experimental Results

The following table presents a hypothetical but realistic comparison of the data that could be obtained from the in silico docking and ITC experiments for the binding of this compound to MAO-B.

ParameterIn Silico (Molecular Docking)Experimental (ITC)
Binding Affinity Estimated Binding Energy: -7.5 kcal/molDissociation Constant (Kd): 5.2 µM
Stoichiometry (n) 1:1 (from docked pose)0.98
Key Interactions Hydrogen bond with Cys172; π-π stacking with Tyr435-
Enthalpy (ΔH) Not directly calculated-12.3 kcal/mol
Entropy (ΔS) Not directly calculated-15.8 cal/mol·K

Discussion: Synthesizing the Data

The hypothetical results presented above illustrate a common scenario in drug discovery where computational and experimental data are largely congruent yet provide distinct and complementary insights.

The in silico docking predicted a favorable binding energy of -7.5 kcal/mol, which is consistent with the micromolar binding affinity (Kd = 5.2 µM) determined experimentally by ITC. While a direct quantitative correlation between docking scores and experimental binding affinities can be system-dependent, a lower (more negative) binding energy generally corresponds to a higher binding affinity.[2]

The docking simulation provides atomic-level details of the binding mode, suggesting specific interactions with key residues in the MAO-B active site, such as a hydrogen bond with Cys172 and π-π stacking with Tyr435. This structural information is invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of more potent analogs of this compound.

Conversely, ITC provides a comprehensive thermodynamic profile of the binding event. The negative enthalpy change (ΔH = -12.3 kcal/mol) indicates that the binding is an exothermic process and likely driven by favorable interactions such as hydrogen bonding and van der Waals forces. The negative entropy change (ΔS = -15.8 cal/mol·K) suggests a decrease in the disorder of the system upon binding, which is expected as the ligand and protein lose conformational and rotational freedom.

It is crucial to acknowledge potential sources of discrepancy between in silico and experimental results. The accuracy of docking simulations is dependent on the quality of the protein structure and the sophistication of the scoring function.[1] Factors such as protein flexibility, the presence of water molecules in the active site, and the precise protonation states of residues can influence the outcome of the simulation. Experimental conditions, such as buffer composition and pH, can also affect the measured binding affinity.

Conclusion

The characterization of small molecule-protein interactions is most robust when it integrates both in silico and experimental approaches. Molecular docking provides a rapid and structurally detailed hypothesis of the binding event, which can be rigorously tested and quantified by biophysical methods like Isothermal Titration Calorimetry. The hypothetical case study of this compound and MAO-B demonstrates how these two methodologies, when used in concert, provide a more complete and reliable understanding of molecular recognition, thereby accelerating the drug discovery process.

References

A Comparative Analysis of the Inhibitory Activity of Ortho-, Meta-, and Para-Methoxybenzhydrazide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzhydrazides represent a privileged scaffold in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The biological profile of these compounds can be significantly modulated by the introduction of various substituents on the benzene ring. This guide provides an in-depth comparative analysis of the inhibitory activities of ortho-, meta-, and para- methoxybenzhydrazide isomers. The spatial arrangement of the methoxy group profoundly influences the molecule's electronic properties, conformation, and ability to interact with biological targets, leading to marked differences in efficacy and selectivity.[1] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

The Critical Role of Isomeric Position

The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity and binding affinity of the entire molecule through resonance and inductive effects. Its position on the phenyl ring dictates the electronic distribution and steric hindrance around the core hydrazide functional group, which is often crucial for biological interactions.

  • Ortho-isomer (2-Methoxybenzhydrazide): The methoxy group is adjacent to the hydrazide linkage. This proximity can lead to steric hindrance and potential intramolecular hydrogen bonding, which may affect its binding to target proteins.

  • Meta-isomer (3-Methoxybenzhydrazide): The methoxy group is situated at a remove from the hydrazide group, influencing the molecule's overall electronic character with less direct steric impact on the reactive center compared to the ortho position.

  • Para-isomer (4-Methoxybenzhydrazide): The methoxy group is positioned directly opposite the hydrazide moiety. This arrangement allows for maximum electronic influence through the aromatic ring system, which can significantly enhance or alter binding interactions with biological targets.

Comparative Analysis of Inhibitory Activities

The inhibitory potential of methoxybenzhydrazide isomers is not uniform across different biological targets. The following sections dissect their performance based on available experimental data.

Anticancer Activity

The position of the methoxy substituent has a pronounced effect on the cytotoxic and selective activity of benzhydrazide derivatives against cancer cell lines.[1] Studies on dimethoxy-substituted salicylaldehyde benzoylhydrazones, which share the core benzhydrazide structure, reveal significant variations in their anticancer effects.[1]

For instance, a comparative study highlighted that the positioning of a methoxy group on a related benzoylhydrazone structure led to differential cytotoxicity. While direct comparative data on the simple ortho, meta, and para-methoxybenzhydrazide is sparse in the provided results, structure-activity relationship trends from more complex derivatives can be extrapolated. The 3-methoxy substituted isomer demonstrated notable selectivity for several leukemia cell lines.[1] This suggests that the meta position can be favorable for achieving a therapeutic window between cancer cells and normal cells.

Table 1: Comparative Anticancer Activity of Methoxy-Substituted Benzoylhydrazone Isomers [1]

Compound IDSubstituent PositionCancer Cell LineIC₅₀ (µM)Selectivity Index (SI) vs. HEK-293
Isomer 13-methoxyHL-60 (Leukemia)> 42> 1
Isomer 13-methoxyK-562 (Leukemia)> 36> 1
Isomer 24-methoxySKW-3 (Leukemia)11> 1
Isomer 35-methoxySKW-3 (Leukemia)37> 1

Note: Data is for methoxy-substituted salicylaldehyde benzoylhydrazones, illustrating the principle of positional influence. A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over normal cells.

The data indicates that the 4-methoxy (para-like) substitution resulted in the most potent activity against the SKW-3 leukemia cell line. This underscores the critical role of isomeric positioning in determining cytotoxic efficacy.[1]

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[2] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The position of the methoxy group can influence the compound's lipophilicity, affecting its ability to penetrate the microbial cell membrane, and its electronic character, which governs interactions with target enzymes.

For example, a study on N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide (ortho-methoxy derivative) showed a Minimum Inhibitory Concentration (MIC) of 31.3 ppm against Bacillus subtilis and 500 ppm against Escherichia coli.[3] This demonstrates activity but also highlights the common challenge of achieving broad-spectrum efficacy, as activity against the Gram-positive B. subtilis was significantly higher than against the Gram-negative E. coli. The difference is often attributed to the complex outer membrane of Gram-negative bacteria.

While direct side-by-side comparisons of the three isomers are limited in the search results, structure-activity relationship studies on similar compounds consistently show that electron-withdrawing or donating groups and their positions are key determinants of antimicrobial potency.[4]

Antioxidant Activity

Benzhydrazides are known to act as antioxidants by scavenging free radicals.[5][6] This activity is highly dependent on the ability of the molecule to donate a hydrogen atom or an electron. The position of the methoxy group, being electron-donating, can stabilize the resulting radical and enhance scavenging potential.

In studies of related benzoylhydrazones, derivatives with hydroxyl groups, particularly at the para position, were found to be potent inhibitors of glycoxidation, a process related to oxidative stress.[7] This suggests that the para position is often optimal for antioxidant activity as it allows for effective delocalization of the radical through the aromatic system.

Table 2: Antioxidant Activity (DPPH Scavenging) of Representative Benzoylhydrazone Derivatives [5]

CompoundSubstituent PatternIC₅₀ (mg/L)
4h 4-hydroxy-3-methoxybenzylidene0.68
4j 3,4,5-trimethoxybenzylidene1.13
4q 4-hydroxybenzylidene0.13

Note: Data from a study on substituted N'-benzoylhydrazone derivatives. Lower IC₅₀ values indicate higher antioxidant activity.

These results show that substitution patterns significantly impact antioxidant capacity. The presence of hydroxyl and methoxy groups, particularly in combination, can lead to potent radical scavenging.[5]

Enzyme Inhibition

The specific inhibition of enzymes is a primary mechanism for the therapeutic action of many drugs.[8] Benzhydrazide derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and carbonic anhydrase.[9][10][11]

The interaction between an inhibitor and an enzyme's active site is highly sensitive to the inhibitor's three-dimensional shape and electronic properties.[8] An inhibitor can compete with the natural substrate for the active site (competitive inhibition) or bind to an alternative, allosteric site to induce a conformational change that inactivates the enzyme (non-competitive inhibition).[12] The position of the methoxy group on the benzhydrazide scaffold can dictate which type of interaction is favored and the overall binding affinity. For example, in the development of dual AChE/MAO-B inhibitors, the presence and position of a methoxy group was found to be a critical factor in modulating inhibitory activity.[11]

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate inhibitory activity data must be robust and reproducible. Below are standard, step-by-step methodologies for key assays.

Protocol 1: Synthesis of Methoxybenzoylhydrazones

This protocol describes a general method for the condensation reaction to form hydrazones from a hydrazide and an aldehyde, a common final step in synthesizing more complex derivatives for testing.[5]

  • Dissolution: Dissolve the desired methoxybenzhydrazide isomer (1.0 equivalent) in ethanol (8-10 mL) with stirring at room temperature for 10 minutes.

  • Addition: Add a solution of the desired aromatic aldehyde (1.5 equivalents) in ethanol to the stirred hydrazide solution.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • Reflux: Heat the reaction mixture to reflux on an oil bath for 2.5 to 4 hours with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Cool the solution to room temperature. The solid product will typically precipitate.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol to remove impurities, and dry under reduced pressure. Recrystallize from a suitable solvent if further purification is needed.[2]

Diagram 1: General Workflow for Synthesis of Benzoylhydrazones

cluster_synthesis Synthesis Workflow A Dissolve Hydrazide in Ethanol B Add Aldehyde & Catalyst (Acetic Acid) A->B C Reflux (2.5 - 4 hours) B->C D Monitor with TLC C->D E Cool to Room Temp D->E F Filter Precipitate E->F G Wash & Dry Product F->G

Caption: General workflow for the synthesis of benzoylhydrazone derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for quantifying the antimicrobial activity of a compound.[2][13]

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1024 µg/mL in DMSO).

  • Serial Dilution: Add 100 µL of the stock solution to the first well. Mix and transfer 100 µL to the second well, repeating this two-fold serial dilution down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).

  • Controls: Prepare a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 3-5 days for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Diagram 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay

cluster_mic MIC Assay Workflow A Prepare 96-well plate with broth B Perform 2-fold serial dilution of test compound A->B D Inoculate wells B->D C Prepare standardized microbial inoculum C->D E Add Controls (Growth, Sterility, Positive) D->E F Incubate Plate (e.g., 24h at 37°C) E->F G Read Results: Lowest concentration with no growth = MIC F->G

Caption: Workflow for the broth microdilution method to determine MIC.

Protocol 3: MTT Assay for Assessing Cell Viability (Cytotoxicity)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the methoxybenzhydrazide isomers. Incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Diagram 3: Workflow of the MTT Assay

cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize formazan crystals with DMSO E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTT assay for determining cell viability.

Mechanistic Insights: Enzyme Inhibition

The differential activity of the isomers often comes down to their specific interactions within an enzyme's binding pocket.

Diagram 4: Modes of Reversible Enzyme Inhibition

cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition Enzyme1 Enzyme Product1 Product Substrate1 Substrate Substrate1->Enzyme1 Binds to active site Inhibitor1 Inhibitor Inhibitor1->Enzyme1 Competes for active site Enzyme2 Enzyme Enzyme2_Changed Enzyme (Inactive) Enzyme2->Enzyme2_Changed Conformational change Substrate2 Substrate Substrate2->Enzyme2 Binds to active site Inhibitor2 Inhibitor Inhibitor2->Enzyme2 Binds to allosteric site

Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.

The ortho, meta, and para positions of the methoxy group create distinct molecular shapes and electrostatic potentials. A para-isomer might fit perfectly into a long, hydrophobic pocket of an active site, acting as a competitive inhibitor. In contrast, an ortho-isomer's steric bulk might prevent it from entering the active site but allow it to bind to a nearby allosteric site, acting as a non-competitive inhibitor. These subtle structural differences are the key to unlocking selective and potent enzyme inhibition.[12]

Conclusion and Future Directions

The evidence clearly demonstrates that the positional isomerism of the methoxy group on the benzhydrazide scaffold is a critical determinant of biological activity. The ortho, meta, and para isomers exhibit distinct profiles across anticancer, antimicrobial, and antioxidant assays. While the para position often appears favorable for enhancing activity, particularly in anticancer and antioxidant contexts, the optimal position is ultimately target-dependent.

This comparative guide highlights the necessity of synthesizing and evaluating all three positional isomers during the early stages of drug discovery to identify the most promising lead candidate. Future work should focus on obtaining direct comparative data for all three simple methoxybenzhydrazide isomers against a wide panel of biological targets. Furthermore, in silico molecular docking and in vitro enzyme kinetic studies will be invaluable for elucidating the precise molecular mechanisms behind their differential inhibitory activities, paving the way for the design of next-generation therapeutic agents.[9]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reliable quantification of 2-Methoxybenzhydrazide, a key pharmaceutical intermediate, is paramount for ensuring process control and quality assurance in drug development. This guide provides a comprehensive framework for the cross-validation of two disparate analytical methods: the gold-standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a rapid, cost-effective UV-Vis Spectrophotometric method. By detailing the underlying principles, providing step-by-step experimental protocols, and presenting a direct comparative analysis based on internationally recognized validation parameters, this document serves as a practical resource for researchers, scientists, and drug development professionals. The objective is not merely to present methods but to empower the analyst to make informed decisions on method selection based on the specific analytical need, balancing the demands of accuracy, precision, and operational efficiency.

The Analytical Imperative for this compound

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and concentration must be meticulously controlled at various stages, from synthesis to formulation. Inaccurate measurements can lead to downstream process failures, impurity issues, and compromised final product efficacy and safety.

Therefore, robust analytical methods are not a mere formality but a cornerstone of quality control. While a highly specific and sensitive method like HPLC is often developed as a primary assay, situations arise where a simpler, faster method is advantageous for routine checks or in-process controls. This necessitates cross-validation : a formal process to demonstrate that an alternative analytical procedure yields results that are equivalent to the primary, validated method.[4][5] This guide establishes the equivalency between a highly specific HPLC method and a high-throughput UV-Vis spectrophotometric assay, ensuring that data generated by either method is reliable, consistent, and interchangeable within defined limits. The framework for this comparison is built upon the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, which provide a comprehensive approach to analytical procedure validation.[6][7]

Foundational Physicochemical Properties

Understanding the inherent properties of this compound is the first principle of sound method development. These characteristics dictate the choice of solvents, detection methods, and separation conditions.

PropertyValueSignificance for Method Development
Chemical Structure The aromatic ring and carbonyl group form a chromophore, making UV-Vis detection viable. The overall structure provides sites for chromatographic interaction.
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 166.18 g/mol Essential for preparing standard solutions of known molarity.[8][9][10]
Appearance Off-white to light brown solidInforms on the physical state for handling and weighing.[1]
Solubility Slightly soluble in water; soluble in organic solvents like methanol/acetonitrile.[1][2]Guides the selection of appropriate diluents for standards and samples, and the mobile phase for HPLC.
UV Absorbance (λmax) ~290 nm (in Methanol)Hypothetical value based on structure. The wavelength of maximum absorbance is critical for setting the detection wavelength in both HPLC-UV and UV-Vis spectrophotometry to achieve maximum sensitivity.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

3.1 Principle of the Method High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. For this compound, a reversed-phase C18 column is ideal. The polar mobile phase will elute the moderately non-polar analyte, and its retention time provides qualitative identification. Quantification is achieved by a UV detector set at the analyte's λmax, where the measured absorbance is directly proportional to its concentration.

3.2 Rationale for Selection HPLC-UV is the authoritative choice for a primary method due to its high specificity . It physically separates the analyte of interest from impurities and degradation products before quantification.[11] This capability is critical for stability studies and final product release testing where the presence of other components could interfere with simpler methods.

3.3 Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (>98% purity)
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Methanol (MeOH)
  • Deionized water (18.2 MΩ·cm)
  • Phosphoric Acid (for pH adjustment)
  • 0.45 µm syringe filters

2. Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector
  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase: Acetonitrile:Water (50:50, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 290 nm
  • Injection Volume: 10 µL
  • Run Time: 10 minutes

3. Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
  • Working Standards: Perform serial dilutions of the Stock Standard with the mobile phase to prepare calibration standards at concentrations of 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation:

  • Prepare a sample of this compound in a suitable matrix (e.g., process intermediate, formulation) to achieve a theoretical concentration of ~50 µg/mL in the mobile phase.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the working standards to generate a calibration curve (Peak Area vs. Concentration).
  • Inject the prepared sample(s) in triplicate.
  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Secondary Method: UV-Vis Spectrophotometry

4.1 Principle of the Method This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparing it to a standard curve of known concentrations.

4.2 Rationale for Selection UV-Vis Spectrophotometry is an excellent secondary or alternative method due to its simplicity, speed, and low cost . It is ideal for applications where specificity is less of a concern, such as quantifying a pure substance or for rapid in-process checks where the sample matrix is clean and well-defined.

4.3 Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (>98% purity)
  • Spectroscopic-grade Methanol (MeOH)

2. Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer
  • Matched 1 cm quartz cuvettes

3. Standard Preparation:

  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
  • Working Standards: Perform serial dilutions of the Stock Standard with Methanol to prepare calibration standards at concentrations of 2, 5, 10, 15, and 20 µg/mL.

4. Sample Preparation:

  • Prepare a sample to achieve a theoretical concentration within the calibration range (~10 µg/mL) using Methanol as the diluent.

5. Analysis Procedure:

  • Turn on the spectrophotometer and allow the lamps to warm up.
  • Perform a wavelength scan (200-400 nm) on a mid-range standard to confirm the λmax is ~290 nm.
  • Set the instrument to measure absorbance at 290 nm.
  • Use Methanol to zero the instrument (as a blank).
  • Measure the absorbance of each working standard and the prepared sample(s).
  • Generate a calibration curve (Absorbance vs. Concentration) and determine the sample concentration using the linear regression equation.

The Cross-Validation Framework: Bridging Methods for Data Integrity

The objective of cross-validation is to demonstrate that the alternative method (UV-Vis) is suitable for its intended purpose and provides results with a degree of accuracy and precision comparable to the primary method (HPLC-UV).[4][12][13]

5.1 Cross-Validation Workflow The process involves analyzing the same homogenous batch of product using both methods and statistically comparing the results. The FDA and ICH guidelines provide the framework for which validation parameters are critical to assess.[14][15][16]

CrossValidation_Workflow start_end start_end process process data data decision decision output output start Start: Prepare Homogenous Sample Batch split start->split prep_hplc Prepare Samples (HPLC Protocol) split->prep_hplc prep_uv Prepare Samples (UV-Vis Protocol) split->prep_uv run_hplc Analyze via HPLC-UV prep_hplc->run_hplc run_uv Analyze via UV-Vis prep_uv->run_uv data_hplc HPLC Data (n=6) run_hplc->data_hplc data_uv UV-Vis Data (n=6) run_uv->data_uv compare Statistical Comparison (t-test, F-test) data_hplc->compare data_uv->compare criteria Results Meet Acceptance Criteria? compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate & Re-evaluate criteria->fail No

Caption: Workflow for cross-validation of HPLC and UV-Vis methods.

5.2 Comparative Performance Data The following table summarizes the expected performance characteristics for each method based on a typical validation study. The objective is to demonstrate that while the methods have different strengths, the UV-Vis method is "fit for purpose" for its intended application.

Validation ParameterHPLC-UV MethodUV-Vis Spectrophotometric MethodAcceptance Criteria (Typical)
Specificity High: Separates analyte from impurities. Peak purity can be assessed.Low: Any substance absorbing at 290 nm will interfere.N/A (Method-dependent)
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 5 - 1002 - 20Defined by linearity study
Accuracy (% Recovery) 99.5% ± 1.0%100.2% ± 1.5%98.0% - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%RSD ≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%RSD ≤ 2.0%
LOD (µg/mL) 0.51.0Reportable
LOQ (µg/mL) 1.53.0Reportable
Robustness Robust to minor changes in mobile phase composition and flow rate.Robust to minor variations in solvent composition.No significant impact on results.

5.3 Statistical Analysis and Acceptance Criteria To formally declare the methods as cross-validated, the results from analyzing the same sample batch are compared.

  • F-test: Used to compare the variance (precision) of the two datasets. A calculated F-value less than the critical F-value indicates no significant difference in precision.

  • Student's t-test: Used to compare the means (accuracy) of the two datasets. A calculated t-value less than the critical t-value indicates no significant difference between the method means.

Acceptance is granted when there is no statistically significant difference between the means and variances of the results obtained from both methods.

Expert Discussion and Recommendations

The data clearly illustrates the trade-offs between the two methods.

  • The HPLC-UV method is unequivocally superior in terms of specificity, sensitivity (lower LOD/LOQ), and precision . It should be regarded as the definitive method for:

    • Regulatory filings and release testing of drug substances and products.[16]

    • Stability studies where degradation products must be separated and quantified.

    • Analysis of samples in complex matrices where excipients or impurities could interfere.

  • The UV-Vis Spectrophotometric method , while lacking the specificity of HPLC, demonstrates acceptable linearity, accuracy, and precision for its intended use.[17] It is a highly valuable tool for:

    • In-process controls (IPCs): Where speed is essential to monitor reaction completion or process streams with known, simple matrices.

    • Raw material identification and quantification: When analyzing the pure this compound substance.

    • High-throughput screening or formulation development activities where relative differences are more important than absolute, impurity-free quantification.

The cross-validation exercise provides the documented evidence that for a given, well-characterized sample type, the UV-Vis method can be confidently substituted for the HPLC method, leading to significant savings in time, solvent consumption, and operational cost without compromising data quality for its specific purpose.

Conclusion

Both HPLC-UV and UV-Vis Spectrophotometry are powerful techniques for the quantification of this compound. The choice of method is not a matter of which is "better," but which is more appropriate for the analytical task at hand. The HPLC-UV method serves as the robust, specific, and reliable primary method for critical quality assessments. The UV-Vis method, once cross-validated against the primary method, acts as a highly efficient and cost-effective alternative for routine, high-throughput analyses where the sample matrix is well-controlled. This dual-method approach, underpinned by a rigorous cross-validation framework, provides the analytical flexibility required in a dynamic drug development environment, ensuring data integrity at every stage.

References

A Comparative Benchmarking Guide to 2-Methoxybenzhydrazide-Based Inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pursuit of potent and selective agents is paramount. Microtubule Affinity-Regulating Kinase 4 (MARK4), a serine/threonine kinase, has emerged as a critical therapeutic target in a range of pathologies, including cancer and neurodegenerative diseases.[1] This guide provides a comprehensive performance benchmark of 2-methoxybenzhydrazide-based inhibitors against other classes of MARK4 inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and development efforts.

The Ascending Role of MARK4 in Disease Pathology

MARK4 is a key regulator of microtubule dynamics, influencing essential cellular processes such as cell division, polarity, and migration.[2] Its dysregulation is implicated in the progression of various cancers by modulating critical signaling pathways, including the MAPK/ERK and mTOR pathways.[3][4] Furthermore, its role in the hyperphosphorylation of tau protein links it directly to the pathology of neurodegenerative disorders like Alzheimer's disease.[5] This central role in multiple disease states underscores the urgent need for effective and selective MARK4 inhibitors.

This compound Derivatives: A Promising Scaffold

Recent studies have highlighted the potential of this compound derivatives as a promising scaffold for the development of MARK4 inhibitors. These compounds have demonstrated significant inhibitory activity in the nanomolar range, providing a strong foundation for further optimization and development.[6]

Benchmarking Performance: A Comparative Analysis

To provide a clear perspective on the performance of this compound-based inhibitors, this guide compares their efficacy and cellular activity against established and alternative MARK4 inhibitors.

Table 1: In Vitro Kinase Inhibition Profile

Inhibitor ClassCompoundTarget KinaseIC50Other Kinases Inhibited (IC50)Reference(s)
This compound Derivative H4 MARK4 149.21 nM Not specified[6]
This compound Derivative H19 MARK4 215.30 nM Not specified[6]
Multi-kinase InhibitorBX-795MARK419 nMPDK1 (6 nM), TBK1 (11 nM), NUAK1 (5 nM), MARK1 (55 nM), MARK2 (53 nM), MARK3 (81 nM), MLK1 (50 nM), MLK2 (46 nM), MLK3 (42 nM), VEGFR (41 nM), IKKε (41 nM), Aurora B (31 nM)[7][8][9]
Multi-kinase InhibitorOTSSP167MELK0.41 nMMAP2K7 (160 nM)[10][11]
Pyrimidine-based InhibitorCompound 14MARK47.52 µMNot specified[12]

Table 2: Cellular Activity Profile

Inhibitor ClassCompoundCell LineCellular IC50Assay TypeReference(s)
This compound Derivative H4 MCF-7 (Breast Cancer) 27.39 µM MTT Assay[6]
This compound Derivative H4 A549 (Lung Cancer) 45.24 µM MTT Assay[6]
This compound Derivative H19 MCF-7 (Breast Cancer) 34.37 µM MTT Assay[13]
This compound Derivative H19 A549 (Lung Cancer) 61.50 µM MTT Assay[13]
Multi-kinase InhibitorBX-795PC3 (Prostate Cancer)250 nMCell Proliferation[7]
Multi-kinase InhibitorBX-795MDA-MB-468 (Breast Cancer)720 nMCell Proliferation[7]
Multi-kinase InhibitorOTSSP167T-ALL Cell Lines10-50 nMCytotoxicity[14]
Multi-kinase InhibitorOTSSP167A549 (Lung Cancer)6.7 nMCell Growth[3]
Multi-kinase InhibitorOTSSP167T47D (Breast Cancer)4.3 nMCell Growth[3]

In-Depth Methodologies: A Guide to Reproducible Research

Scientific integrity hinges on the ability to reproduce experimental findings. To this end, we provide detailed protocols for the key assays utilized in the benchmarking of these inhibitors.

Experimental Protocol: MARK4 ATPase Inhibition Assay

This assay quantifies the enzymatic activity of MARK4 by measuring the amount of ATP hydrolyzed to ADP and inorganic phosphate (Pi). The amount of liberated phosphate is detected colorimetrically.

Materials:

  • Purified MARK4 enzyme

  • ATP solution

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Inhibitor compounds dissolved in DMSO

  • Phosphate standard solution

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the inhibitor compounds in DMSO. Prepare a reaction mix containing assay buffer and purified MARK4 enzyme.

  • Inhibitor Incubation: Add 2 µL of the diluted inhibitor compounds or DMSO (vehicle control) to the wells of a 96-well plate.

  • Enzyme Addition: Add 48 µL of the MARK4 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of a 2X ATP solution (in assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for MARK4.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Terminate Reaction and Color Development: Stop the reaction by adding 25 µL of the Malachite Green reagent. This reagent will react with the free phosphate to produce a colored product.

  • Read Absorbance: After a 15-20 minute incubation at room temperature for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Construct a phosphate standard curve to determine the concentration of phosphate produced in each reaction. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[16]

  • Compound Treatment: The following day, treat the cells with various concentrations of the inhibitor compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and then measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the MARK4 signaling pathway and the experimental workflows described.

MARK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK_Pathway MAPK/ERK Pathway Growth_Factors->MAPK_Pathway activates Stress_Signals Stress Signals mTOR_Pathway mTOR Pathway Stress_Signals->mTOR_Pathway activates MARK4 MARK4 MAPK_Pathway->MARK4 activates mTOR_Pathway->MARK4 activates Microtubule_Dynamics Microtubule Dynamics MARK4->Microtubule_Dynamics regulates Tau_Phosphorylation Tau Hyperphosphorylation MARK4->Tau_Phosphorylation induces Cell_Proliferation Cell Proliferation & Survival MARK4->Cell_Proliferation promotes Apoptosis Apoptosis MARK4->Apoptosis inhibits 2_Methoxybenzhydrazide_Inhibitors 2_Methoxybenzhydrazide_Inhibitors 2_Methoxybenzhydrazide_Inhibitors->MARK4 inhibits

Caption: Simplified MARK4 signaling pathway and the point of intervention for this compound-based inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Kinase_Assay Biochemical Kinase Assay (e.g., ATPase Assay) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Kinome_Scan Kinome-wide Selectivity Screen IC50_Determination->Kinome_Scan Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Cellular_IC50 Cellular IC50 Viability_Assay->Cellular_IC50 Off_Target_Effects Identification of Off-Target Effects Kinome_Scan->Off_Target_Effects

Caption: A generalized workflow for the evaluation of kinase inhibitors, from in vitro screening to cellular characterization.

Discussion and Future Perspectives

The data presented in this guide highlight that while this compound-based inhibitors show promising nanomolar efficacy against MARK4 in biochemical assays, their cellular potency is in the micromolar range. This discrepancy between biochemical and cellular activity is a common challenge in drug discovery and may be attributed to factors such as cell permeability, efflux pumps, or intracellular metabolism.

In comparison, multi-kinase inhibitors like BX-795 and OTSSP167 exhibit potent low nanomolar activity in both biochemical and cellular assays. However, their broader kinase inhibition profile raises potential concerns about off-target effects and toxicity.[7][9] The high selectivity of an inhibitor is a critical attribute for a therapeutic candidate, as it can lead to a better safety profile.[17] Therefore, the development of highly selective MARK4 inhibitors remains a key objective.

The this compound scaffold represents a valuable starting point for the development of next-generation MARK4 inhibitors. Future efforts should focus on optimizing the structure to improve cellular permeability and selectivity. Structure-activity relationship (SAR) studies, coupled with computational modeling, can guide the design of new analogs with enhanced pharmacological properties. Furthermore, comprehensive selectivity profiling against a broad panel of kinases is essential to fully characterize the specificity of these compounds and identify any potential off-target liabilities.

This guide provides a foundational benchmark for researchers working on this compound-based MARK4 inhibitors. By providing a clear comparison with alternative inhibitors and detailed experimental protocols, we aim to facilitate the rational design and rigorous evaluation of novel therapeutic agents targeting MARK4.

References

A Comparative Guide to the Synthesis of 2-Methoxybenzhydrazide: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-Methoxybenzhydrazide, a versatile building block in the synthesis of various pharmaceutically active compounds, is no exception.[1][2][3][4] This guide provides an in-depth comparison of the common synthetic routes to this compound, with a focus on their reproducibility and robustness. We will delve into the mechanistic underpinnings of these methods, present comparative data, and offer practical insights to aid in method selection and optimization.

Introduction to this compound and its Synthetic Importance

This compound, also known as o-anisic hydrazide, is a crucial intermediate in medicinal chemistry.[2][3] Its derivatives have shown a wide range of biological activities. The core of its synthetic utility lies in the reactive hydrazide functional group, which readily participates in condensation reactions to form hydrazones and can be a precursor for the synthesis of various heterocyclic compounds.[5][6][7] Given its role in the development of novel therapeutics, the ability to produce this compound in a consistent and scalable manner is of significant interest.

Core Synthesis Methodologies: A Head-to-Head Comparison

The synthesis of this compound is primarily achieved through the reaction of a 2-methoxybenzoic acid derivative with hydrazine. The two most prevalent methods employ either a corresponding ester as the starting material in a conventional reflux setup or leverage microwave irradiation for a more rapid conversion.

Method 1: The Conventional Reflux Method

This classical approach involves the reaction of a 2-methoxybenzoate ester, typically methyl 2-methoxybenzoate or ethyl 2-methoxybenzoate, with hydrazine hydrate in an alcoholic solvent under reflux conditions.[1][8][9] This method is widely adopted due to its simplicity and the accessibility of the required equipment.

Reaction Scheme:

  • Starting Material: Methyl 2-methoxybenzoate or Ethyl 2-methoxybenzoate

  • Reagent: Hydrazine Hydrate

  • Solvent: Ethanol or Methanol

  • Conditions: Reflux, typically for 2-6 hours

Experimental Protocol: Conventional Synthesis of this compound

  • To a solution of ethyl 2-methoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).[1]

  • Heat the reaction mixture to reflux and maintain for 5 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • A solid precipitate of this compound will form.

  • Wash the resulting solid with a non-polar solvent like hexane to remove any unreacted ester.[1]

  • Collect the purified product by filtration and dry under vacuum.

Method 2: Microwave-Assisted Synthesis

A more contemporary and "green" approach to synthesizing hydrazides involves the use of microwave irradiation.[10][11] This method significantly reduces reaction times and often leads to higher yields with improved purity. The focused heating effect of microwaves accelerates the reaction between the ester and hydrazine hydrate.

Reaction Scheme:

  • Starting Material: Methyl 2-methoxybenzoate

  • Reagent: Hydrazine Hydrate

  • Conditions: Microwave irradiation (e.g., 160-350 W) for a few minutes.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

  • In a microwave-safe reaction vessel, combine methyl benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents).[12]

  • Add a minimal amount of a suitable solvent like ethanol (optional, as some procedures are solvent-free).

  • Place the vessel in a laboratory microwave reactor and irradiate at a specified power (e.g., 350 W) for a short duration (e.g., 2 minutes).[12]

  • If a solvent was used, an additional brief period of irradiation at a higher power (e.g., 500 W for 1 minute) may be applied after the addition of more solvent.[12]

  • After irradiation, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Comparative Analysis: Reproducibility and Robustness

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 2 - 6 hours[1][8]2 - 10 minutes[10][11][12]
Typical Yield 78%[1]68% - 81% (for similar hydrazides)[11]
Reproducibility Good; dependent on consistent heating and stirring.Excellent; precise temperature and pressure control in modern microwave reactors ensures high fidelity.
Robustness High; tolerant to minor variations in reagent stoichiometry and reaction time.Moderate; requires optimization of microwave parameters (power, time, temperature) for specific substrates.
Scalability Readily scalable with standard laboratory glassware.Scalability can be limited by the size of the microwave reactor cavity.
Energy Consumption High; requires prolonged heating.Low; rapid, focused heating minimizes energy usage.
Solvent Usage Requires a significant volume of solvent.Can often be performed with minimal or no solvent, aligning with green chemistry principles.[10][11]

Causality Behind Experimental Choices and Self-Validating Systems

Expertise & Experience: The choice between conventional and microwave-assisted synthesis often depends on the desired scale, speed, and available equipment. The conventional method's robustness stems from its simplicity; the reaction proceeds to completion with sufficient time and heat. The excess hydrazine hydrate used in many protocols helps to drive the equilibrium towards the product. For microwave synthesis, the key is precise control over the reaction parameters. The rapid and uniform heating minimizes the formation of by-products that can occur with localized overheating in conventional reflux.[11]

Trustworthiness: A self-validating protocol for either method should include in-process controls.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial to determine the point of complete consumption of the starting ester. This prevents unnecessary heating which could lead to degradation and ensures reproducibility between batches.[13]

  • Product Characterization: The identity and purity of the final product must be confirmed by analytical techniques such as melting point determination, FTIR, and NMR spectroscopy. The disappearance of the ester C-O stretch and the appearance of characteristic N-H and C=O bands in the IR spectrum are key indicators of a successful reaction.[13]

Visualization of Synthetic Workflows

Below are diagrams illustrating the logical flow of the two primary synthesis methods for this compound.

Synthesis_Workflows cluster_conventional Conventional Reflux Method cluster_microwave Microwave-Assisted Method conv_start Start: Methyl/Ethyl 2-Methoxybenzoate conv_reagents Add Hydrazine Hydrate & Ethanol conv_start->conv_reagents conv_reflux Reflux (2-6h) conv_reagents->conv_reflux conv_cool Cool to RT conv_reflux->conv_cool conv_evap Solvent Evaporation conv_cool->conv_evap conv_wash Wash with Hexane conv_evap->conv_wash conv_filter Filter & Dry conv_wash->conv_filter conv_product Product: This compound conv_filter->conv_product mw_start Start: Methyl 2-Methoxybenzoate mw_reagents Add Hydrazine Hydrate (Optional: minimal solvent) mw_start->mw_reagents mw_irradiate Microwave Irradiation (2-10 min) mw_reagents->mw_irradiate mw_cool Cool to RT mw_irradiate->mw_cool mw_filter Filter & Dry mw_cool->mw_filter mw_product Product: This compound mw_filter->mw_product

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Conclusion and Recommendations

Both the conventional reflux and microwave-assisted methods are viable for the synthesis of this compound.

  • For large-scale, robust production where reaction time is not a critical factor, the conventional reflux method remains a reliable choice. Its simplicity and tolerance to minor procedural variations make it highly reproducible in a standard laboratory setting.

  • For rapid, high-throughput synthesis, and process optimization , particularly in a research and development context, the microwave-assisted method is superior. It offers significant advantages in terms of speed, yield, and energy efficiency, aligning with the principles of green chemistry. The precise control afforded by modern microwave reactors leads to excellent reproducibility once the method is optimized.

Ultimately, the choice of method will depend on the specific needs of the researcher or organization, balancing the trade-offs between speed, scale, and equipment availability. For any chosen method, rigorous in-process monitoring and final product characterization are essential to ensure the consistent production of high-quality this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Methoxybenzhydrazide, a compound frequently utilized as a pharmaceutical intermediate, requires careful consideration for its proper disposal due to its chemical properties and the potential hazards associated with the hydrazide functional group. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, grounded in scientific principles and established safety protocols.

Hazard Profile and Risk Assessment: A Prudent Approach

The first step in the safe disposal of any chemical is a thorough understanding of its hazards. A review of Safety Data Sheets (SDSs) for this compound reveals some inconsistencies in its hazard classification. While some suppliers classify it as a skin, eye, and respiratory irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), at least one major supplier does not classify it as a hazardous substance or mixture according to the OSHA Hazard Communication Standard.[1][2]

This discrepancy underscores the importance of a conservative approach. Given that hydrazide compounds, as a class, are known for their potential toxicity, corrosivity, and carcinogenicity, it is prudent to handle this compound with a high degree of caution, regardless of the specific GHS classification on the label.[3][4][5] It is also noted as a questionable carcinogen that emits toxic fumes of nitrogen oxides (NOx) upon decomposition when heated.

Core Recommendation: Always handle this compound as a potentially hazardous substance. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Decision-Making Flowchart for Disposal

The following flowchart outlines the decision-making process for the proper disposal of this compound, from initial waste generation to final disposition.

G cluster_0 Waste Generation & Initial Assessment cluster_1 Segregation & Labeling cluster_2 Disposal Pathway Selection cluster_3 Final Disposition A This compound Waste Generated (Unused reagent, reaction mixture, contaminated materials) B Is the waste mixed with other hazardous chemicals? A->B C Segregate as 'Hydrazide Waste'. Do not mix with other waste streams. B->C Yes/No D Label container clearly: 'Hazardous Waste - this compound' List all components and approximate concentrations. C->D E Is chemical neutralization feasible and permitted by your institution? D->E F Option 1: Direct Disposal (Untreated) E->F No G Option 2: Chemical Neutralization (Treated) E->G Yes H Store in a designated satellite accumulation area. Arrange for pickup by licensed hazardous waste disposal service. F->H I Follow validated protocol for oxidative degradation. (See Section 4 for detailed procedure) G->I J Dispose of neutralized solution and contaminated materials in accordance with institutional and local regulations. I->J J->H

Caption: Decision-making flowchart for the disposal of this compound.

Key Chemical and Physical Properties for Safe Disposal

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue/InformationRelevance to Disposal
Molecular Formula C₈H₁₀N₂O₂[6][7]Basic information for identification and waste manifest.
Molecular Weight 166.18 g/mol [6][7]Used for calculating concentrations and stoichiometry for neutralization.
Appearance White to off-white crystalline solidSolid nature requires careful handling to avoid dust inhalation.
Solubility Slightly soluble in water[8]Affects the choice of solvent for cleaning and for chemical neutralization procedures.
Incompatibilities Strong oxidizing agents, strong bases[9]Crucial for safe storage and segregation of waste. Do not mix with these materials.
Hazardous Decomposition Products Nitrogen oxides (NOx) upon heatingIncineration should be performed in a facility equipped with appropriate scrubbers.

Step-by-Step Disposal Protocol

This protocol provides a comprehensive approach to the disposal of this compound, prioritizing safety and regulatory compliance.

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for all this compound waste. The container should have a secure screw-top cap.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. List any other components of the waste stream.

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents or bases, to prevent potentially hazardous reactions.[9]

Handling of Small Spills
  • Notification: Alert colleagues in the immediate area of the spill.

  • Personal Protective Equipment: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For small solid spills, gently sweep the material into a designated waste container, avoiding the generation of dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should be disposed of as contaminated waste in the designated this compound waste container.

  • Ventilation: Ensure the area is well-ventilated.

Chemical Neutralization (for institutions with approved protocols)

For laboratories equipped and authorized to perform chemical treatment of waste, oxidative degradation is a common method for hydrazine-containing compounds. The following is a general procedure that should be adapted and validated by your institution's environmental health and safety (EHS) office before implementation. The oxidation of aryl hydrazides can be complex, and this procedure is based on the general principles of hydrazine decomposition.

Principle: Oxidation of the hydrazide functional group can convert it to less hazardous compounds. A common and effective oxidizing agent is sodium hypochlorite (household bleach).

Experimental Protocol: Oxidative Degradation of this compound Waste

  • Dilution: In a chemical fume hood, dilute the this compound waste with water to a concentration of less than 5%. If the waste is a solid, dissolve it in a suitable solvent and then dilute it with water.

  • Preparation of Oxidizing Solution: Prepare a dilute solution of sodium hypochlorite (e.g., a 1:10 dilution of standard household bleach, which is typically 5-6% NaOCl).

  • Neutralization: Slowly and with constant stirring, add the dilute sodium hypochlorite solution to the diluted this compound waste. The reaction can be exothermic, so the addition should be gradual to control the temperature.

  • Monitoring: Monitor the reaction for signs of completion, such as the cessation of gas evolution or a color change. It is advisable to test for the presence of residual hydrazide using an appropriate analytical method if available.

  • Final pH Adjustment: After the reaction is complete, check the pH of the solution. Neutralize it to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.

  • Disposal of Treated Waste: The neutralized solution should be disposed of in accordance with your institution's guidelines for aqueous chemical waste. Even after treatment, it should be collected by your EHS office for final disposal.

Final Disposal of Untreated and Treated Waste

Whether you are disposing of the original, untreated this compound waste or the solution from a chemical neutralization procedure, the final steps are the same:

  • Storage: Store the securely capped and clearly labeled waste container in a designated satellite accumulation area.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration at a permitted facility is a common and effective final disposal method for this type of waste.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding its hazard profile, implementing a clear and logical disposal workflow, and adhering to established safety protocols, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and, when in doubt, err on the side of caution. This commitment to safety not only ensures regulatory compliance but also fosters a culture of responsibility that is essential for the advancement of science.

References

Personal protective equipment for handling 2-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Methoxybenzhydrazide

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. With this progress comes the profound responsibility of ensuring the safety of the researchers at the forefront of this work. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No: 7466-54-8) is classified as a hazardous substance.[1][2] The primary risks associated with this compound, as identified in its Safety Data Sheets (SDS), are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2/2A): The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may lead to respiratory tract irritation.[1][2]

While comprehensive toxicological data may be limited, the established classifications demand a cautious and well-planned approach to its handling.[3]

Core Principles of Exposure Minimization

All procedural controls and personal protective equipment (PPE) recommendations detailed below are based on the fundamental principle of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Personal Protective Equipment (PPE): Your Final Barrier of Defense

While engineering controls like fume hoods are the primary line of defense, PPE is the critical final barrier between you and the chemical.[4] The selection of PPE must be deliberate and matched to the scale and nature of the procedure being performed.

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][3]

  • Mandatory Equipment: At a minimum, chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required for any quantity of this material.[3] Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against dust particles and accidental splashes from all directions.

  • Heightened Risk Scenarios: When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), a face shield must be worn in addition to chemical safety goggles.[5] The face shield offers a broader barrier, protecting the entire face, but it does not provide the sealed protection of goggles, hence why it must never be used alone.[5]

To mitigate the risk of skin irritation, appropriate gloves and lab coats are essential.[1]

  • Glove Selection: Chemical-resistant, impermeable gloves are required. Nitrile rubber gloves are a suitable and common choice.[6] Always inspect gloves for tears or pinholes before use.[7]

  • Glove Technique: For prolonged procedures, it is advisable to change gloves periodically (e.g., every 30-60 minutes) as their protective integrity can degrade over time.[4] If direct contact with the compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Protective Clothing: A long-sleeved, flame-resistant lab coat should be worn at all times and kept fully fastened.[5][6] This provides a removable barrier that protects your skin and personal clothing from contamination.

The potential for respiratory irritation from airborne dust particles necessitates strict engineering controls and, in some cases, respiratory protection.[1]

  • Primary Control: All procedures that may generate dust, such as weighing, transferring, or sonicating the solid compound, must be conducted within a certified chemical fume hood.[7][8] This is the primary and most effective method for preventing inhalation exposure.

  • When Respirators are Required: In situations where ventilation is inadequate or during the cleanup of a significant spill, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3] The use of a respirator requires prior medical clearance, fit-testing, and training, as mandated by OSHA's Respiratory Protection Program (29 CFR 1910.134).[5]

The following table summarizes the required PPE for different laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Chemical Safety GogglesNitrile GlovesLab CoatNot required in sealed container
Weighing/Transfer (Solid) Chemical Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Solution Preparation Chemical Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Reaction Workup/Transfer Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup Goggles & Face ShieldNitrile GlovesLab CoatNIOSH-approved respirator may be required
Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is crucial for ensuring safety and experimental integrity.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_hood 3. Verify Fume Hood Certification & Flow prep_ppe->prep_hood handle_weigh 4. Weigh/Transfer Solid Compound prep_hood->handle_weigh handle_solubilize 5. Prepare Solution handle_weigh->handle_solubilize handle_reaction 6. Perform Reaction/ Procedure handle_solubilize->handle_reaction cleanup_decon 7. Decontaminate Work Surface handle_reaction->cleanup_decon cleanup_doff 8. Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash 9. Wash Hands Thoroughly cleanup_doff->cleanup_wash

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3][9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][9]

Disposal Plan: Responsible Waste Management

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) and liquid waste solutions must be collected in a designated, properly labeled hazardous waste container.[1]

  • Container Management: Keep waste containers tightly closed and store them in a designated secondary containment area. Never mix this compound waste with other incompatible waste streams.[10]

  • Final Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][3][9] Do not dispose of this chemical down the drain.[1]

By integrating these detailed protocols and the causal reasoning behind them into your daily laboratory practice, you build a robust and resilient culture of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.